molecular formula C7H7ClO B1582155 3-Chloro-5-methylphenol CAS No. 58291-77-3

3-Chloro-5-methylphenol

Cat. No.: B1582155
CAS No.: 58291-77-3
M. Wt: 142.58 g/mol
InChI Key: QXHZLCYUCTZZNL-UHFFFAOYSA-N
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Description

3-Chloro-5-methylphenol is a useful research compound. Its molecular formula is C7H7ClO and its molecular weight is 142.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHZLCYUCTZZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274544
Record name 3-chloro-5-methylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58291-77-3
Record name 3-chloro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-methylphenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-methylphenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of 3-chloro-5-methylphenol (also known as 5-chloro-m-cresol). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a halogenated phenolic compound. At room temperature, it exists as a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Identifiers and Structural Information
IdentifierValue
IUPAC Name This compound[2]
CAS Number 58291-77-3[2]
Molecular Formula C₇H₇ClO[2][3]
SMILES CC1=CC(=CC(=C1)Cl)O[2]
InChI InChI=1S/C7H7ClO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3[2]
InChIKey QXHZLCYUCTZZNL-UHFFFAOYSA-N[2]
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 142.58 g/mol [1][2]
Appearance White to off-white crystalline solid[1]
Melting Point 64.00 °C (337.15 K)[1]
Boiling Point ~230 - 237.5 °C at 760 mmHg[1][4]
Density ~1.2 - 1.26 g/cm³[1][5]
pKa Estimated at ~9.55 (based on the isomer 4-chloro-3-methylphenol)
XLogP3 2.6[2]
Solubility Generally soluble in organic solvents like alcohol and ether; limited solubility in water.[1]

Chemical Structure and Spectroscopic Analysis

The structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group, a chlorine atom, and a methyl group at positions 1, 3, and 5, respectively. The presence and positions of these functional groups dictate the molecule's chemical reactivity and spectroscopic properties.

¹H NMR Spectroscopy (Predicted)

In a typical ¹H NMR spectrum (in CDCl₃), one would expect the following signals:

  • A singlet for the methyl protons (-CH₃) at approximately 2.3 ppm.

  • A singlet for the phenolic proton (-OH), which can be broad and its chemical shift can vary (typically between 4-7 ppm) depending on concentration and solvent.

  • Three signals for the aromatic protons in the range of 6.7-7.2 ppm. Due to the substitution pattern, these protons would likely appear as distinct singlets or narrow multiplets.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals:

  • One signal for the methyl carbon at approximately 21 ppm.

  • Six signals for the aromatic carbons between 115 and 157 ppm. The carbon attached to the hydroxyl group (C1) would be the most deshielded, followed by the carbon attached to the chlorine atom (C3). The other carbons (C2, C4, C5, C6) would have chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

  • C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

  • C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.

  • A C-O stretching vibration around 1200-1260 cm⁻¹.

  • A C-Cl stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹.

Experimental Protocols

Synthesis of this compound via Electrophilic Aromatic Substitution

This protocol is adapted from established methods for the chlorination of substituted phenols. The primary challenge in the synthesis of this compound from 3-methylphenol (m-cresol) is directing the chlorination to the desired position and avoiding the formation of isomers.

Objective: To synthesize this compound by the direct chlorination of 3-methylphenol using sulfuryl chloride.

Materials:

  • 3-Methylphenol (m-cresol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

  • Dichloromethane (B109758) (DCM) or another suitable inert solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexanes

  • Ethyl acetate (B1210297)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylphenol (1 equivalent) in dry dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous aluminum chloride (0.05 equivalents) to the stirred solution.

  • Slowly add a solution of sulfuryl chloride (1.1 equivalents) in dichloromethane dropwise via the addition funnel over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to separate the desired this compound from other isomers and unreacted starting material.

Expected Outcome: A crystalline solid, which can be further purified by recrystallization.

G Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Workup & Purification A Dissolve 3-Methylphenol in Dichloromethane B Cool to 0°C A->B C Add AlCl3 Catalyst B->C D Add SO2Cl2 Solution (Dropwise at 0°C) C->D Initiate Reaction E Warm to Room Temp & Stir D->E F Monitor by TLC E->F G Quench with NaHCO3 F->G Reaction Complete H Extract with DCM G->H I Wash (NaHCO3, H2O, Brine) H->I J Dry (MgSO4) & Concentrate I->J K Purify via Column Chromatography J->K L Final Product: This compound K->L

Synthesis workflow diagram.

Biological Activity and Applications

This compound, like other chlorinated phenols, is recognized for its antiseptic and antimicrobial properties.[1] It is effective against a broad spectrum of bacteria and fungi.

Mechanism of Action

The primary mechanism of antimicrobial action for phenolic compounds involves the disruption of microbial cell membranes. At lower concentrations, they inhibit essential enzyme systems, while at higher concentrations, they cause the coagulation of cellular proteins. Specifically, chlorocresols are known to induce cytoplasmic leakage, which disrupts membrane permeability and dissipates the proton motive force necessary for ATP synthesis.

G Antimicrobial Mechanism of Chlorocresols cluster_cell Bacterial Cell Membrane Cell Membrane Action1 Disrupts Membrane Integrity & Permeability Membrane->Action1 Action2 Inhibits Membrane-Bound Enzymes (e.g., ATP Synthase) Membrane->Action2 Cytoplasm Cytoplasm (Ions, ATP, Proteins) Compound This compound Compound->Membrane Targets Result1 Leakage of Cytoplasmic Contents (K+, Phosphates) Action1->Result1 Result2 Dissipation of Proton Motive Force Action2->Result2 Outcome Bacteriostatic / Bactericidal Effect Result1->Outcome Result2->Outcome

General mechanism of antimicrobial action.
Applications

Due to its efficacy as a microbicide, this compound has several industrial and pharmaceutical applications:

  • Antiseptic Agent: It can be used in disinfectant formulations for skin and surfaces.[1]

  • Preservative: It is utilized as a preservative in some industrial formulations, such as pesticides, to prevent microbial degradation.[1]

  • Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1]

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, can cause serious eye damage, and may cause respiratory irritation.[2]

GHS Hazard Statements:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H318: Causes serious eye damage[2]

  • H335: May cause respiratory irritation[2]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 3-Chloro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-5-methylphenol, a significant chemical compound utilized in various industrial and pharmaceutical applications. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its biological mechanism of action, tailored for a scientific audience.

Chemical Identity and Synonyms

This compound is a chlorinated phenolic compound. Its primary identifier is its CAS (Chemical Abstracts Service) number, which provides a unique designation for this specific chemical substance.

Identifier TypeValue
CAS Number 58291-77-3[1][2]
IUPAC Name This compound[1][2]
Molecular Formula C₇H₇ClO[1][2]
Synonyms 5-Chloro-m-cresol, 3-chloro-5-hydroxytoluene, Phenol (B47542), 3-chloro-5-methyl-[2][3]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and application. At room temperature, it exists as a solid, typically as white to off-white crystals.[4] Key quantitative data are summarized below.

PropertyValueSource
Molecular Weight 142.58 g/mol [1][2]
Melting Point 64 °C[4]
Boiling Point 237.5 °C[4]
Density 1.26 g/cm³[4]
XLogP3 2.6[1][2]
Topological Polar Surface Area 20.2 Ų[1][2]
Solubility Generally soluble in organic solvents like alcohol and ether; limited solubility in water.[4]PubChem

Applications

This compound, often abbreviated as CMP, is valued for its versatile chemical properties and is used in several fields:

  • Antiseptic Agent : Due to its ability to inhibit bacterial growth, it is a common component in antiseptic formulations.[4]

  • Pesticide Formulation : It possesses fungicidal properties, making it a useful ingredient in certain pesticides.[4]

  • Organic Synthesis : It serves as a crucial building block and intermediate in the synthesis of a variety of other industrial chemicals and pharmaceutical compounds.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide protocols for the synthesis and analysis of chloromethylphenols.

The following protocol is based on a general method for the chlorination of methylphenols, exemplified by the synthesis of 4-chloro-3,5-dimethylphenol, which involves the catalyzed reaction of a phenol with a chlorinating agent.[1]

Objective: To synthesize a chlorinated methylphenol via catalytic chlorination.

Materials:

  • 3,5-dimethylphenol (starting material)

  • Copper (II) salt (e.g., Copper Sulfate Pentahydrate) as a catalyst

  • Chlorinating agent (e.g., Concentrated Hydrochloric Acid or HCl gas)

  • Oxidizing agent (e.g., Air or Oxygen)

  • Organic Solvent (e.g., Chloroform (B151607) or Chlorobenzene)

  • Reaction vessel (e.g., Three-neck flask with reflux condenser or high-pressure reactor)

  • Stirring and heating apparatus

  • Gas chromatography (GC) equipment for reaction monitoring

  • Apparatus for distillation and recrystallization

Procedure:

  • Reaction Setup: Charge a suitable reaction vessel with 3,5-dimethylphenol, the copper (II) salt catalyst, and the organic solvent. For example, use 1 mole of the phenol, 0.01-0.1 moles of the catalyst, and 500 mL of solvent.[1]

  • Heating and Initiation: Begin stirring the mixture and heat it to the target reaction temperature (e.g., 60°C for chloroform or 120°C for chlorobenzene).[1]

  • Introduction of Reagents: Once the temperature is stable, introduce the chlorinating agent (e.g., 1.0 mole of HCl from concentrated hydrochloric acid) and begin bubbling the oxidizing agent (air) through the mixture.[1]

  • Reaction Monitoring: Maintain the temperature and stirring for a set duration (e.g., 5 hours). Monitor the reaction progress by taking samples periodically and analyzing the residual amount of the starting material by gas chromatography. The reaction is considered complete when the starting material is less than 0.1%.[1]

  • Work-up and Purification: After completion, stop the reaction and allow the mixture to cool and separate into layers. The organic phase is then subjected to reduced pressure distillation to recover the solvent. The crude product is then purified by recrystallization from the same solvent to yield the final white crystalline product.[1]

G cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_purification Product Isolation & Purification prep1 Charge Reactor: - 3,5-Dimethylphenol - Copper Catalyst - Organic Solvent react1 Heat to Target Temp (60-120°C) prep1->react1 react2 Add Chlorinating Agent (HCl) Introduce Oxidizing Agent (Air) react1->react2 react3 Maintain Temp & Stir (e.g., 5 hours) react2->react3 react4 Monitor by GC (Target: <0.1% starting material) react3->react4 Sample react4->react3 Continue Reaction iso1 Cool & Separate Layers react4->iso1 Reaction Complete iso2 Distill Organic Phase (Solvent Recovery) iso1->iso2 iso3 Recrystallize Crude Product iso2->iso3 iso4 Obtain Pure 4-Chloro-3,5-dimethylphenol iso3->iso4

Caption: Workflow for the synthesis of a chlorinated methylphenol.

The following protocol for the analysis of phenols is adapted from EPA Method 8041A, which is suitable for quantifying compounds like this compound in various matrices.[5]

Objective: To quantify the concentration of this compound in a sample extract using GC with a Flame Ionization Detector (FID).

Materials and Equipment:

  • Gas Chromatograph with FID

  • Fused-silica open-tubular capillary column (e.g., DB-5 or equivalent)

  • Sample extract in a compatible solvent (e.g., methylene (B1212753) chloride)

  • Certified reference standard of this compound

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • Syringes and vials for GC autosampler

Procedure:

  • Sample Preparation: Extract the sample using an appropriate method (e.g., EPA Method 3510 for water or 3550 for solids). The final extract should be in a solvent compatible with GC analysis.[3]

  • Instrument Setup:

    • Column: Install a suitable capillary column.

    • Temperatures: Set the injector temperature to 250°C and the detector temperature to 300°C.

    • Oven Program: A typical temperature program for phenols starts at 90°C, ramps to 105°C at 1°C/min, and then ramps to 162°C at 3°C/min.

    • Carrier Gas: Set the helium flow rate (e.g., 1.9 bar).

  • Calibration:

    • Prepare a series of at least five calibration standards from a stock solution of the this compound reference standard. The concentration range should bracket the expected sample concentrations.

    • Inject each standard into the GC and record the peak area response.

    • Generate a calibration curve by plotting peak area versus concentration and calculate the response factor.

  • Sample Analysis:

    • Inject a known volume (e.g., 1-5 µL) of the sample extract into the GC system.

    • Identify the this compound peak in the resulting chromatogram by comparing its retention time to that of a known standard.

    • Quantify the concentration in the extract by comparing the peak area to the calibration curve.

  • Quality Control: Analyze blanks, duplicates, and spiked samples to ensure the accuracy and precision of the results.

G start Start: Sample Extract analyze Inject Sample Extract start->analyze prep Prepare Calibration Standards (min. 5 levels) calibrate Inject Standards & Generate Calibration Curve prep->calibrate setup Set up GC-FID System (Temperatures, Gas Flow, Oven Program) setup->calibrate setup->analyze quantify Quantify Peak Area Against Calibration Curve calibrate->quantify identify Identify Peak by Retention Time analyze->identify identify->quantify report Report Concentration quantify->report

Caption: Workflow for GC-FID analysis of this compound.

Biological Mechanism of Action

As an antiseptic and biocide, this compound shares its mechanism of action with other phenolic compounds. Its primary mode of antimicrobial activity is not through a specific signaling pathway but via direct, disruptive physicochemical effects on microbial cells. A related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated potent activity against MRSA by inhibiting biofilm formation and exhibiting bactericidal effects on mature biofilms.[6]

The general mechanism involves:

  • Adsorption and Penetration: The lipophilic nature of the phenol allows it to partition into the lipid-rich cell membrane of bacteria and fungi.

  • Membrane Disruption: At lower concentrations, phenols disrupt enzyme systems within the cell membrane, leading to the leakage of essential intracellular constituents like ions and metabolites.

  • Protein Denaturation: At higher concentrations, phenols cause extensive damage by denaturing essential cellular proteins, including enzymes, and coagulating the cytoplasm, which ultimately leads to cell death.

This broad, non-specific mechanism makes the development of microbial resistance more difficult compared to antibiotics that target specific enzymes or pathways.

G cluster_compound This compound cluster_effects Biocidal Effects compound Lipophilic Phenol Molecule membrane Cell Membrane compound->membrane Adsorption & Penetration cytoplasm Cytoplasm (Proteins, Enzymes, Metabolites) compound->cytoplasm High Concentration Effect membrane->cytoplasm Leakage of Metabolites effect1 Disruption of Membrane Integrity effect2 Denaturation of Cellular Proteins death Cell Death effect1->death effect2->death

Caption: General mechanism of action for phenolic biocides.

References

An In-depth Technical Guide to the Laboratory Synthesis of 3-Chloro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive details for the laboratory synthesis of 3-chloro-5-methylphenol, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and visualizations of synthetic pathways.

Introduction

This compound, also known as 5-chloro-m-cresol, is an aromatic organic compound with a chlorine and a methyl substituent on the phenol (B47542) ring. Its specific substitution pattern makes it a key building block in the synthesis of more complex molecules. This guide outlines two primary synthetic routes for its preparation in a laboratory setting: direct chlorination of m-cresol (B1676322) and a multi-step synthesis involving a Sandmeyer reaction.

Synthetic Pathways

Two logical and experimentally viable routes for the synthesis of this compound are presented below.

Route 1: Direct Chlorination of m-Cresol

The direct chlorination of m-cresol (3-methylphenol) using sulfuryl chloride (SO₂Cl₂) is a common method for producing chlorinated cresols. The regioselectivity of this reaction is highly dependent on the reaction conditions, such as temperature and the presence of a catalyst. While chlorination often favors the positions ortho and para to the hydroxyl group, conditions can be optimized to increase the yield of the meta-chlorinated product, this compound. Notably, conducting the reaction at elevated temperatures has been reported to favor the formation of 5-chloro-3-methylphenol.[1]

G m-Cresol m-Cresol Reaction Chlorination m-Cresol->Reaction SO2Cl2 SO2Cl2 SO2Cl2->Reaction Product_Mixture Isomeric Mixture Reaction->Product_Mixture Purification Purification Product_Mixture->Purification 3_Chloro_5_methylphenol This compound (Target) 4_Chloro_3_methylphenol 4-Chloro-3-methylphenol (Isomer) 6_Chloro_3_methylphenol 6-Chloro-3-methylphenol (Isomer) Purification->3_Chloro_5_methylphenol Purification->4_Chloro_3_methylphenol Purification->6_Chloro_3_methylphenol G Start 2-Methyl-4-nitroaniline Step1 Chlorination Start->Step1 Intermediate1 2-Chloro-4-nitro-6-methylaniline Step1->Intermediate1 Step2 Deamination Intermediate1->Step2 Intermediate2 3-Chloro-5-nitrotoluene Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 3-Chloro-5-methylaniline Step3->Intermediate3 Step4 Diazotization Intermediate3->Step4 Intermediate4 Diazonium Salt Step4->Intermediate4 Step5 Hydrolysis Intermediate4->Step5 Final_Product This compound Step5->Final_Product

References

Spectroscopic Profile of 3-Chloro-5-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Chloro-5-methylphenol (CAS No. 58291-77-3). Due to the limited availability of public, experimentally verified spectra for this specific compound, this document focuses on predicted data, general spectroscopic characteristics of substituted phenols, and comprehensive experimental protocols for acquiring such data. This guide is intended to serve as a foundational resource for researchers in analytical chemistry, organic synthesis, and drug development.

Spectroscopic Data Summary

Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺143.02582
[M+Na]⁺165.00776
[M-H]⁻141.01126
[M+NH₄]⁺160.05236
[M+K]⁺180.98170
[M+H-H₂O]⁺125.01580
[M+HCOO]⁻187.01674
[M+CH₃COO]⁻201.03239
[M]⁺142.01799
[M]⁻142.01909

Data sourced from PubChem CID 14854.[1]

Table 2: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available

Table 3: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available

Table 4: IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Assignment of Vibrational Mode
Data not available

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for substituted phenols like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shift of the phenolic hydroxyl proton.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher.

    • ¹H NMR:

      • Acquire a one-dimensional ¹H NMR spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64, depending on sample concentration.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR:

      • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

      • Typical spectral width: 0 to 200 ppm.

      • Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

      • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire the spectrum in the mid-IR range (typically 4000 to 400 cm⁻¹).

    • Perform a background scan of the empty sample compartment or the clean ATR crystal.

    • Scan the sample.

    • Number of scans: 16-32 for a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C-H (aromatic and methyl), C=C (aromatic ring), and C-Cl (chloro) stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • ESI-MS:

      • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

      • Operate in both positive and negative ion modes to detect various adducts.

      • Typical mass range: m/z 50-500.

    • EI-MS:

      • Introduce the sample via a direct insertion probe or a gas chromatograph (GC).

      • The standard electron energy is 70 eV.

      • Typical mass range: m/z 40-300.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙ in EI, [M+H]⁺ or [M-H]⁻ in ESI). The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

    • Analyze the fragmentation pattern to identify characteristic losses, which can help in structural elucidation. For aromatic compounds, common fragmentations include the loss of small neutral molecules.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet / ATR Sample->KBr_Pellet Volatile_Solvent Dissolution in Volatile Solvent Sample->Volatile_Solvent NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR MS Mass Spectrometer Volatile_Solvent->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-5-methylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chloro-5-methylphenol in organic solvents. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document outlines the expected solubility trends based on its physicochemical properties and data from structurally related compounds. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility, offering a practical framework for researchers.

Introduction to this compound and its Solubility

This compound, also known as 5-chloro-m-cresol, is a chlorinated aromatic organic compound. Its structure, featuring a hydroxyl group, a chlorine atom, and a methyl group attached to a benzene (B151609) ring, dictates its physical and chemical properties, including its solubility. The interplay of the polar hydroxyl group, the nonpolar methyl group, and the electronegative chlorine atom results in a molecule with moderate polarity.

The principle of "like dissolves like" is fundamental to understanding its solubility. Generally, this compound is expected to be soluble in polar organic solvents that can engage in hydrogen bonding with its hydroxyl group, as well as in nonpolar organic solvents to some extent due to the aromatic ring and methyl group. Its solubility in water is limited.

Expected Solubility Trends

Due to the scarcity of specific quantitative data for this compound, this section presents solubility data for structurally similar compounds: cresols (methylphenols) and chlorophenols. This information provides a basis for predicting the solubility behavior of this compound.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, including the nature of the solvent, temperature, and the presence of impurities. The key molecular features of this compound that govern its solubility are:

  • Hydroxyl Group (-OH): This polar group is capable of forming hydrogen bonds, which enhances solubility in polar protic solvents like alcohols.

  • Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in nonpolar solvents through van der Waals forces.

  • Chlorine Atom (-Cl): The electronegative chlorine atom increases the molecule's polarity and can participate in dipole-dipole interactions.

  • Methyl Group (-CH₃): This nonpolar group contributes to the hydrophobic character of the molecule, favoring solubility in nonpolar solvents.

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute This compound Polarity Molecular Polarity Solute->Polarity H_Bonding Hydrogen Bonding Capacity Solute->H_Bonding Size Molecular Size Solute->Size Solvent Organic Solvent Solvent_Polarity Solvent Polarity Solvent->Solvent_Polarity Solvent_H_Bonding Hydrogen Bonding Solvent->Solvent_H_Bonding Solubility Solubility Polarity->Solubility H_Bonding->Solubility Size->Solubility Solvent_Polarity->Solubility Solvent_H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Factors influencing the solubility of this compound.

Quantitative Solubility Data of Structurally Related Compounds

The following table summarizes the available solubility data for cresols and chlorophenols in various organic solvents. This data can be used to infer the likely solubility of this compound.

CompoundSolventTemperature (°C)Solubility ( g/100 mL)Reference
p-CresolWater25~2.4[1]
p-CresolEthanol-Soluble[1]
p-CresolEther-Soluble[1]
m-CresolWater202.35[2]
m-CresolEthanol-Miscible[2]
m-CresolEther-Miscible[2]
3-ChlorophenolWater202.0[3]
3-ChlorophenolEthanol-Soluble[4]
3-ChlorophenolDiethyl Ether-Soluble[4]
3-ChlorophenolBenzene-Very Soluble[4]
4-ChlorophenolWater-Limited[5]
4-ChlorophenolEthanol-Significantly Soluble[5]
4-ChlorophenolEther-Significantly Soluble[5]

Based on this data, this compound is expected to be:

  • Highly soluble in polar protic solvents like methanol, ethanol, and other alcohols due to strong hydrogen bonding interactions.

  • Readily soluble in polar aprotic solvents like acetone and ethyl acetate .

  • Soluble in nonpolar aromatic solvents like toluene and benzene .

  • Sparingly soluble in nonpolar aliphatic solvents like hexane .

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Screw-capped glass vials

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

Experimental Workflow

start Start prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72 hours with shaking) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate dilute Dilute the Saturated Solution separate->dilute analyze Analyze Concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Workflow for the shake-flask solubility determination method.

Detailed Methodology
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of screw-capped vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

    • Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. Preliminary studies should be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. To remove any undissolved microcrystals, immediately filter the sample through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve must be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Chloro-3-methylphenol (p-Chloro-m-cresol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-3-methylphenol, an important biocide and preservative. This compound is widely known as p-Chloro-m-cresol (PCMC). The information is compiled to support research, development, and quality control activities.

Chemical Identity and Structure

4-Chloro-3-methylphenol is a monochlorinated derivative of m-cresol. Its chemical structure consists of a phenol (B47542) ring substituted with a chlorine atom at position 4 and a methyl group at position 3.[1]

  • IUPAC Name: 4-Chloro-3-methylphenol[2]

  • Common Names: p-Chloro-m-cresol (PCMC), Chlorocresol[3]

  • CAS Number: 59-50-7[4]

  • Molecular Formula: C₇H₇ClO[5]

  • Molecular Weight: 142.58 g/mol [5][6]

Physical Properties

PCMC is a solid at room temperature, appearing as colorless to white or slightly pink crystals or crystalline powder.[1][5] It has a characteristic phenolic odor.[1] Upon exposure to light and air, it may develop a yellowish tint.[2][5]

The key physical properties are summarized in the table below.

PropertyValueReference
Melting Point 55.5 °C to 66 °C[1][3]
Boiling Point 235 °C[3][4][5]
Density 1.37 g/cm³ (at 20 °C)
Solubility in Water 3.8 - 4.0 g/L (at 20 °C)[3][4][5]
Solubility in Organic Solvents Easily soluble in ethanol, ether, ketones, and petroleum ether.[4] Freely soluble in fatty oils.
pKa 9.08 - 9.63[5][7]
Flash Point 118 °C[4]
Vapor Pressure 0.75 mmHg (at 20 °C)[5]

Chemical Characteristics

PCMC exhibits stability under normal conditions but is incompatible with certain substances.[4][5] Its antimicrobial activity is more pronounced in acidic solutions.

PropertyDescriptionReference
Stability Stable at room temperature, but volatile in steam. Aqueous solutions can yellow on exposure to air and light.[2][4]
Reactivity Can react vigorously with strong oxidizing agents and strong bases.[5][8] Incompatible with brass, copper, and their alloys.[4][5]
Decomposition When heated to decomposition, it may produce irritating, corrosive, or toxic gases such as hydrogen chloride, chlorine, phosgene, and carbon monoxide.[5]
Hazard Class Harmful, Irritant, Sensitising, Dangerous for the Environment.[5]

Experimental Protocols

Detailed experimental protocols for determining physicochemical properties are typically found in pharmacopeias or standardized testing guidelines (e.g., OECD, ASTM). Below are general methodologies for key experiments.

4.1. Melting Point Determination (Capillary Method) The melting point is determined by packing a small amount of the dry, powdered sample into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the appearance of the first liquid drop to the complete melting of the substance is recorded as the melting range.

4.2. Boiling Point Determination The boiling point is measured using a distillation setup. The compound is heated until it boils, and the temperature at which the vapor and liquid phases are in equilibrium at a given pressure is recorded. For accuracy, the pressure should be noted, and corrections can be made to determine the boiling point at standard pressure.

4.3. Solubility Testing A specified amount of PCMC is added to a known volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically, often using techniques like HPLC or UV-Vis spectroscopy, to quantify its solubility.

4.4. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of PCMC by identifying the chemical environment of the hydrogen and carbon atoms. Samples are dissolved in a deuterated solvent, and spectra are recorded on an NMR spectrometer.[9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. A broad peak characteristic of the O-H stretch of the phenol group and peaks corresponding to the aromatic C-H and C-C bonds, as well as the C-Cl bond, would be expected.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[7] An electron ionization (EI) mass spectrum is available for this compound.[7]

Visualizations: Workflows and Pathways

5.1. Synthesis and Purification Workflow The industrial synthesis of 4-Chloro-3-methylphenol is typically achieved through the direct chlorination of m-cresol.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage mc m-Cresol (Raw Material) reactor Reaction Vessel (0-50°C) mc->reactor sc Sulfuryl Chloride (Chlorinating Agent) sc->reactor distill Vacuum Distillation reactor->distill Crude Product recrystal Recrystallization distill->recrystal Distilled Product dry Drying recrystal->dry product Final Product: 4-Chloro-3-methylphenol dry->product

Caption: General workflow for the synthesis and purification of 4-Chloro-3-methylphenol.

5.2. General Compound Characterization Workflow A standard workflow for the physical and chemical characterization of a synthesized compound like PCMC.

G cluster_id Structural Identification cluster_phys Physicochemical Analysis nmr NMR (1H, 13C) report Characterization Report nmr->report ms Mass Spectrometry ms->report ir IR Spectroscopy ir->report mp Melting Point mp->report bp Boiling Point bp->report sol Solubility sol->report pka pKa pka->report start Purified Sample start->nmr start->ms start->ir start->mp start->bp start->sol start->pka

Caption: Standard experimental workflow for the characterization of a chemical compound.

5.3. Biological Activity Pathway PCMC is known to act as a ryanodine (B192298) receptor agonist, which is involved in calcium signaling in muscle cells.

G PCMC p-Chloro-m-cresol (PCMC) RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum PCMC->RyR activates Ca_Cyto Cytosolic Ca²⁺ RyR->Ca_Cyto releases Ca²⁺ Ca_SR Ca²⁺ Store (SR) Ca_SR->RyR Effect Muscle Contraction Ca_Cyto->Effect triggers

Caption: Simplified signaling pathway showing PCMC as a ryanodine receptor agonist.

References

An In-depth Technical Guide on the Biological Activity of Monochlorinated Methylphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monochlorinated methylphenols, a class of substituted phenolic compounds, exhibit a broad spectrum of biological activities, making them a subject of significant interest in academic research and industrial applications. This technical guide provides a comprehensive overview of their core biological activities, with a focus on their antimicrobial and cytotoxic effects. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key mechanisms and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Biological Activities

The primary biological activities of monochlorinated methylphenols revolve around their potent antimicrobial and cytotoxic properties. These effects are largely attributed to their ability to disrupt cellular membranes and interfere with essential cellular processes.

Antimicrobial Activity

Monochlorinated methylphenols, often referred to as chlorocresols, are effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their principal mechanism of antimicrobial action involves the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components. This disruption also dissipates the proton motive force, uncoupling oxidative phosphorylation from ATP synthesis, which ultimately results in cell death.

Cytotoxicity and Other Biological Effects

Beyond their antimicrobial action, certain monochlorinated methylphenols exhibit other significant biological effects. A notable example is 4-chloro-3-methylphenol (B1668792), which has been identified as a potent agonist of the ryanodine (B192298) receptor (RyR), a critical intracellular calcium release channel.[1][2] This interaction can modulate intracellular calcium signaling, a fundamental process in various cell types, including muscle and neurons. The cytotoxicity of these compounds is a key area of investigation, with implications for both their therapeutic potential and toxicological assessment.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of various monochlorinated methylphenols.

Table 1: Minimum Inhibitory Concentrations (MIC) of Monochlorinated Methylphenols

CompoundTest OrganismMIC (µg/mL)Reference
4-chloro-2-isopropyl-5-methylphenol (Chlorothymol)Staphylococcus aureus (MRSA)32[3]

Table 2: Cytotoxicity (IC50) and other Quantitative Data for Monochlorinated Methylphenols

CompoundAssayCell Line/SystemIC50/EC50Reference
4-chloro-3-methylphenol[3H]ryanodine binding stimulationRabbit skeletal muscle sarcoplasmic reticulum~100 µM (EC50)[2]
4-chloro-2-methylphenolAcute toxicity (48h)Daphnia magna0.29-1.0 mg/L (EC50)[4]
4-chloro-2-methylphenolAcute toxicity (96h)Fish2.3-6.6 mg/L (LC50)[4]

Key Signaling Pathways and Mechanisms

The biological activities of monochlorinated methylphenols are underpinned by their interaction with fundamental cellular structures and signaling pathways.

Membrane Disruption and Uncoupling of Oxidative Phosphorylation

The primary mechanism of antimicrobial activity is the disruption of the bacterial cell membrane. This process can be visualized as a direct interaction of the lipophilic monochlorinated methylphenol molecules with the lipid bilayer, leading to a loss of integrity and function.

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer MCMP Monochlorinated Methylphenol Disruption Membrane Disruption MCMP->Disruption Disruption->Lipid_Bilayer Leakage Ion & ATP Leakage Disruption->Leakage Uncoupling Uncoupling of Oxidative Phosphorylation Disruption->Uncoupling Cell_Death Bacterial Cell Death Leakage->Cell_Death Uncoupling->Cell_Death

Caption: Mechanism of antimicrobial action of monochlorinated methylphenols.

Ryanodine Receptor Agonism

4-chloro-3-methylphenol acts as an agonist of the ryanodine receptor, a key channel for calcium release from the sarcoplasmic/endoplasmic reticulum. This agonistic activity can lead to an increase in cytosolic calcium levels, impacting a multitude of calcium-dependent signaling pathways.

cluster_cell Cell cluster_sr Sarcoplasmic Reticulum (SR) RyR Ryanodine Receptor (RyR) Cytosol_Ca Cytosolic Ca2+ RyR->Cytosol_Ca Ca2+ Release Ca_Store Ca2+ Store Ca_Store->RyR Signaling Downstream Ca2+ Signaling Pathways Cytosol_Ca->Signaling 4_CMP 4-Chloro-3-methylphenol 4_CMP->RyR Agonist

Caption: Agonistic effect of 4-chloro-3-methylphenol on the ryanodine receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Start Start Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Serial_Dilutions Perform serial dilutions of monochlorinated methylphenol in 96-well plate Prepare_Inoculum->Serial_Dilutions Inoculate Inoculate each well with the microbial suspension Serial_Dilutions->Inoculate Incubate Incubate at optimal temperature and time Inoculate->Incubate Observe Visually inspect for turbidity (growth) Incubate->Observe Determine_MIC Identify the lowest concentration with no visible growth (MIC) Observe->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol Details:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a defined optical density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: The monochlorinated methylphenol is serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Observation and MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

[³H]-Ryanodine Binding Assay

This radioligand binding assay is used to assess the interaction of compounds with the ryanodine receptor.[5][6]

Start Start Prepare_Microsomes Isolate microsomes rich in ryanodine receptors Start->Prepare_Microsomes Incubate_Mixture Incubate microsomes with [3H]-ryanodine and test compound (monochlorinated methylphenol) Prepare_Microsomes->Incubate_Mixture Separate Separate bound from free [3H]-ryanodine (e.g., filtration) Incubate_Mixture->Separate Measure_Radioactivity Quantify radioactivity of the bound fraction using scintillation counting Separate->Measure_Radioactivity Analyze_Data Analyze data to determine binding affinity (Kd) or stimulatory/inhibitory effects (EC50/IC50) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for [³H]-Ryanodine Binding Assay.

Protocol Details:

  • Microsome Preparation: Microsomal fractions containing ryanodine receptors are isolated from a suitable tissue source (e.g., rabbit skeletal muscle) through differential centrifugation.

  • Incubation: The microsomes are incubated with a constant concentration of [³H]-ryanodine and varying concentrations of the monochlorinated methylphenol in a binding buffer.

  • Separation: The reaction is terminated, and the bound [³H]-ryanodine is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters, representing the bound [³H]-ryanodine, is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the binding affinity (Kd) or the concentration of the test compound that produces a half-maximal effect (EC50 for agonists, IC50 for inhibitors).

Bacterial Membrane Potential Assay

This assay measures changes in bacterial membrane potential, a key indicator of membrane integrity and cellular bioenergetics, often using voltage-sensitive fluorescent dyes.[7][8][9][10][11]

Start Start Prepare_Cells Prepare bacterial cell suspension Start->Prepare_Cells Load_Dye Incubate cells with a voltage-sensitive dye (e.g., DiSC3(5)) Prepare_Cells->Load_Dye Add_Compound Add monochlorinated methylphenol Load_Dye->Add_Compound Measure_Fluorescence Monitor changes in fluorescence over time Add_Compound->Measure_Fluorescence Analyze_Data Analyze fluorescence changes to determine membrane depolarization Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Bacterial Membrane Potential Assay.

Protocol Details:

  • Cell Preparation: A suspension of the test bacteria is prepared in a suitable buffer.

  • Dye Loading: The bacterial suspension is incubated with a voltage-sensitive fluorescent dye, such as DiSC3(5), which accumulates in polarized cells, leading to fluorescence quenching.

  • Compound Addition: The monochlorinated methylphenol is added to the cell suspension.

  • Fluorescence Measurement: Changes in fluorescence are monitored over time using a fluorometer. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

  • Data Analysis: The rate and extent of fluorescence increase are analyzed to determine the effect of the compound on bacterial membrane potential.

Conclusion

Monochlorinated methylphenols represent a class of compounds with significant and diverse biological activities. Their primary antimicrobial action through membrane disruption and metabolic uncoupling, coupled with the specific modulatory effects of certain isomers on ion channels like the ryanodine receptor, highlights their potential for further investigation in drug development and as tools for scientific research. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and researchers working in these fields. Further research is warranted to expand the quantitative dataset for a broader range of isomers and to elucidate their interactions with specific cellular signaling pathways in greater detail.

References

The Environmental Fate and Degradation of 3-Chloro-5-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methylphenol, a substituted aromatic compound, finds application in various industrial processes, including as an intermediate in the synthesis of pharmaceuticals and biocides. Its introduction into the environment, either directly or as a metabolite of other compounds, necessitates a thorough understanding of its persistence, mobility, and transformation pathways. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, summarizing its physicochemical properties, and exploring its abiotic and biotic degradation routes. Due to the limited availability of specific experimental data for this compound, this guide also draws upon data from its isomers and other related chlorophenolic compounds to provide a broader context for its potential environmental behavior.

Physicochemical Properties

A compound's environmental fate is significantly influenced by its inherent physicochemical properties. These properties determine its distribution in different environmental compartments such as water, soil, and air.

PropertyValueReference
Chemical Formula C₇H₇ClO[1]
Molecular Weight 142.58 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point Not available
Boiling Point Not available
Water Solubility Limited solubility
log Kow (Octanol-Water Partition Coefficient) 2.6[1]
Vapor Pressure Not available
pKa Not available

Abiotic Degradation

Abiotic degradation processes, which are non-biological in nature, play a crucial role in the transformation of organic compounds in the environment. The primary abiotic degradation pathways for this compound are expected to be photolysis and, to a lesser extent, hydrolysis.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Chlorophenols can undergo direct photolysis by absorbing ultraviolet radiation, leading to the cleavage of the carbon-chlorine bond or transformation of the aromatic ring. The rate and products of photolysis are influenced by factors such as pH, the presence of photosensitizers (e.g., humic substances), and the wavelength of light.[3]

While specific quantum yields for this compound are not available, studies on other chlorophenols indicate that direct photolysis in aqueous solutions can be a significant degradation pathway.[4][5] For instance, the quantum yield for the direct photolysis of 4-chlorophenol (B41353) has been reported to be 0.44 ± 0.1 in neutral solution.[6]

Putative Photodegradation Products: Based on studies of related compounds, the phototransformation of this compound in water may lead to the formation of methylbenzoquinone derivatives and, through further reactions, methylhydroquinone (B43894) and methylhydroxybenzoquinone.[6]

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Phenols are generally resistant to hydrolysis under typical environmental conditions.[7] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound. The kinetics of reversible chlorine hydrolysis are temperature-dependent and can be influenced by general acid/base catalysis.[8]

Biotic Degradation

The primary mechanism for the ultimate removal of this compound from the environment is expected to be biodegradation by microorganisms. Bacteria, in particular, have evolved diverse metabolic pathways to utilize chlorophenolic compounds as a source of carbon and energy.

Aerobic Biodegradation

Under aerobic conditions, the microbial degradation of chlorophenols is typically initiated by monooxygenase or dioxygenase enzymes.[9] A common pathway involves the hydroxylation of the aromatic ring to form a substituted chlorocatechol. This intermediate then undergoes ring cleavage, which can proceed via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway, ultimately leading to intermediates of central metabolism.[10][11]

Putative Aerobic Degradation Pathway of this compound:

Aerobic_Degradation_Pathway This compound This compound Chloro-methylcatechol Chloro-methylcatechol This compound->Chloro-methylcatechol Hydroxylation (Monooxygenase/Dioxygenase) Ring Cleavage Products Ring Cleavage Products Chloro-methylcatechol->Ring Cleavage Products Ring Cleavage (ortho- or meta-pathway) TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage Products->TCA Cycle Intermediates Mineralization (CO2 + H2O + Cl-) Mineralization (CO2 + H2O + Cl-) TCA Cycle Intermediates->Mineralization (CO2 + H2O + Cl-)

Caption: Putative aerobic degradation pathway of this compound.

Anaerobic Biodegradation

In the absence of oxygen, the microbial degradation of chlorophenols proceeds through different mechanisms. A key initial step is reductive dechlorination, where a chlorine atom is removed from the aromatic ring and replaced by a hydrogen atom. This process is often carried out by specialized anaerobic bacteria. The resulting less-chlorinated or non-chlorinated phenols are then typically degraded further, often through carboxylation and subsequent ring cleavage.[12] The degradation of pentachlorophenol (B1679276) under anaerobic conditions has been shown to proceed through a series of reductive dehalogenation steps to 3-chlorophenol, which is then further degraded.[9]

Putative Anaerobic Degradation Pathway of this compound:

Anaerobic_Degradation_Pathway This compound This compound m-Cresol m-Cresol This compound->m-Cresol Reductive Dechlorination Intermediates Intermediates m-Cresol->Intermediates Further Degradation (e.g., Carboxylation, Ring Cleavage) Mineralization (CH4 + CO2) Mineralization (CH4 + CO2) Intermediates->Mineralization (CH4 + CO2)

Caption: Putative anaerobic degradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely available. However, the following sections provide generalized methodologies that can be adapted to study its environmental fate.

Aerobic Biodegradation Study

Objective: To determine the rate and extent of aerobic biodegradation of this compound in a liquid medium inoculated with a microbial consortium.

Materials:

  • This compound (analytical grade)

  • Mineral salts medium (e.g., Bushnell-Haas broth)

  • Microbial inoculum (e.g., activated sludge from a wastewater treatment plant, or a specific bacterial strain like Pseudomonas or Rhodococcus known for degrading chlorophenols)[13][14][15]

  • Sterile flasks

  • Shaking incubator

  • Analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, or Gas Chromatography-Mass Spectrometry (GC-MS))[16][17]

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Dispense the mineral salts medium into sterile flasks.

  • Spike the medium with this compound to the desired initial concentration (e.g., 10-100 mg/L).

  • Inoculate the flasks with the microbial source. Include control flasks (e.g., sterile control with no inoculum, and a control with inoculum but no this compound).

  • Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-30 °C) and agitation speed (e.g., 150 rpm).

  • Collect samples at regular time intervals.

  • Analyze the samples for the concentration of this compound and potential degradation products using HPLC or GC-MS.[16][17]

  • Determine the degradation rate and half-life of the parent compound.

Photolysis Study

Objective: To determine the direct photolysis rate and identify the primary photoproducts of this compound in aqueous solution.

Materials:

  • This compound (analytical grade)

  • Purified water (e.g., Milli-Q)

  • pH buffers

  • Quartz tubes or a photochemical reactor

  • UV light source (e.g., xenon lamp with filters to simulate sunlight)

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS, LC-MS)

Procedure:

  • Prepare aqueous solutions of this compound at a known concentration in quartz tubes.

  • Adjust the pH of the solutions to desired levels using buffers.

  • Include dark controls (tubes wrapped in aluminum foil) to account for any non-photolytic degradation.

  • Irradiate the samples with the UV light source for a specified duration.

  • At various time points, withdraw samples and analyze for the parent compound and transformation products.

  • Calculate the photolysis rate constant and quantum yield.[4]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Prepare Stock Solution Prepare Stock Solution Spike with 3-CMP Spike with 3-CMP Prepare Stock Solution->Spike with 3-CMP Prepare Media/Buffer Prepare Media/Buffer Prepare Media/Buffer->Spike with 3-CMP Incubation/Irradiation Incubation/Irradiation Spike with 3-CMP->Incubation/Irradiation Sampling at Time Intervals Sampling at Time Intervals Incubation/Irradiation->Sampling at Time Intervals Sample Extraction Sample Extraction Sampling at Time Intervals->Sample Extraction Instrumental Analysis (HPLC/GC-MS) Instrumental Analysis (HPLC/GC-MS) Sample Extraction->Instrumental Analysis (HPLC/GC-MS) Data Processing Data Processing Instrumental Analysis (HPLC/GC-MS)->Data Processing Degradation Kinetics Degradation Kinetics Data Processing->Degradation Kinetics Half-life Calculation Half-life Calculation Data Processing->Half-life Calculation Product Identification Product Identification Data Processing->Product Identification

Caption: General experimental workflow for studying the degradation of this compound.

Conclusion

The environmental fate of this compound is governed by a combination of abiotic and biotic processes. While specific experimental data for this compound is limited, the available information on its isomers and other chlorophenols suggests that biodegradation is the most significant pathway for its ultimate removal from the environment. Both aerobic and anaerobic microbial degradation are plausible, leading to the eventual mineralization of the compound. Photolysis may also contribute to its transformation in sunlit surface waters. Further research is warranted to elucidate the specific degradation pathways, kinetics, and microbial communities involved in the transformation of this compound to accurately assess its environmental risk. The experimental protocols and putative pathways outlined in this guide provide a framework for such future investigations.

References

Toxicological Profile of 3-Chloro-5-methylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 3-Chloro-5-methylphenol. This profile compiles available hazard information and supplements it with data from structurally related chlorophenols and methylphenols to provide a comprehensive overview. All data not specific to this compound is clearly indicated.

Executive Summary

This compound is a chlorinated phenolic compound with anticipated applications in various industrial and pharmaceutical sectors. While specific toxicological data for this compound is scarce, its structural similarity to other chlorophenols and methylphenols suggests a potential for adverse health effects. Based on available information, this compound is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[1] Toxicological assessments of related compounds indicate that the liver, central nervous system, and reproductive system are potential target organs for chlorophenol toxicity.[2][3] This document provides a detailed summary of the known and inferred toxicological profile of this compound, including data on acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity of related compounds, along with detailed experimental protocols and potential mechanistic pathways.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound
Synonyms 5-Chloro-m-cresol, 3-Chloro-5-hydroxytoluene
CAS Number 58291-77-3[4]
Molecular Formula C₇H₇ClO[1]
Molecular Weight 142.58 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Limited solubility in water, soluble in organic solvents.

Toxicological Data

Acute Toxicity

No specific LD50 or LC50 data is available for this compound.[5] However, it is classified as harmful if swallowed.[1] The acute oral toxicity of chlorophenols generally decreases with decreasing chlorination.[6] For structurally related compounds, the following data is available:

CompoundSpeciesRouteLD50Reference
o-CresolRatOral121 mg/kg[7]
m-CresolRatOral242 mg/kg[7]
p-CresolRatOral207 mg/kg[7]
4-Chloro-m-cresolRatOral1830 mg/kg
2,4-DichlorophenolRatOral580 mg/kg
2,4,6-TrichlorophenolRatOral820 mg/kg[3]
Skin and Eye Irritation

This compound is classified as a substance that causes skin irritation and serious eye damage.[1]

Genotoxicity

There is no specific data on the genotoxicity of this compound.[5] In general, chlorophenols are not considered potent mutagens, but there is evidence that they can cause chromosomal aberrations and DNA damage.[8]

AssayCompoundResultReference
Ames Test2-ChlorophenolNegative[8]
In vivo Micronucleus Assayo-CresolNegative[7]
In vivo Micronucleus Assaym-CresolNegative[7]
Carcinogenicity

No carcinogenicity data is available for this compound.[5] Some chlorophenols, such as 2,4,6-trichlorophenol, are considered to be possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[9]

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity data is available for this compound.[5] Studies on other chlorophenols have shown adverse reproductive effects, including decreased implantations and litter size.[2][3][10]

Experimental Protocols

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This protocol describes a method for determining the acute oral toxicity (LD50) of a substance.

Acute Oral Toxicity (UDP) Workflow.

Methodology:

  • Dose Preparation: The test substance is prepared at the desired concentrations, typically in a suitable vehicle like corn oil or water.

  • Animal Selection: Young adult rats (e.g., Sprague-Dawley), typically females, are used.

  • Sighting Study (Optional): A single animal is dosed at a starting dose to determine the approximate range of toxicity.

  • Main Study: A sequence of animals is dosed one at a time. If an animal survives, the dose for the next animal is increased by a constant factor. If an animal dies, the dose for the next animal is decreased by the same factor.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survival and death.

In Vitro Cytotoxicity - MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of This compound B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Viable cells convert MTT to formazan (B1609692) crystals F->G H Solubilize formazan crystals with DMSO or other solvent G->H I Measure absorbance at ~570 nm H->I J Calculate cell viability (%) and IC50 I->J

MTT Assay Experimental Workflow.

Methodology:

  • Cell Culture: A suitable cell line (e.g., HepG2, 3T3) is cultured in appropriate media.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density.

  • Compound Exposure: Cells are treated with a range of concentrations of this compound.

  • Incubation: The plate is incubated for a specified duration.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated relative to untreated controls, and the IC50 (half-maximal inhibitory concentration) is determined.

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of chlorophenols is often attributed to their ability to uncouple oxidative phosphorylation and induce oxidative stress.[6][11][12]

Uncoupling of Oxidative Phosphorylation

Chlorophenols can act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

Oxidative_Phosphorylation_Uncoupling cluster_0 Electron Transport Chain cluster_1 ATP Synthesis cluster_2 Effect of this compound Mitochondrion Inner Mitochondrial Membrane Intermembrane Space Mitochondrial Matrix ATP_Synthase ATP Synthase Mitochondrion:f1->ATP_Synthase H+ Proton_Leak Proton Leak Mitochondrion:f1->Proton_Leak ETC ETC Complexes H_pump Proton Pumping ETC->H_pump Electron Flow H_pump->Mitochondrion:f1 H+ ATP_Production ATP ATP_Synthase->ATP_Production Proton Flow CMP This compound (Protonophore) CMP->Proton_Leak Proton_Leak->Mitochondrion:f2 H+ Proton_Leak->ATP_Production Inhibits

Uncoupling of Oxidative Phosphorylation by Chlorophenols.
Induction of Oxidative Stress

Chlorophenols can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[11]

Oxidative_Stress_Pathway CMP This compound Metabolism Metabolic Activation (e.g., by CYPs) CMP->Metabolism ROS Reactive Oxygen Species (ROS) Generation CMP->ROS Metabolism->ROS Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Damage->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Damage->DNA_Damage Protein_Oxidation Protein Oxidation Oxidative_Damage->Protein_Oxidation Cellular_Dysfunction Cellular Dysfunction and Apoptosis Lipid_Peroxidation->Cellular_Dysfunction DNA_Damage->Cellular_Dysfunction Protein_Oxidation->Cellular_Dysfunction

Induction of Oxidative Stress by Chlorophenols.

Conclusion

The toxicological profile of this compound is not well-defined due to a lack of specific studies. However, based on its chemical structure and the known toxicity of related chlorophenols and methylphenols, it should be handled with care. It is classified as acutely toxic if swallowed and is an irritant to the skin and eyes. Further research is needed to fully characterize its toxicological properties, including its potential for genotoxicity, carcinogenicity, and reproductive toxicity. The provided experimental protocols and mechanistic pathways can serve as a foundation for future toxicological evaluations of this compound.

References

The Industrial Versatility of 3-Chloro-5-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methylphenol, a chlorinated derivative of cresol, is a versatile chemical compound with significant potential across various industrial sectors. Its unique molecular structure, featuring a phenolic hydroxyl group, a chlorine atom, and a methyl group on the aromatic ring, imparts a range of chemical properties that make it a valuable intermediate in the synthesis of a multitude of commercially important products. This technical guide provides an in-depth overview of the primary industrial applications of this compound, with a focus on its role as a key building block in the agrochemical and pharmaceutical industries. Furthermore, this document will explore its inherent biocidal properties and detail experimental protocols for its use in chemical synthesis.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in industrial processes. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₇ClO[1][2]
Molecular Weight 142.58 g/mol [1][2]
CAS Number 58291-77-3[1][2]
Appearance White to off-white crystalline solid[3]
Melting Point 64-66 °C[3]
Boiling Point 230.0 ± 20.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2][3]
Flash Point 92.9 ± 21.8 °C[2][3]
Solubility Soluble in organic solvents (e.g., alcohol, ether); limited solubility in water[3]
XLogP3 2.6[1][3]

Industrial Applications

The primary industrial utility of this compound lies in its function as a chemical intermediate. Its reactive sites allow for a variety of chemical modifications, making it a crucial component in the synthesis of more complex molecules with specific biological or chemical activities.

Agrochemical Synthesis: A Precursor to Potent Fungicides

A significant application of this compound is in the production of triazole fungicides.[4][5] These fungicides are vital in agriculture for protecting crops from a wide spectrum of fungal diseases. The mechanism of action of triazole fungicides involves the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes.[4]

This compound serves as a key starting material for the synthesis of the phenoxy-triazole moiety found in many of these fungicides. A general synthetic pathway involves the reaction of this compound with a substituted triazole derivative.

G A This compound C Intermediate A->C Reaction with Potassium Carbonate in DMF B 3,5-Dibromo-1-methyl-1H-1,2,4-triazole B->C D Triazole Fungicide C->D Further Synthetic Steps G A 3,5-Dimethylphenol C Reaction at 120°C in Chlorobenzene A->C B Cu(II) Salt (Catalyst) HCl (Chlorinating Agent) O2/Air (Oxidant) B->C D Workup and Purification (Distillation and Recrystallization) C->D E 4-Chloro-3,5-dimethylphenol (PCMX) D->E

References

An In-depth Technical Guide to the Isomers of Chloromethylphenol and Their Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of chloromethylphenol, focusing on their synthesis, basic physicochemical properties, and potential biological implications. The information is presented to facilitate research and development in fields where these compounds are of interest.

Introduction to Chloromethylphenol Isomers

Chloromethylphenol (C₇H₇ClO) exists in three isomeric forms, depending on the relative positions of the hydroxyl (-OH) and chloromethyl (-CH₂Cl) groups on the benzene (B151609) ring. These are 2-(chloromethyl)phenol, 3-(chloromethyl)phenol, and 4-(chloromethyl)phenol. The seemingly subtle difference in their molecular architecture leads to variations in their physical and chemical properties, which in turn can influence their reactivity and biological activity. Understanding these differences is crucial for their application in organic synthesis, materials science, and drug discovery.

Synthesis of Chloromethylphenol Isomers

The primary method for the synthesis of chloromethylphenol isomers is the Blanc chloromethylation of phenol (B47542). This reaction involves the electrophilic aromatic substitution of a chloromethyl group onto the phenol ring using formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. The ortho and para isomers are the major products due to the ortho-, para-directing effect of the hydroxyl group. The meta isomer is generally synthesized through more specific, multi-step routes.

SynthesisPathway Phenol Phenol Reagents Formaldehyde (CH₂O) Hydrogen Chloride (HCl) Lewis Acid (e.g., ZnCl₂) IsomerMixture Mixture of 2-(chloromethyl)phenol and 4-(chloromethyl)phenol Reagents->IsomerMixture Blanc Chloromethylation Separation Chromatographic Separation IsomerMixture->Separation OrthoIsomer 2-(chloromethyl)phenol Separation->OrthoIsomer ParaIsomer 4-(chloromethyl)phenol Separation->ParaIsomer MetaSynthesis Multi-step synthesis from meta-substituted precursor MetaIsomer 3-(chloromethyl)phenol MetaSynthesis->MetaIsomer

Physicochemical Properties

The basic properties of the chloromethylphenol isomers are summarized in the tables below. It is important to note that some of the available data are predicted values and should be confirmed experimentally.

Table 1: General Properties of Chloromethylphenol Isomers
Property2-(chloromethyl)phenol3-(chloromethyl)phenol4-(chloromethyl)phenol
IUPAC Name 2-(chloromethyl)phenol3-(chloromethyl)phenol4-(chloromethyl)phenol
CAS Number 1321-10-4, 40053-98-360760-06-735421-08-0
Molecular Formula C₇H₇ClOC₇H₇ClOC₇H₇ClO
Molecular Weight 142.58 g/mol 142.58 g/mol 142.58 g/mol
Appearance -Light brown to brown solid[1][2]-
Table 2: Quantitative Physicochemical Data of Chloromethylphenol Isomers
Property2-(chloromethyl)phenol3-(chloromethyl)phenol4-(chloromethyl)phenol
pKa (predicted) 9.46[3]9.61[1][2]-
Melting Point (°C) ---
Boiling Point (°C) 240.7[3][4]105-110 (at 0.1 Torr)[2]257.4[5]
Solubility -Slightly soluble in acetonitrile, sparingly soluble in DMSO[1][2]-

Note: "-" indicates data not found in the performed search.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Determination of pKa (Acid Dissociation Constant)

The pKa of a phenolic compound can be determined experimentally using spectrophotometric or potentiometric titration methods.

Spectrophotometric Method:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the chloromethylphenol isomer.

  • Preparation of Stock Solution: Prepare a stock solution of the chloromethylphenol isomer in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Measurement of Absorbance: For each buffer solution, add a small, constant volume of the stock solution. Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: The pKa can be determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Capillary Method:

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which slowly heats the sample.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Determination of Boiling Point

The boiling point is a characteristic physical property of a liquid.

Distillation Method:

  • Apparatus Setup: A small quantity of the liquid is placed in a distillation flask connected to a condenser and a receiving flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • Heating: The liquid is heated to its boiling point.

  • Measurement: The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of distillate is collected, is recorded as the boiling point.

Micro Boiling Point Determination (Thiele Tube Method):

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • Heating and Observation: The Thiele tube is gently heated. When a rapid and continuous stream of bubbles emerges from the capillary tube, heating is stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point.

Determination of Solubility

The solubility of a compound in various solvents provides information about its polarity.

Qualitative Solubility Test:

  • Procedure: A small amount of the solute (approx. 10-20 mg) is added to a test tube containing about 1 mL of the solvent (e.g., water, ethanol, diethyl ether, acetone).

  • Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.

Quantitative Solubility Determination (Shake-Flask Method):

  • Procedure: An excess amount of the solid is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Analysis: The saturated solution is filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for chloromethylphenol isomers are not well-documented, studies on related chlorophenols suggest potential mechanisms of biological action. The toxicity of chlorophenols tends to increase with the degree of chlorination[6]. It has been proposed that their biological effects are linked to their ability to interfere with oxidative phosphorylation, a critical cellular process for energy production[6]. The chlorophenate ion is thought to be the active species in this process[6].

The presence of the reactive chloromethyl group suggests that these compounds could act as alkylating agents, potentially reacting with nucleophilic biomolecules such as DNA and proteins. This could lead to mutagenic or carcinogenic effects.

BiologicalActivity cluster_properties Physicochemical Properties cluster_cellular Cellular Effects cluster_outcomes Potential Biological Outcomes pKa pKa (Acidity) Membrane Cell Membrane Permeation pKa->Membrane Lipophilicity Lipophilicity Lipophilicity->Membrane OxPhos Interference with Oxidative Phosphorylation Membrane->OxPhos Alkylation Alkylation of Biomolecules (DNA, Proteins) Membrane->Alkylation Toxicity Toxicity OxPhos->Toxicity Mutagenicity Mutagenicity/ Carcinogenicity Alkylation->Mutagenicity

Conclusion

The isomers of chloromethylphenol are versatile chemical intermediates with distinct physicochemical properties. This guide has summarized the available data on their basic properties and provided detailed experimental protocols for their determination. Further research is warranted to fully characterize these compounds, particularly their experimental pKa values, melting points, and solubilities, and to elucidate their specific biological activities and mechanisms of action. Such information will be invaluable for their safe and effective application in various scientific and industrial endeavors.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Chloro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Chloro-5-methylphenol (also known as 4-Chloro-3-methylphenol or p-chloro-m-cresol) in various matrices. The protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are outlined, offering robust and reliable approaches for accurate quantification.

Introduction

This compound is a chlorinated phenolic compound used as a disinfectant and preservative in various industrial and pharmaceutical products. Its determination is crucial for quality control, environmental monitoring, and safety assessment. This document presents validated analytical methods for its precise and accurate quantification.

Analytical Methods Overview

Several chromatographic techniques are suitable for the quantification of this compound. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Ultraviolet (UV) detection, and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described in this document.

Table 1: High-Performance Liquid Chromatography (HPLC)

ParameterMethod 1Method 2
Instrumentation HPLC-DADHPLC-UV
Limit of Detection (LOD) Not Specified20 ng/mL
Limit of Quantification (LOQ) Not Specified62.5 ng/mL
Linearity Range Not Specified62.5 - 2,500 ng/mL (r² = 0.999)
Recovery >95%>92%
Precision (RSD) Not Specified< 6%
Reference [1][2]

Table 2: Gas Chromatography (GC)

ParameterMethod 1 (GC-FID)Method 2 (GC/MS/MS)Method 3 (GC-MS)
Instrumentation GC-FIDGC-Ion Trap MS/MSGC-MS
Limit of Detection (LOD) ~50 µg/L (50 ppb)Not Specified0.005 - 1.796 µg/L (for various chlorophenols)[3]
Limit of Quantification (LOQ) Not SpecifiedQuantitation in pg/L range demonstrated[1]Not Specified
Linearity Range Not SpecifiedNot SpecifiedNot Specified
Recovery Not SpecifiedNot Specified76% - 111% (for various chlorophenols)[3]
Precision (RSD) Not SpecifiedNot Specified2.1% - 6.7% (for various chlorophenols)[3]
Reference [4][1][3]

Experimental Protocols and Workflows

General Analytical Workflow

The general workflow for the analysis of this compound in a given sample involves several key stages, from sample acquisition to final data analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection Extraction Extraction SampleCollection->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Detection Detection (UV, DAD, FID, or MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method for the determination of 4-chloro-3-methylphenol.[2]

1. Instrumentation

  • HPLC system equipped with a UV or DAD detector.

  • C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size).[2]

2. Reagents and Standards

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • This compound analytical standard.

  • Internal standard (e.g., 2-methyl-4,6-dinitrophenol).[2]

3. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio should be optimized for the specific column and system, a starting point could be 40:60 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.[2]

  • Column Temperature: Ambient.

  • Detection Wavelength: 228 nm.[2]

  • Retention Time: Approximately 5.56 min for this compound and 6.67 min for the internal standard under specific conditions.[2]

4. Sample Preparation

  • Liquid Samples (e.g., metalworking fluid):

    • Accurately weigh the sample and dilute with water.

    • If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.

    • Filter the final extract through a 0.45 µm syringe filter before injection.

  • Solid Samples:

    • Perform a suitable extraction technique (e.g., sonication, Soxhlet) with an appropriate solvent.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter.

5. Calibration

  • Prepare a series of calibration standards of this compound in the mobile phase, bracketing the expected sample concentration. A suggested range is 62.5 to 2,500 ng/mL.[2]

  • Add a constant concentration of the internal standard to all calibration standards and samples.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

6. Quantification

  • Inject the prepared sample into the HPLC system.

  • Identify the peaks based on their retention times compared to the standards.

  • Calculate the concentration of this compound in the sample using the calibration curve.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis StdPrep Prepare Calibration Standards (62.5-2500 ng/mL) AddIS Add Internal Standard StdPrep->AddIS SamplePrep Prepare Sample (Dilution/Extraction) SamplePrep->AddIS Filter Filter (0.45 µm) AddIS->Filter Inject Inject 10 µL Filter->Inject Separate C18 Column ACN:H2O Mobile Phase Inject->Separate Detect UV/DAD Detection (228 nm) Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Workflow for HPLC quantification of this compound.

Gas Chromatography (GC) Protocol

This protocol is based on the principles outlined in EPA Method 8041A and other relevant literature.[5][6]

1. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column suitable for phenol (B47542) analysis (e.g., Agilent CP-Sil 8 CB, 50 m x 0.32 mm, 0.12 µm film thickness).[6]

2. Reagents and Standards

  • Methylene (B1212753) chloride (pesticide grade or equivalent).

  • Hexane (pesticide grade or equivalent).

  • This compound analytical standard.

  • Internal standard (e.g., 2,5-dibromotoluene).

  • Derivatizing agent (optional, e.g., acetic anhydride (B1165640) or pentafluorobenzyl bromide (PFBBr)).

3. Chromatographic Conditions (Underivatized)

  • Injector Temperature: 250 °C.[6]

  • Oven Temperature Program: 90 °C, ramp at 1 °C/min to 105 °C, then ramp at 3 °C/min to 162 °C.[6]

  • Carrier Gas: Helium at a constant flow.

  • Detector Temperature: 300 °C (FID).[6]

  • Injection Mode: Splitless.

4. Sample Preparation

  • Aqueous Samples:

    • Adjust the pH of the water sample to ≤ 2 with sulfuric acid.

    • Extract with methylene chloride using a separatory funnel (liquid-liquid extraction) or a solid-phase extraction (SPE) cartridge.

    • Dry the extract with anhydrous sodium sulfate (B86663) and concentrate to the desired volume.

  • Solid Samples:

    • Extract using an appropriate method such as Soxhlet or sonication with a suitable solvent.

    • Clean up the extract if necessary (e.g., acid-base partition).

    • Concentrate the extract to the final volume.

5. Derivatization (Optional, for improved peak shape and sensitivity)

  • Acetylation: React the extract with acetic anhydride in the presence of a catalyst.

  • PFBBr Derivatization: React the extract with pentafluorobenzyl bromide in the presence of a base. This is particularly useful for electron capture detection (ECD).

6. Calibration

  • Prepare a series of calibration standards of this compound (or its derivative) in a suitable solvent (e.g., hexane).

  • Add a constant amount of internal standard to all standards and samples.

  • Generate a calibration curve by plotting the peak area ratio against the concentration.

7. Quantification

  • Inject the prepared sample extract into the GC system.

  • Identify the analyte peak based on its retention time. If using MS, confirm the identity by comparing the mass spectrum with that of a standard.

  • Calculate the concentration of this compound in the original sample, accounting for any dilution or concentration factors.

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis SamplePrep Sample Extraction (LLE or SPE) Derivatize Derivatization (Optional) SamplePrep->Derivatize Concentrate Concentrate Extract Derivatize->Concentrate Inject Inject into GC Concentrate->Inject Separate Capillary Column Separation Inject->Separate Detect FID or MS Detection Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Workflow for GC quantification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Chlorophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chlorophenols are a group of toxic and persistent environmental pollutants. Their analysis is crucial for environmental monitoring and human health risk assessment. Due to the similarity in their chemical structures, the separation of chlorophenol isomers presents a significant analytical challenge. This application note provides a detailed protocol for the separation of chlorophenol isomers using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is suitable for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for the quantification of chlorophenol isomers in various matrices.

Introduction

Chlorophenols are compounds in which one or more hydrogen atoms in the phenol (B47542) ring are substituted by chlorine atoms. There are 19 different chlorophenol isomers, which are categorized into monochlorophenols, dichlorophenols, trichlorophenols, tetrachlorophenols, and pentachlorophenol.[1] These compounds have been widely used as pesticides, herbicides, and wood preservatives, leading to their widespread presence in the environment. Many chlorophenols are classified as priority pollutants by environmental agencies due to their toxicity and potential carcinogenicity.

The separation of chlorophenol isomers is challenging due to their similar physicochemical properties. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for this purpose, offering good resolution and sensitivity. This application note describes an optimized HPLC method for the separation of a mixture of chlorophenol isomers, including details on sample preparation, chromatographic conditions, and method validation.

Physicochemical Properties of Chlorophenol Isomers

The retention behavior of chlorophenol isomers in RP-HPLC is primarily governed by their hydrophobicity and pKa values. The hydrophobicity, often expressed as the logarithm of the octanol-water partition coefficient (logP or log Kow), determines the extent of interaction with the nonpolar stationary phase. The pKa value dictates the ionization state of the phenolic hydroxyl group at a given mobile phase pH, which in turn affects the polarity and retention of the analyte.[2][3] Understanding these properties is essential for method development and optimization.

CompoundMolecular Weight ( g/mol )pKalogP (log Kow)Melting Point (°C)Boiling Point (°C)
2-Chlorophenol128.568.522.179.3174.9
3-Chlorophenol128.569.122.5033-34214
4-Chlorophenol128.569.372.4043.2-43.7220
2,3-Dichlorophenol163.007.712.8458206
2,4-Dichlorophenol163.007.903.0645210
2,5-Dichlorophenol163.007.513.0959211
2,6-Dichlorophenol163.006.802.8368-69219-220
3,4-Dichlorophenol163.008.573.3868253
3,5-Dichlorophenol163.008.193.5468233
2,3,4-Trichlorophenol197.457.483.8467-68247
2,3,5-Trichlorophenol197.457.03.8462-63248-249
2,3,6-Trichlorophenol197.456.03.6571-72253
2,4,5-Trichlorophenol197.457.43.7268-70253
2,4,6-Trichlorophenol197.456.43.6969-70246
3,4,5-Trichlorophenol197.457.74.14101275
2,3,4,5-Tetrachlorophenol231.895.24.49115-117280
2,3,4,6-Tetrachlorophenol231.895.224.1070-71253
2,3,5,6-Tetrachlorophenol231.895.04.10115-
Pentachlorophenol266.344.75.01190-191309-310

Data compiled from various sources.[4][5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

For the analysis of chlorophenols in aqueous samples, a solid-phase extraction (SPE) step is recommended to concentrate the analytes and remove interfering matrix components. Polystyrene-divinylbenzene (PS-DVB) based sorbents are highly effective for the extraction of chlorophenols due to their high surface area and strong retention of aromatic compounds.[6]

Materials:

Protocol:

  • Sample pH Adjustment: Acidify the water sample (e.g., 500 mL) to pH 2-3 with HCl. This ensures that the chlorophenols are in their non-ionized form, maximizing their retention on the reversed-phase sorbent.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 5-10 mL of dichloromethane.

    • Wash the cartridge with 5-10 mL of methanol.

    • Equilibrate the cartridge with 5-10 mL of acidified deionized water (pH 2-3). Do not allow the sorbent bed to dry.

  • Sample Loading: Load the acidified water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5-10 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge thoroughly by applying a vacuum or passing a stream of nitrogen through it for 10-20 minutes. This step is critical to remove residual water before elution.

  • Elution: Elute the retained chlorophenols with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Acidification Acidify to pH 2-3 Sample->Acidification Conditioning Condition Cartridge (DCM, MeOH, Acidified H2O) Acidification->Conditioning Proceed to SPE Loading Load Sample Conditioning->Loading Washing Wash with H2O Loading->Washing Drying Dry Cartridge Washing->Drying Elution Elute with Organic Solvent Drying->Elution Evaporation Evaporate to Dryness Elution->Evaporation Proceed to Analysis Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC Analysis Reconstitution->HPLC_Analysis

Caption: Solid-Phase Extraction Workflow for Chlorophenol Analysis.

HPLC Method

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard solutions of individual and mixed chlorophenol isomers.

Chromatographic Conditions:

ParameterValue
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
GradientSee table below
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength280 nm
Injection Volume20 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.03070
25.17030
30.07030

HPLC_Method_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis Prepare_Standards Prepare Standards & Samples Equilibrate Equilibrate System Prepare_Standards->Equilibrate Prepare_Mobile_Phase Prepare & Degas Mobile Phases Prepare_Mobile_Phase->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analytes Integrate->Quantify

Caption: HPLC Analysis Workflow for Chlorophenol Isomers.

Results and Discussion

The described HPLC method provides a good separation of a wide range of chlorophenol isomers. The elution order generally follows the increasing hydrophobicity of the analytes. The more chlorinated phenols, having higher logP values, are more retained on the C18 stationary phase and thus have longer retention times.

The use of an acidic mobile phase (pH ~2-3) is crucial for several reasons. Firstly, it suppresses the ionization of the phenolic hydroxyl group, leading to increased retention and improved peak shape.[2][3] Secondly, it minimizes interactions between the analytes and residual silanol (B1196071) groups on the silica-based stationary phase, which can cause peak tailing.

Representative Chromatogram:

A typical chromatogram obtained using this method would show the separation of various chlorophenol isomers, with early eluting peaks corresponding to the less chlorinated and more polar isomers, and later eluting peaks representing the more chlorinated and less polar isomers.

Data Presentation:

The following table presents typical retention times for a selection of chlorophenol isomers obtained using the described method. Actual retention times may vary slightly depending on the specific HPLC system and column used.

CompoundRetention Time (min)
2-Chlorophenol8.5
4-Chlorophenol9.2
2,4-Dichlorophenol12.8
2,6-Dichlorophenol11.5
2,4,6-Trichlorophenol16.3
2,3,4,6-Tetrachlorophenol19.8
Pentachlorophenol22.5

Note: These are representative retention times and should be confirmed with authentic standards.

Method Validation:

The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Linearity: Calibration curves should be constructed by plotting the peak area against the concentration of each analyte. The method is considered linear if the correlation coefficient (r²) is greater than 0.99.

  • Accuracy: Accuracy can be assessed by performing recovery studies on spiked samples at different concentration levels.

  • Precision: Precision is evaluated by replicate injections of a standard solution and is expressed as the relative standard deviation (RSD).

  • LOD and LOQ: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy.[7][8] These can be determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

Conclusion

This application note provides a comprehensive and detailed protocol for the separation and quantification of chlorophenol isomers by RP-HPLC with UV detection. The method is robust, reliable, and suitable for the analysis of chlorophenols in various sample matrices after appropriate sample preparation. The provided information on the physicochemical properties of the analytes and the detailed experimental protocols will enable researchers and scientists to successfully implement this method in their laboratories. The use of gradient elution and a buffered mobile phase at a low pH are key to achieving optimal separation of these challenging isomers.

References

Application Note: Quantitative Analysis of 3-Chloro-5-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-Chloro-5-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, including liquid-liquid extraction and optional derivatization, as well as optimized GC-MS parameters for effective separation and detection. This method is suitable for the analysis of this compound in various matrices, providing accurate and reproducible results crucial for research, quality control, and drug development applications.

Introduction

This compound (5-chloro-m-cresol) is a chlorinated phenolic compound of interest in various industrial and pharmaceutical fields. Accurate and sensitive quantification of this analyte is essential for process monitoring, impurity profiling, and environmental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for the analysis of semi-volatile compounds like this compound. This document provides a comprehensive protocol for its analysis, including sample preparation, instrument conditions, and expected analytical performance.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from aqueous samples.

Reagents and Materials:

  • Toluene (B28343) or Methylene chloride, GC grade

  • 0.1 M Potassium carbonate solution

  • Acetic anhydride (B1165640)

  • Petroleum ether, GC grade

  • Anhydrous sodium sulfate

  • Sample vials

  • Shaker or vortex mixer

  • Separatory funnel

Procedure:

  • To 200 mL of the aqueous sample, add 40 mL of toluene in a separatory funnel.

  • Shake vigorously for 10 minutes. Allow the layers to separate and collect the organic (upper) layer.

  • Repeat the extraction twice more with 40 mL and 20 mL of toluene, respectively.

  • Combine the toluene extracts.

  • Perform a back-extraction by shaking the combined toluene extracts with 20 mL of 0.1 M potassium carbonate solution for 3 minutes. Repeat this step three times.

  • Combine the aqueous extracts.

  • To the combined aqueous phase, add 0.5 mL of acetic anhydride and 5 mL of petroleum ether.[1]

  • Mix thoroughly for 5 minutes at room temperature.[1]

  • Collect the petroleum ether (upper) layer and dry it over anhydrous sodium sulfate.[1]

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent GC or equivalent
Mass Spectrometer Agilent MS or equivalent
Column Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[1]
Injector Splitless mode at 250 °C.[1]
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[1]
Oven Program Initial temperature of 60 °C (hold for 5 min), ramp at 8 °C/min to 300 °C (hold for 10 min).
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions Based on the mass spectrum of this compound, characteristic ions should be selected. Likely ions include the molecular ion (m/z 142) and major fragment ions.

Data Presentation

Quantitative Data Summary

The following table summarizes the key analytical parameters for this compound. Note that the retention time is an approximation and will vary based on the specific GC conditions and column used. The limit of detection (LOD) and limit of quantification (LOQ) are based on typical performance for similar chlorophenolic compounds.

Analyte CAS Number Molecular Formula Molecular Weight ( g/mol ) Approx. Retention Time (min) Characteristic m/z Ions (for SIM) LOD (ng/L) LOQ (µg/L)
This compound58291-77-3[2]C₇H₇ClO[2]142.58[2]15 - 20142, 107, 77~1-10~0.05-0.5

LOD and LOQ values are estimates based on similar compounds and should be experimentally determined.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Liquid-Liquid Extraction (Toluene) Sample->Extraction BackExtraction Back-Extraction (K2CO3) Extraction->BackExtraction Derivatization Derivatization (Acetic Anhydride) BackExtraction->Derivatization Drying Drying (Na2SO4) Derivatization->Drying FinalSample Sample in Petroleum Ether Drying->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM Mode) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Peak Integration) DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Analysis.

Discussion

The described method provides a reliable framework for the analysis of this compound. The sample preparation step involving liquid-liquid extraction is effective in isolating the analyte from an aqueous matrix. Optional derivatization with acetic anhydride can improve chromatographic peak shape and thermal stability, although direct analysis is also feasible.

The use of a non-polar column like the HP-5MS provides good separation for a wide range of semi-volatile compounds. The MS detector, especially when operated in SIM mode, offers excellent selectivity and sensitivity, allowing for low-level detection and quantification. It is crucial to establish a calibration curve with certified reference standards to ensure the accuracy of quantitative results. The selection of appropriate quantifier and qualifier ions from the mass spectrum of this compound is critical for confident identification and quantification. While an experimental spectrum for the target analyte is not widely available, the mass spectra of its isomers, such as 2-chloro-5-methylphenol (B42318) and 3-chloro-4-methylphenol, suggest that the molecular ion at m/z 142 and fragment ions resulting from the loss of chlorine (m/z 107) and subsequent fragments (e.g., m/z 77) will be prominent.

Conclusion

This application note provides a detailed and actionable protocol for the GC-MS analysis of this compound. The methods outlined are suitable for researchers, scientists, and drug development professionals requiring accurate and sensitive quantification of this compound. Adherence to the described sample preparation and instrumental parameters, with appropriate optimization for specific laboratory setups, will yield reliable and reproducible data.

References

Application Note: Derivatization of 3-Chloro-5-methylphenol for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the chemical derivatization of 3-chloro-5-methylphenol for sensitive and accurate analysis by gas chromatography (GC). Phenolic compounds, including this compound, often exhibit poor chromatographic behavior due to their polarity and active hydroxyl group, leading to peak tailing and reduced sensitivity. Derivatization is a crucial sample preparation step that converts the polar hydroxyl group into a less polar, more volatile functional group, thereby improving chromatographic separation, peak shape, and detectability.[1][2][3] Two common and effective derivatization techniques, silylation and acetylation, are presented in this document. Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, while acetylation introduces an acetyl group.[1][3] This note provides detailed experimental protocols for both methods, a summary of expected quantitative performance, and a visual representation of the experimental workflow.

Introduction

This compound is a chlorinated phenolic compound that may be present in environmental samples and industrial effluents. Accurate and sensitive quantification of this compound is essential for environmental monitoring and risk assessment. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful analytical technique for the separation and identification of such compounds.[4][5] However, the direct analysis of underivatized this compound by GC can be challenging due to its polarity, which can lead to poor peak shape and low sensitivity.

Derivatization is a chemical modification technique used to convert an analyte into a product with more favorable properties for GC analysis.[1][2] For phenolic compounds, the primary goals of derivatization are to:

  • Increase Volatility: By masking the polar hydroxyl group, the boiling point of the analyte is lowered, making it more amenable to volatilization in the GC inlet.[1]

  • Improve Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures used in GC analysis.[4][5]

  • Enhance Chromatographic Separation: The reduction in polarity leads to more symmetrical peaks and better resolution from other components in the sample matrix.[1]

  • Increase Sensitivity: Derivatization can improve the response of certain detectors, such as the electron capture detector (ECD) for halogenated derivatives.

This application note details two robust derivatization methods for this compound: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acetylation using acetic anhydride (B1165640).

Derivatization Methods

Silylation

Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[1][3] The reaction involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group. BSTFA is a powerful silylating agent that reacts with phenols to form TMS ethers.[6][7][8] The reaction is typically fast and can be performed under mild conditions.

Acetylation

Acetylation is another common derivatization method where the hydroxyl group of the phenol (B47542) is converted into an acetate (B1210297) ester.[4][9] Acetic anhydride is a frequently used acetylating agent. The reaction is often carried out in the presence of a base, which acts as a catalyst and neutralizes the acetic acid byproduct.[5][10][11] This method can be performed directly in aqueous samples, a technique known as in situ acetylation.[10][11][12]

Experimental Protocols

Protocol 1: Silylation of this compound with BSTFA

This protocol describes the derivatization of this compound in an organic solvent extract.

Materials:

  • This compound standard or sample extract in a suitable solvent (e.g., acetone (B3395972), dichloromethane (B109758), hexane).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Acetone (or other suitable solvent).

  • Anhydrous sodium sulfate (B86663) (if water is present in the extract).

  • GC vials (2 mL) with inserts and PTFE-lined caps.

  • Microsyringes.

  • Heating block or water bath.

Procedure:

  • Sample Preparation:

    • Pipette a known volume (e.g., 100 µL) of the sample extract containing this compound into a GC vial.

    • If the sample is in an aqueous solution, it must first be extracted into a water-immiscible organic solvent and dried.

    • If the extract contains residual water, add a small amount of anhydrous sodium sulfate to dry the sample, then transfer the dried extract to a clean vial.[6][7]

  • Solvent Adjustment (Optional but Recommended):

    • For optimal reaction speed, the derivatization should be performed in acetone or a solvent mixture containing at least 60% acetone.[6][7] If the sample is in a different solvent like dichloromethane or hexane (B92381), add acetone to meet this requirement.[6][7]

  • Derivatization Reaction:

    • Add 50-100 µL of BSTFA (or BSTFA with 1% TMCS) to the GC vial. The amount of derivatizing agent should be in excess.

    • Cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • The reaction with BSTFA in acetone is rapid and can be complete within 15 seconds at room temperature.[6][7] To ensure complete derivatization, especially for complex matrices, the mixture can be heated at 60-70°C for 15-30 minutes.[8]

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • A typical injection volume is 1 µL.

Protocol 2: In Situ Acetylation of this compound with Acetic Anhydride

This protocol is suitable for the direct derivatization of this compound in aqueous samples.

Materials:

  • Aqueous sample containing this compound.

  • Potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) buffer.

  • Acetic anhydride.

  • Hexane or petroleum ether (extraction solvent).

  • Anhydrous sodium sulfate.

  • Separatory funnel or centrifuge tubes.

  • GC vials (2 mL) with inserts and PTFE-lined caps.

  • Microsyringes.

Procedure:

  • Sample Preparation:

    • Place a known volume of the aqueous sample (e.g., 10 mL) into a suitable reaction vessel (e.g., a glass vial with a PTFE-lined cap).

  • pH Adjustment:

    • Add potassium carbonate or potassium bicarbonate to the sample to adjust the pH to a range of 9-11.5.[5][10] This is crucial for the deprotonation of the phenolic hydroxyl group, facilitating the reaction.

  • Derivatization Reaction:

    • Add 200-500 µL of acetic anhydride to the sample.

    • Cap the vessel and shake or vortex vigorously for 5-10 minutes.[5]

  • Extraction:

    • Add a suitable volume of an extraction solvent, such as hexane or petroleum ether (e.g., 2 mL).

    • Shake vigorously for 1-2 minutes to extract the acetylated derivative into the organic phase.

    • Allow the layers to separate. If using centrifuge tubes, centrifugation can aid in phase separation.

  • Drying and Concentration:

    • Carefully transfer the organic layer to a clean tube or vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary to achieve the desired concentration for analysis.

  • Sample Analysis:

    • Transfer the final extract to a GC vial.

    • The sample is now ready for injection into the GC-MS system.

Data Presentation

The following table summarizes typical quantitative data that can be achieved for the analysis of chlorophenols using derivatization followed by GC analysis. The values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterAcetylation with GC-ECD[4][9]Silylation with GC-MS
Limit of Detection (LOD) 0.001–0.005 mg/L0.01–0.25 µg/L
Relative Standard Deviation (RSD) 2.2–6.1%2.1–6.7%
Recovery 67.1–101.3%76–111%

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the derivatization protocols.

G Silylation Workflow for this compound A Sample Extract in Solvent B Solvent Adjustment (Optional) Add Acetone (>60%) A->B If not in Acetone C Add BSTFA Reagent A->C If already in Acetone B->C D Vortex and Heat (e.g., 60°C for 15 min) C->D E Cool to Room Temperature D->E F Ready for GC-MS Injection E->F

Caption: Silylation workflow diagram.

G In Situ Acetylation Workflow for this compound A Aqueous Sample B Adjust pH to 9-11.5 with K₂CO₃/KHCO₃ A->B C Add Acetic Anhydride B->C D Vortex/Shake (5-10 min) C->D E Extract with Hexane D->E F Dry Organic Layer (Na₂SO₄) E->F G Concentrate (Optional) F->G H Ready for GC-MS Injection G->H

Caption: In situ acetylation workflow.

Conclusion

Derivatization of this compound by either silylation with BSTFA or acetylation with acetic anhydride significantly improves its chromatographic properties for GC analysis. The choice of method may depend on the sample matrix and available resources. Silylation is a very rapid and efficient method for clean organic extracts, while in situ acetylation is particularly advantageous for aqueous samples as it minimizes sample handling by integrating derivatization and extraction. Both methods, when properly implemented, enable sensitive and reliable quantification of this compound.

References

Application Notes and Protocols: Utilizing 3-Chloro-5-methylphenol as a Versatile Starting Material for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-chloro-5-methylphenol in the generation of novel compounds with potential therapeutic applications. Detailed experimental protocols for key transformations and data on the biological activities of the resulting derivatives are presented to facilitate further research and development in medicinal chemistry.

Introduction

This compound is a readily available substituted phenol (B47542) that serves as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a methyl group, and a reactive hydroxyl group, allows for a variety of chemical modifications. This enables the synthesis of a diverse range of derivatives with interesting biological properties, including potential applications as antimicrobial, anticancer, and neuroprotective agents. This document outlines synthetic routes to novel ether and triazole derivatives starting from this compound and summarizes their biological evaluation.

I. Synthesis of Novel Ether Derivatives via Williamson Ether Synthesis

The hydroxyl group of this compound provides a convenient handle for the synthesis of a wide array of ether derivatives through the well-established Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

This protocol is a general guideline and can be adapted for the synthesis of various ether derivatives of this compound.

Materials:

Procedure:

  • Deprotonation: To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium hydroxide (1.2 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired ether derivative.

Data Presentation: Synthesis of Phenylacetic Acid Ether Derivative
Starting MaterialReagentBaseSolventReaction Time (h)Yield (%)Reference
p-cresolChloroacetic acidKOHWater0.67Not Specified[1][2]

Note: This data is for a related cresol (B1669610) derivative and serves as a representative example of the Williamson ether synthesis.

II. Synthesis of Novel 1,2,3-Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives from this compound can be achieved through a multi-step process, often culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. This approach offers a robust and efficient way to introduce the triazole moiety, which is a known pharmacophore present in numerous bioactive molecules.

Experimental Protocol: Synthesis of a 3-Chloro-5-methylphenoxy-linked Triazole

This protocol details the synthesis of a specific triazole derivative and is based on a literature procedure[3].

Materials:

  • 3,5-Dibromo-1-(propan-2-yl)-1H-1,2,4-triazole

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane for chromatography

Procedure:

  • Reaction Setup: To a solution of 3,5-dibromo-1-(propan-2-yl)-1H-1,2,4-triazole (500 mg, 1.9 mmol) and this compound (290.5 mg, 2.0 mmol) in anhydrous DMSO (5.0 mL), add cesium carbonate (1211.3 mg, 3.7 mmol).

  • Microwave Irradiation: The reaction mixture is stirred and heated in a microwave reactor at 120°C for 1 hour.

  • Work-up: After completion (monitored by TLC), the reaction mixture is poured into water and extracted with MTBE.

  • The organic layer is separated and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by combi-flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane (e.g., 2:98 v/v) to yield the final triazole product as a white solid.

Data Presentation: Synthesis of a Triazole Derivative
Starting Material 1Starting Material 2BaseSolventReaction Time (h)Yield (%)Reference
3,5-Dibromo-1-(propan-2-yl)-1H-1,2,4-triazoleThis compoundCs₂CO₃DMSO146[3]

III. Biological Activities of Novel Derivatives

Derivatives of this compound have shown promise in various therapeutic areas. The following sections and data tables summarize the reported biological activities of related phenol- and triazole-containing compounds.

Anticancer Activity

Several studies have reported the anticancer potential of novel triazole derivatives. The data below presents the half-maximal inhibitory concentration (IC₅₀) values for representative compounds against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6g (3-nitro substitution)MCF-7 (Breast)6.67±0.39[4]
6g (3-nitro substitution)HeLa (Cervical)4.49±0.32[4]
6g (3-nitro substitution)DU-145 (Prostate)10.38±0.42[4]
6h (ortho-methyl)MCF-7 (Breast)7.32±0.62[4]
6h (ortho-methyl)HeLa (Cervical)6.87±0.33[4]
6h (ortho-methyl)DU-145 (Prostate)15.40±0.60[4]
Antimicrobial Activity

The introduction of ether and other functionalities to phenolic scaffolds has been shown to modulate their antimicrobial properties. The table below shows the Minimum Inhibitory Concentration (MIC) values for some chalcone (B49325) derivatives incorporating a diphenyl ether moiety.

Compound IDS. aureus (MIC, µM)E. coli (MIC, µM)Salmonella (MIC, µM)P. aeruginosa (MIC, µM)Reference
5h (3-chloro)44.60---[5]
5b (2-chloro)58.65---[5]
5c (2-bromo)33.4833.4833.4833.48[5]
5t (4-nitro)---32.20[5]
5s (3-nitro)---40.23[5]

IV. Signaling Pathways and Mechanisms of Action

Antifungal Mechanism: Inhibition of Ergosterol (B1671047) Biosynthesis

Triazole-containing compounds are well-known for their antifungal activity, which they exert by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[6][7][8][9]

Fungal_Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FarnesylPP Farnesyl Pyrophosphate IPP->FarnesylPP Squalene Squalene FarnesylPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Intermediate 14-demethyl Lanosterol Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Triazole Triazole Derivative (e.g., from this compound) Triazole->CYP51 Inhibition CYP51->Intermediate

Fungal Ergosterol Biosynthesis Pathway Inhibition
Neuroprotection: Modulation of Amyloid-β Aggregation in Alzheimer's Disease

Phenol-triazole derivatives have emerged as potential therapeutic agents for Alzheimer's disease. Their proposed mechanism of action is multi-faceted and involves the modulation of amyloid-β (Aβ) peptide aggregation, a key pathological hallmark of the disease.[10][11][12][13] These compounds can chelate metal ions like copper, which are implicated in Aβ aggregation and oxidative stress. Furthermore, the phenolic moiety can act as an antioxidant, mitigating reactive oxygen species (ROS) generation. By binding to Aβ peptides, these ligands can interfere with the aggregation process, potentially preventing the formation of toxic oligomers and plaques.[10][11]

Alzheimer_Mechanism Abeta Amyloid-β Monomers Oligomers Toxic Oligomers Abeta->Oligomers Aggregation Plaques Amyloid Plaques Oligomers->Plaques Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity Plaques->Neurotoxicity PhenolTriazole Phenol-Triazole Derivative PhenolTriazole->Abeta Binds to & modulates aggregation MetalIons Metal Ions (e.g., Cu²⁺) PhenolTriazole->MetalIons Chelates ROS Reactive Oxygen Species (ROS) PhenolTriazole->ROS Scavenges MetalIons->Abeta ROS->Neurotoxicity

Mechanism of Phenol-Triazole Derivatives in AD

V. Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of novel compounds from this compound.

Williamson_Ether_Synthesis_Workflow Start This compound Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation Phenoxide Phenoxide Intermediate Deprotonation->Phenoxide Alkylation Alkylation (Alkyl Halide) Phenoxide->Alkylation Workup Aqueous Work-up & Extraction Alkylation->Workup Purification Purification (Column Chromatography) Workup->Purification Product Novel Ether Derivative Purification->Product

Williamson Ether Synthesis Workflow

Triazole_Synthesis_Workflow Start This compound Reaction Reaction with Functionalized Triazole Start->Reaction Microwave Microwave Irradiation Reaction->Microwave Workup Aqueous Work-up & Extraction Microwave->Workup Purification Purification (Column Chromatography) Workup->Purification Product Novel Triazole Derivative Purification->Product

Triazole Synthesis Workflow

References

Application Notes and Protocols for the Chlorination of 3,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-chloro-3,5-dimethylphenol (B1207549), a compound of significant interest due to its use as a disinfectant and antiseptic.[1][2][3] The protocols outlined below are based on established chemical synthesis methods, offering guidance on reagent selection, reaction conditions, and product isolation.

Introduction

The chlorination of 3,5-dimethylphenol (B42653) primarily yields 4-chloro-3,5-dimethylphenol, an important bactericide.[4] The regioselectivity of this electrophilic aromatic substitution is crucial, and various methods have been developed to optimize the yield of the desired para-chloro isomer. The key approaches involve the use of sulfuryl chloride, often with a catalyst to enhance selectivity, and oxychlorination systems. Sulfuryl chloride is a widely used reagent for such transformations.[5][6][7][8] Oxychlorination, on the other hand, presents an alternative pathway using an oxidizing agent in conjunction with a chlorine source.

Data Summary

The following table summarizes quantitative data from representative chlorination protocols for 3,5-dimethylphenol.

Protocol ReferenceChlorinating AgentCatalyst/Co-reagentsSolventTemperature (°C)Reaction Time (hours)Yield (%)
Protocol 1 (Sulfuryl Chloride) Sulfuryl ChlorideNone specified3,5-dimethylphenol (neat)40, then 80Not SpecifiedNot Specified
Protocol 2 (Oxychlorination) [9]Concentrated HCl / O₂Copper(II) chloride dihydrateDichloroethane80595.2

Experimental Protocols

Protocol 1: Chlorination using Sulfuryl Chloride

This protocol is based on a manufacturing process utilizing sulfuryl chloride as the chlorinating agent.[4]

Materials:

  • 3,5-dimethylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Suitable reaction vessel with stirring and heating capabilities

  • Apparatus for gas removal (air-blowing or equivalent)

  • Crystallization solvent (e.g., a hydrocarbon)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, charge 546 g of 3,5-dimethylphenol.

  • Slowly add 273 g of sulfuryl chloride to the reaction vessel. The temperature will rise to approximately 40°C during the addition.

  • Once the addition of sulfuryl chloride is complete, heat the reaction mixture to 80°C.

  • Maintain the temperature at 80°C and remove the evolved acid gases using a gentle stream of air or other suitable means.

  • After the reaction is complete, cool the mixture to induce crystallization of the 4-chloro-3,5-dimethylphenol.

  • Isolate the crystallized product by filtration.

  • The mother liquor can be subjected to vacuum distillation to recover additional product.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as a hydrocarbon.

Protocol 2: Oxychlorination using a Copper Catalyst

This protocol details a synthesis method for 4-chloro-3,5-dimethylphenol using a copper catalyst, a chlorinating agent, and an oxidizing agent.[9]

Materials:

  • 3,5-dimethylphenol (122g, 1 mol)

  • Copper(II) chloride dihydrate (85.25g, 0.5 mol)

  • 36% Concentrated hydrochloric acid (101.4g, 1.0 mol HCl)

  • Dichloroethane (500 mL)

  • Oxygen gas

  • 1L three-neck flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Set up a 1L three-neck flask with a reflux condenser, a stirrer, and a gas inlet.

  • To the flask, add 3,5-dimethylphenol (122g), copper(II) chloride dihydrate (85.25g), 36% concentrated hydrochloric acid (101.4g), and dichloroethane (500 mL).[9]

  • Stir the mixture and heat it to 80°C.[9]

  • Once the temperature reaches 80°C, begin introducing oxygen gas into the reaction mixture.

  • Maintain the temperature at 80°C and continue stirring for 5 hours.[9]

  • Monitor the reaction progress by gas chromatography to confirm the consumption of the starting material. The reaction is considered complete when the residual 3,5-dimethylphenol is less than 0.08%.[9]

  • After the reaction is complete, stop heating and stirring, and allow the layers to separate.

  • Separate the organic phase and perform a reduced pressure distillation to recover the solvent.

  • Recrystallize the remaining residue from dichloroethane to obtain the white crystalline product, 4-chloro-3,5-dimethylphenol.[9]

Visualized Experimental Workflow

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Reagents: - 3,5-Dimethylphenol - Chlorinating Agent - Catalyst (optional) - Solvent Vessel Reaction Vessel Setup Reagents->Vessel Charge StirHeat Stirring & Heating Vessel->StirHeat Monitor Monitor Progress (e.g., GC) StirHeat->Monitor Quench Quenching/ Neutralization Monitor->Quench Reaction Complete Extraction Extraction Quench->Extraction Distillation Solvent Removal Extraction->Distillation Purify Crystallization/ Chromatography Distillation->Purify Product Pure Product: 4-Chloro-3,5-dimethylphenol Purify->Product

References

Application Notes and Protocols for 3-Chloro-5-methylphenol as a Pharmaceutical Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methylphenol (CAS 58291-77-3) is a chlorinated phenolic compound. While the broader class of chlorophenols is known for antimicrobial properties, specific data on the application of this compound as a preservative in pharmaceutical formulations is limited in publicly available literature. Its isomer, 4-chloro-3-methylphenol (B1668792) (p-chlorocresol), is a more commonly used preservative and antiseptic.[1] Therefore, the following application notes and protocols are based on the general principles of using phenolic preservatives in pharmaceuticals and should be adapted and validated specifically for this compound.

Chemical and Physical Properties

A summary of the available chemical and physical properties for this compound is provided in the table below. This information is essential for formulation development, including solubility and stability assessments.

PropertyValueSource
CAS Number 58291-77-3[2][3][4][5][6]
Molecular Formula C₇H₇ClO[2][3]
Molecular Weight 142.58 g/mol [2]
Boiling Point 230.0 ± 20.0 °C at 760 mmHg[2]
Flash Point 92.9 ± 21.8 °C[2]
Density 1.2 ± 0.1 g/cm³[2]

Antimicrobial Efficacy and Applications

Potential Applications:

Based on the properties of related compounds, this compound could potentially be investigated for use as a preservative in:

  • Topical preparations (creams, lotions, ointments)

  • Otic and nasal formulations

  • Injectable products packaged in multi-dose containers

Important Considerations:

  • Solubility: The solubility of this compound in the formulation vehicle is a critical factor.

  • Compatibility: Potential interactions with active pharmaceutical ingredients (APIs), excipients, and packaging materials should be thoroughly evaluated.

  • pH: The antimicrobial activity of phenolic compounds can be pH-dependent.

  • Safety: A comprehensive toxicological assessment is required to establish a safe concentration for use in pharmaceutical products.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of a preservative against various microorganisms.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)

  • Appropriate growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, propylene (B89431) glycol) at a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include positive controls (microorganism in medium without preservative) and negative controls (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the preservative at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Antimicrobial Effectiveness Test (AET)

The AET is a pharmacopeial method used to evaluate the performance of a preservative in the final product formulation.[8][9][10][11][12]

Objective: To determine if the antimicrobial preservative in a pharmaceutical product is effective in preventing the proliferation or reducing the number of contaminating microorganisms.

Materials:

  • Final pharmaceutical product containing this compound

  • Challenge microorganisms as specified in the relevant pharmacopeia (e.g., USP <51>, Ph. Eur. 5.1.3)

  • Sterile containers

  • Validated neutralizing agents/media

Procedure:

  • Preparation of Inoculum: Prepare standardized suspensions of the challenge microorganisms.

  • Inoculation of Product: Inoculate separate containers of the pharmaceutical product with each of the challenge microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[8]

  • Incubation: Store the inoculated containers at a specified temperature (e.g., 20-25°C) and protected from light.

  • Sampling and Enumeration: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms. A validated method for neutralizing the preservative's antimicrobial activity is crucial for accurate enumeration.

  • Evaluation: Compare the log reduction in viable microorganisms at each time point to the acceptance criteria outlined in the relevant pharmacopeia for the specific product category.

Mechanism of Action

The precise mechanism of action for this compound has not been extensively studied. However, the antimicrobial action of phenolic compounds, in general, is attributed to their ability to disrupt the microbial cell membrane.

Proposed Signaling Pathway:

The following diagram illustrates the generally accepted mechanism of action for phenolic antimicrobial agents.

Preservative This compound Membrane Microbial Cell Membrane Preservative->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Inhibition Inhibition of Essential Enzymes Disruption->Inhibition Death Microbial Cell Death Leakage->Death Inhibition->Death

Caption: Proposed mechanism of action for phenolic preservatives.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating a new preservative and the logical considerations for its inclusion in a pharmaceutical formulation.

cluster_0 Preservative Evaluation Workflow A Initial Screening (e.g., MIC) B Formulation Compatibility Studies A->B C Antimicrobial Effectiveness Testing (AET) B->C D Toxicological Assessment C->D E Regulatory Submission D->E

Caption: Workflow for the evaluation of a new pharmaceutical preservative.

Start Need for Preservation? Decision1 Is the product multi-dose? Start->Decision1 Decision2 Is the formulation susceptible to microbial growth? Decision1->Decision2 No Action1 Incorporate Preservative Decision1->Action1 Yes Decision2->Action1 Yes End No Preservative Needed Decision2->End No

Caption: Decision-making process for the inclusion of a preservative.

Disclaimer: The information provided in these application notes is for guidance purposes only. It is essential to conduct thorough, product-specific experimental validation and safety assessments before using this compound as a preservative in any pharmaceutical formulation. All work should be performed in compliance with relevant pharmacopeial standards and regulatory requirements.

References

Application Notes and Protocols for Studying the Kinetics of 3-Chloro-5-methylphenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the reaction kinetics of 3-Chloro-5-methylphenol. The information herein is designed to guide researchers in setting up experiments, analyzing data, and understanding the reaction pathways of this compound, which is relevant in environmental science and as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals.

Introduction

This compound (3-Cl-5-MP) is a chlorinated phenolic compound. Understanding its reaction kinetics is crucial for developing efficient degradation processes for environmental remediation and for optimizing its use in chemical synthesis. This document outlines experimental setups for studying its degradation through advanced oxidation processes (AOPs), including photocatalysis and Fenton-like reactions, and details the analytical methods for monitoring the reaction progress.

Experimental Setups and Protocols

The study of this compound reaction kinetics typically involves a batch reactor setup where the concentration of the compound is monitored over time under controlled conditions.

General Batch Reactor Setup

A well-stirred batch reactor is the fundamental setup for most kinetic studies. Key components include:

  • Reactor Vessel: A glass or quartz vessel of a suitable volume (e.g., 250 mL to 1 L), often jacketed for temperature control. Quartz is necessary for photochemical reactions.

  • Stirring: A magnetic stirrer and stir bar to ensure the reaction mixture is homogeneous.

  • Light Source (for photocatalysis): A UV lamp (e.g., mercury lamp) or a solar simulator positioned to irradiate the reactor.

  • Reagent Introduction: Ports for adding reactants and taking samples.

  • pH and Temperature Probes: To monitor and control these critical parameters.

Protocol 1: Photocatalytic Degradation Kinetics

This protocol describes the degradation of 3-Cl-5-MP using a TiO₂ photocatalyst.

Materials:

  • This compound stock solution (e.g., 100 mg/L in deionized water)

  • Titanium dioxide (TiO₂) catalyst (e.g., Degussa P25)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment

  • Batch photoreactor with a UV lamp

Procedure:

  • Catalyst Suspension: Prepare a suspension of the TiO₂ catalyst in deionized water at the desired concentration (e.g., 0.1 g/L).

  • Reaction Mixture Preparation: In the photoreactor, add the appropriate volume of the 3-Cl-5-MP stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 10 mg/L).

  • pH Adjustment: Adjust the pH of the solution to the desired value (e.g., pH 5) using HCl or NaOH.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30 minutes) to allow for the establishment of adsorption-desorption equilibrium between the 3-Cl-5-MP and the catalyst surface.

  • Initiate Photoreaction: Turn on the UV lamp to start the photocatalytic reaction.

  • Sampling: Withdraw aliquots (e.g., 2 mL) at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Sample Preparation for Analysis: Immediately filter the samples through a 0.45 µm syringe filter to remove the catalyst particles.

  • Analysis: Analyze the filtrate for the concentration of 3-Cl-5-MP using HPLC or GC-MS.

Protocol 2: Fenton-like Oxidation Kinetics

This protocol outlines the degradation of 3-Cl-5-MP using a Fenton-like reagent (Fe³⁺/H₂O₂).

Materials:

  • This compound stock solution

  • Iron(III) sulfate (B86663) (Fe₂(SO₄)₃) solution

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Sulfuric acid (H₂SO₄) and NaOH for pH adjustment

  • Batch reactor

Procedure:

  • Reaction Mixture Preparation: In the batch reactor, add the 3-Cl-5-MP stock solution and dilute to the desired initial concentration.

  • Catalyst Addition: Add the Fe₂(SO₄)₃ solution to achieve the desired catalyst concentration (e.g., 0.9 mM).

  • pH Adjustment: Adjust the pH to the optimal value for Fenton reactions (typically around pH 3) using H₂SO₄.

  • Initiate Reaction: Add the H₂O₂ solution to start the oxidation reaction. The concentration of H₂O₂ will depend on the desired molar ratio to the substrate.

  • Sampling: Collect samples at predetermined time points.

  • Quenching: Immediately quench the reaction in the samples by adding a suitable reagent, such as sodium sulfite, to consume the residual H₂O₂.

  • Analysis: Analyze the samples for the concentration of 3-Cl-5-MP.

Analytical Methodologies

Accurate quantification of this compound is essential for kinetic analysis.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), often with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector at a wavelength of 280 nm.

  • Quantification: Based on a calibration curve prepared from standard solutions of 3-Cl-5-MP.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both identification and quantification, especially for identifying reaction byproducts.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection of 1 µL of the sample.

  • Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Quantification: Using a suitable internal standard and selected ion monitoring (SIM) for higher sensitivity and specificity.

Data Presentation and Kinetic Analysis

The concentration of this compound at different time points should be tabulated to determine the reaction kinetics. The reaction order and rate constant can be determined by fitting the experimental data to integrated rate laws. For many degradation processes of phenols, a pseudo-first-order kinetic model is often applicable:

ln(C₀/C) = k_obs * t

Where:

  • C₀ is the initial concentration of 3-Cl-5-MP.

  • C is the concentration at time t.

  • k_obs is the observed pseudo-first-order rate constant.

A plot of ln(C₀/C) versus time will yield a straight line with a slope equal to k_obs for a pseudo-first-order reaction.

Table 1: Example Data for Kinetic Analysis of 4-Chloro-3-methylphenol (B1668792) Degradation by Fenton's Reagent at 70°C

Time (hours)Total Organic Carbon (TOC) Removal (%)Chloride Conversion (%)
000
3Not Reported100
2485100

Note: This data is for the isomer 4-chloro-3-methylphenol and is provided as an illustrative example of the type of data to be collected.[1][2]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Modeling stock Prepare Stock Solution of 3-Cl-5-MP reactor Set up Batch Reactor (Control T, pH, Stirring) stock->reactor reagents Prepare Reagents (Catalyst, Oxidant) reagents->reactor equilibrate Equilibrate System (e.g., Adsorption in dark) reactor->equilibrate initiate Initiate Reaction (e.g., Turn on UV light, add H2O2) equilibrate->initiate sampling Collect Samples at Time Intervals initiate->sampling quench Quench Reaction (if necessary) sampling->quench filter Filter Samples quench->filter analysis Analyze Concentration (HPLC or GC-MS) filter->analysis data Tabulate Concentration vs. Time Data analysis->data plot Plot Kinetic Data data->plot model Determine Rate Constant and Reaction Order plot->model

Caption: Workflow for the kinetic study of this compound degradation.

Generalized Oxidation Pathway

The oxidation of chlorophenols by hydroxyl radicals, a common reactive species in AOPs, generally proceeds through hydroxylation of the aromatic ring, followed by ring-opening to form smaller organic acids, and ultimately mineralization to CO₂, H₂O, and HCl.

Oxidation_Pathway CMP This compound Intermediates Hydroxylated and Ring-Opened Intermediates (e.g., Chlorinated Catechols, Carboxylic Acids) CMP->Intermediates + •OH Mineralization Mineralization Products (CO2, H2O, HCl) Intermediates->Mineralization + •OH

Caption: Generalized pathway for the advanced oxidation of this compound.

References

Application Notes and Protocols: In Vitro Antimicrobial Efficacy of 5-Chloro-m-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-m-cresol (also known as chlorocresol or p-chloro-m-cresol) is a chlorinated phenolic compound widely utilized as a disinfectant and preservative in pharmaceutical formulations, cosmetics, and other industrial products.[1][2] Its broad-spectrum antimicrobial activity encompasses Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[1][3] Understanding the in vitro efficacy of 5-Chloro-m-cresol is crucial for formulation development, ensuring product stability, and predicting its performance as an antimicrobial agent. These application notes provide a summary of its antimicrobial activity and detailed protocols for its evaluation.

The primary mechanism of action of 5-Chloro-m-cresol involves the disruption of microbial cell membranes. This leads to increased membrane permeability, leakage of essential intracellular constituents like potassium and phosphate (B84403) ions, and dissipation of the proton motive force, ultimately resulting in cell death.[1]

Data Presentation: Antimicrobial Efficacy of 5-Chloro-m-cresol

The following tables summarize the quantitative antimicrobial efficacy of 5-Chloro-m-cresol against common microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Chloro-m-cresol

MicroorganismStrainMIC (µg/mL)MIC (%)
Staphylococcus aureusATCC 65382500.025
Escherichia coliNCTC 81962500.025
Pseudomonas aeruginosaATCC 90275000.05
Candida albicansATCC 102311250.0125
Aspergillus brasiliensis (niger)ATCC 164042500.025

Data sourced from "Handbook of Pharmaceutical Excipients" as cited by atamankimya.com. The original source for this data is cited as a publication by S. C. Wallhäusser.

Table 2: Bactericidal and Fungicidal Concentrations of 5-Chloro-m-cresol

ActivityConcentration (%)Contact TimeNotes
Bactericidal~ 0.08%10 minutesEffective against a range of bacteria.
Fungicidal0.01 - 0.04%24 hoursEffective against various molds and yeasts.

Data sourced from atamankimya.com, which references the "Handbook of Pharmaceutical Excipients".

Mechanism of Action

5-Chloro-m-cresol's antimicrobial activity is primarily due to its ability to disrupt the cytoplasmic membrane of microorganisms. This disruption leads to a cascade of events culminating in cell death.

cluster_membrane Microbial Cell Membrane Membrane_Intact Intact Cell Membrane (Phospholipid Bilayer) Membrane_Disrupted Disrupted Cell Membrane Membrane_Intact->Membrane_Disrupted Disrupts Permeability Increased Membrane Permeability Membrane_Disrupted->Permeability Chlorocresol 5-Chloro-m-cresol Chlorocresol->Membrane_Intact Targets Leakage Leakage of Intracellular Components (K+, PO4³⁻) Permeability->Leakage PMF Dissipation of Proton Motive Force Permeability->PMF Death Cell Death Leakage->Death PMF->Death

Caption: Mechanism of action of 5-Chloro-m-cresol.

Experimental Protocols

The following are detailed protocols for determining the in vitro antimicrobial efficacy of 5-Chloro-m-cresol.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] The broth microdilution method is a standard technique for determining MIC.

Start Start Prepare_Stock Prepare Stock Solution of 5-Chloro-m-cresol Start->Prepare_Stock Serial_Dilute Perform 2-fold Serial Dilutions in 96-well plate with broth Prepare_Stock->Serial_Dilute Inoculate Inoculate wells with microbial suspension Serial_Dilute->Inoculate Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum (~5 x 10^5 CFU/mL) Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End Start_MBC From MIC Plate Select_Wells Select wells showing MIC and higher concentrations Start_MBC->Select_Wells Plate_Aliquots Plate 10-100 µL from selected wells onto -free agar (B569324) plates Select_Wells->Plate_Aliquots Incubate_Plates Incubate agar plates at 35-37°C for 18-24 hours Plate_Aliquots->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Determine_MBC Determine MBC: Lowest concentration with ≥99.9% reduction in CFU Count_CFU->Determine_MBC End_MBC End Determine_MBC->End_MBC Start_TK Start Prepare_Cultures Prepare broth cultures with 5-Chloro-m-cresol at different concentrations (e.g., 1x, 2x, 4x MIC) Start_TK->Prepare_Cultures Inoculate_Cultures Inoculate cultures with a standardized microbial suspension (~5 x 10^5 CFU/mL) Prepare_Cultures->Inoculate_Cultures Incubate_Cultures Incubate at 35-37°C with agitation Inoculate_Cultures->Incubate_Cultures Sample_Timepoints Collect aliquots at defined time points (e.g., 0, 2, 4, 8, 24 hours) Incubate_Cultures->Sample_Timepoints Neutralize_Plate Neutralize antimicrobial and perform serial dilutions, then plate Sample_Timepoints->Neutralize_Plate Incubate_Plates_TK Incubate plates and count CFU Neutralize_Plate->Incubate_Plates_TK Plot_Data Plot log10 CFU/mL vs. time Incubate_Plates_TK->Plot_Data End_TK End Plot_Data->End_TK

References

Application Notes and Protocols for Monitoring the Synthesis of 3-Chloro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 3-Chloro-5-methylphenol is a critical process in the manufacturing of various pharmaceuticals and specialty chemicals. Precise monitoring of this synthesis is paramount to ensure optimal yield, purity, and safety. This document provides detailed application notes and protocols for the effective monitoring of the chlorination of m-cresol (B1676322) to produce this compound. The primary techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are instrumental in tracking the consumption of reactants and the formation of the desired product and potential byproducts.

This compound, a white to off-white crystalline solid, is soluble in organic solvents like alcohol and ether but has limited solubility in water.[1] Its synthesis typically involves the chlorination of m-cresol using a chlorinating agent such as sulfuryl chloride.[2] Monitoring this reaction in real-time or near real-time allows for precise control over reaction parameters, leading to improved process efficiency and product quality.

Synthesis Overview: Chlorination of m-Cresol

The formation of this compound is generally achieved through the electrophilic aromatic substitution of m-cresol. A common laboratory and industrial method involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.

Reaction: m-Cresol + SO₂Cl₂ → this compound + SO₂ + HCl

Monitoring this reaction is crucial for several reasons:

  • Tracking Reactant Consumption: To determine the extent of the reaction and identify the point of completion.

  • Quantifying Product Formation: To calculate the reaction yield at different time points.

  • Detecting Byproducts: To identify and quantify the formation of isomeric impurities (e.g., other monochlorinated or dichlorinated cresols), which is vital for process optimization and downstream purification.

Analytical Monitoring Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques for monitoring the synthesis of this compound. The choice between these methods may depend on the available equipment, the complexity of the reaction mixture, and the desired level of detail.

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. It is well-suited for monitoring the chlorination of m-cresol due to the volatility of the reactants and products. A Flame Ionization Detector (FID) is typically used for this analysis.[3]

Key Advantages of GC:

  • High resolution for separating isomers.

  • Excellent sensitivity.

  • Robust and reliable for routine analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a mobile phase and a stationary phase. Reversed-phase HPLC with UV detection is a common method for the analysis of phenolic compounds.[4]

Key Advantages of HPLC:

  • Suitable for less volatile or thermally labile compounds.

  • Minimal sample preparation is often required.

  • Provides accurate quantification.

Experimental Protocols

Protocol for Reaction Monitoring using Gas Chromatography (GC-FID)

This protocol is adapted from established methods for the analysis of phenols and chlorophenols.[3][5]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: Rtx®-65 (or equivalent phase providing good separation of isomers).

  • Injector: Split/Splitless inlet.

  • Carrier Gas: Helium or Hydrogen.

Method Parameters:

Parameter Value
Inlet Temperature 240°C
Split Ratio 25:1
Carrier Gas Flow 1.0 mL/min (Helium)
Oven Program Initial: 100°C, Ramp: 10°C/min to 210°C, Hold for 14 min
Detector Temperature 240°C

| Injection Volume | 1 µL |

Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), in a sealed vial. This prevents further reaction.

  • If necessary, filter the sample to remove any solid particles before injection.

  • For a typical sample concentration, a 5.0 mg/mL solution can be prepared by diluting 50 mg of the reaction mixture to a final volume of 10 mL with the chosen solvent.[5]

Data Analysis:

  • Identify the peaks corresponding to m-cresol, this compound, and any isomers by comparing their retention times with those of pure standards.

  • Calculate the relative peak areas to determine the percentage conversion of the starting material and the formation of the product over time. The purity of the product can be assessed using the gas chromatogram.[6]

Protocol for Reaction Monitoring using High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on standard methods for the analysis of phenolic compounds in various matrices.[4][7]

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Lichrospher 100 RP-18).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acetic acid or other suitable modifier to ensure good peak shape).

  • Detector Wavelength: 280 nm.

Method Parameters:

Parameter Value
Column ODS (C18), 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile and water with 0.1% acetic acid (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm

| Injection Volume | 20 µL |

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at desired time points.

  • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the mobile phase in a sealed vial.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

  • Identify and quantify the peaks for m-cresol and this compound by comparing with calibration standards.

  • Construct a calibration curve for both the reactant and the product to accurately determine their concentrations in the reaction mixture over time.

  • Monitor the appearance of any impurity peaks and estimate their concentration.

Data Presentation

Quantitative data obtained from the monitoring techniques should be summarized for clear comparison and analysis.

Table 1: Comparison of Monitoring Techniques for this compound Synthesis

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in the gas phaseSeparation of compounds in the liquid phase
Typical Run Time 15-30 minutes10-20 minutes
Resolution Excellent for isomersGood, dependent on column and mobile phase
Sensitivity High (ng to pg range)Moderate (µg to ng range)
Sample Prep Dilution and quenchingDilution, quenching, and filtration
Quantification Relative area % or external/internal standardsExternal standards and calibration curve

Table 2: Example Reaction Monitoring Data

Reaction Time (min)m-Cresol (Area % by GC)This compound (Area % by GC)Isomeric Byproducts (Area % by GC)
010000
3075.223.11.7
6048.948.52.6
9022.573.83.7
1205.190.24.7
180<192.57.4

Visualizations

Workflow for Synthesis and Monitoring

G cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_analysis Data Analysis & Control Start Start Reactants m-Cresol + Chlorinating Agent Start->Reactants ReactionVessel Controlled Reaction (Temperature, Stirring) Reactants->ReactionVessel Sampling Aliquot Sampling (Time-course) ReactionVessel->Sampling Quenching Reaction Quenching & Dilution Sampling->Quenching Analysis Analytical Technique? Quenching->Analysis GC GC Analysis Analysis->GC Volatile HPLC HPLC Analysis Analysis->HPLC Non-Volatile Data Data Acquisition (Chromatogram) GC->Data HPLC->Data Interpretation Peak Integration & Quantification Data->Interpretation Decision Reaction Complete? Interpretation->Decision Continue Continue Monitoring Decision->Continue No End End Reaction & Work-up Decision->End Yes Continue->Sampling

Caption: Workflow for the synthesis and monitoring of this compound.

Logical Relationship of Analytical Techniques

G cluster_gc Gas Chromatography cluster_hplc High-Performance Liquid Chromatography ReactionMixture Reaction Mixture (m-Cresol, Product, Byproducts) GC_Principle Separation by Volatility & Boiling Point ReactionMixture->GC_Principle HPLC_Principle Separation by Polarity (Reversed-Phase) ReactionMixture->HPLC_Principle GC_Output High-Resolution Separation of Isomers GC_Principle->GC_Output GC_Quant Quantification via FID (Area %) GC_Output->GC_Quant Information Process Information GC_Quant->Information HPLC_Output Analysis of Less Volatile Components HPLC_Principle->HPLC_Output HPLC_Quant Quantification via UV (Calibration Curve) HPLC_Output->HPLC_Quant HPLC_Quant->Information

Caption: Logical relationships of GC and HPLC in reaction monitoring.

References

Scale-Up Synthesis of 3-Chloro-5-methylphenol: From Pilot to Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the scale-up synthesis of 3-Chloro-5-methylphenol, a key intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. The synthesis route described herein is a multi-step process designed for scalability, moving from pilot plant operations to full-scale production.

Introduction

Direct chlorination of m-cresol (B1676322) is synthetically challenging for the production of this compound due to the directing effects of the hydroxyl and methyl groups, which predominantly yield 4-chloro-3-methylphenol (B1668792) and 6-chloro-3-methylphenol. To achieve the desired this compound isomer, a more controlled, multi-step synthesis approach is employed. This application note outlines a robust three-step process:

  • Nitration of m-cresol to 2-nitro-5-methylphenol.

  • Reduction of the nitro group to yield 2-amino-5-methylphenol (B193566).

  • Diazotization and Sandmeyer Reaction to replace the amino group with a chloro group, yielding the final product, this compound.

This document provides detailed protocols for each stage at both pilot and production scales, along with comparative data and process flow diagrams.

Synthetic Pathway Overview

Synthesis_Pathway m_cresol m-Cresol nitro_intermediate 2-Nitro-5-methylphenol m_cresol->nitro_intermediate 1. Nitration (HNO₃, H₂SO₄) amino_intermediate 2-Amino-5-methylphenol nitro_intermediate->amino_intermediate 2. Reduction (e.g., Fe/HCl or H₂, Pd/C) final_product This compound amino_intermediate->final_product 3. Diazotization (NaNO₂, HCl) 4. Sandmeyer Reaction (CuCl)

Caption: Multi-step synthesis of this compound.

Scale-Up Workflow: Pilot to Production

The transition from pilot to production scale involves more than just increasing the quantity of reagents. It requires careful consideration of reaction kinetics, heat transfer, mass transfer, and safety. The following diagram illustrates the logical workflow for this scale-up process.

Scale_Up_Workflow cluster_pilot Pilot Scale cluster_production Production Scale p_process_dev Process Development & Optimization (1-10 kg) p_safety_eval Safety & Hazard Analysis (Calorimetry, HAZOP) p_process_dev->p_safety_eval p_analytical_dev Analytical Method Development & Validation p_safety_eval->p_analytical_dev p_material_prod Material Production for Pre-clinical/Tox Studies p_analytical_dev->p_material_prod pr_tech_transfer Technology Transfer & Process Validation (100-1000 kg) p_material_prod->pr_tech_transfer Scale-Up pr_equipment Equipment Sizing & Installation pr_tech_transfer->pr_equipment pr_automation Process Automation & Control pr_equipment->pr_automation pr_manufacturing Commercial Manufacturing pr_automation->pr_manufacturing

Caption: From Pilot Plant to Production Scale-Up Workflow.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the synthesis of this compound at both pilot and production scales. These values are representative and may vary based on specific equipment and process optimizations.

Table 1: Reagent Quantities and Ratios

ParameterPilot Scale (10 kg Batch)Production Scale (1000 kg Batch)
Step 1: Nitration
m-Cresol10.0 kg1000.0 kg
Nitric Acid (65%)9.7 kg970.0 kg
Sulfuric Acid (98%)18.1 kg1810.0 kg
Step 2: Reduction
2-Nitro-5-methylphenol~14.1 kg (from Step 1)~1410.0 kg (from Step 1)
Iron Powder15.5 kg1550.0 kg
Hydrochloric Acid (37%)2.7 kg270.0 kg
Step 3: Sandmeyer Reaction
2-Amino-5-methylphenol~11.3 kg (from Step 2)~1130.0 kg (from Step 2)
Sodium Nitrite (B80452)6.9 kg690.0 kg
Copper(I) Chloride1.8 kg180.0 kg

Table 2: Process Parameters and Performance

ParameterPilot ScaleProduction Scale
Step 1: Nitration
Reaction Temperature0-5 °C0-5 °C
Reaction Time4-6 hours6-8 hours
Expected Yield85-90%88-92%
Step 2: Reduction
Reaction Temperature80-90 °C85-95 °C
Reaction Time3-5 hours4-6 hours
Expected Yield90-95%92-96%
Step 3: Sandmeyer Reaction
Diazotization Temperature0-5 °C0-5 °C
Sandmeyer Temperature20-30 °C25-35 °C
Reaction Time2-4 hours3-5 hours
Overall Yield65-75%70-80%
Final Product Purity>99.0%>99.5%

Experimental Protocols

Step 1: Nitration of m-Cresol to 2-Nitro-5-methylphenol

Pilot Scale Protocol (10 kg m-Cresol)

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with 18.1 kg of concentrated sulfuric acid (98%).

  • Cooling: The reactor contents are cooled to 0-5 °C with a chiller unit.

  • Reagent Addition: A pre-mixed solution of 10.0 kg of m-cresol in a minimal amount of a suitable solvent (e.g., dichloromethane) is added slowly to the sulfuric acid while maintaining the temperature below 5 °C.

  • Nitrating Agent Addition: 9.7 kg of nitric acid (65%) is added dropwise over 2-3 hours, ensuring the temperature does not exceed 5 °C.

  • Reaction: The mixture is stirred for an additional 2-3 hours at 0-5 °C.

  • Work-up: The reaction mixture is slowly poured onto crushed ice (~50 kg). The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum at 40-50 °C.

Production Scale Protocol (1000 kg m-Cresol)

  • Reactor Setup: A 10,000 L glass-lined reactor with a robust cooling system, mechanical stirrer, and automated dosing pumps is charged with 1810.0 kg of concentrated sulfuric acid (98%).

  • Cooling: The reactor is cooled to 0-5 °C.

  • Reagent Addition: 1000.0 kg of molten m-cresol is added to the sulfuric acid at a controlled rate, maintaining the temperature below 5 °C.

  • Nitrating Agent Addition: 970.0 kg of nitric acid (65%) is added via a controlled dosing system over 4-6 hours, with rigorous temperature monitoring and control.

  • Reaction: The mixture is stirred for an additional 2-4 hours at 0-5 °C.

  • Work-up: The reaction mass is transferred to a larger vessel containing a slurry of ice and water. The product is isolated by centrifugation, washed with deionized water, and dried in a vacuum dryer.

Step 2: Reduction of 2-Nitro-5-methylphenol to 2-Amino-5-methylphenol

Pilot Scale Protocol

  • Reactor Setup: A 150 L reactor is charged with the crude 2-nitro-5-methylphenol (~14.1 kg), 15.5 kg of iron powder, and water.

  • Acid Addition: 2.7 kg of concentrated hydrochloric acid (37%) is added portion-wise to initiate the reaction.

  • Reaction: The mixture is heated to 80-90 °C and stirred vigorously for 3-5 hours. Reaction progress is monitored by TLC or HPLC.

  • Work-up: The hot reaction mixture is filtered to remove iron and iron oxides. The filtrate is cooled, and the pH is adjusted to 8-9 with an aqueous sodium hydroxide (B78521) solution to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Production Scale Protocol

  • Reactor Setup: A 15,000 L reactor is charged with ~1410.0 kg of 2-nitro-5-methylphenol, 1550.0 kg of iron powder, and water.

  • Acid Addition: 270.0 kg of concentrated hydrochloric acid (37%) is added at a controlled rate.

  • Reaction: The mixture is heated to 85-95 °C with steam and stirred for 4-6 hours.

  • Work-up: The reaction mixture is filtered through a filter press. The filtrate is transferred to a precipitation vessel, cooled, and neutralized with a sodium hydroxide solution. The product is isolated via centrifugation and dried.

Step 3: Diazotization and Sandmeyer Reaction

Pilot Scale Protocol

  • Diazotization: The 2-amino-5-methylphenol (~11.3 kg) is suspended in a mixture of water and hydrochloric acid in a 100 L reactor and cooled to 0-5 °C. A solution of 6.9 kg of sodium nitrite in water is added slowly, keeping the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate 150 L reactor, a solution of 1.8 kg of copper(I) chloride in hydrochloric acid is prepared and warmed to 20-30 °C.

  • Addition: The cold diazonium salt solution is added slowly to the copper(I) chloride solution. Vigorous nitrogen evolution is observed.

  • Reaction: The mixture is stirred for 2-4 hours at 20-30 °C.

  • Work-up: The reaction mixture is steam distilled. The crude this compound is collected, separated from the aqueous layer, and purified by vacuum distillation.

Production Scale Protocol

  • Diazotization: ~1130.0 kg of 2-amino-5-methylphenol is suspended in an acidic aqueous solution in a 10,000 L reactor and cooled to 0-5 °C. An aqueous solution of 690.0 kg of sodium nitrite is added via a controlled feed.

  • Sandmeyer Reaction: A solution of 180.0 kg of copper(I) chloride in hydrochloric acid is prepared in a 15,000 L reactor and the temperature is adjusted to 25-35 °C.

  • Addition: The diazonium salt solution is transferred to the Sandmeyer reactor at a controlled rate.

  • Reaction: The mixture is stirred for 3-5 hours.

  • Work-up: The crude product is isolated by continuous liquid-liquid extraction with a suitable solvent (e.g., toluene). The solvent is removed under reduced pressure, and the final product is purified by fractional vacuum distillation.

Conclusion

The successful scale-up of the synthesis of this compound from a pilot to a production scale hinges on a thorough understanding of the chemical process and the engineering principles governing large-scale reactions. The provided protocols and data offer a foundational framework for researchers and drug development professionals to navigate the complexities of this process, ensuring a safe, efficient, and reproducible manufacturing of this important chemical intermediate. Careful process control at each step is critical to achieving high yields and purity of the final product.

Application Notes & Protocols: Formulation of Topical Antiseptics Containing Chlorocresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of topical antiseptics containing chlorocresol. The protocols outlined below are intended to serve as a foundational methodology for developing safe, stable, and efficacious topical products.

Introduction to Chlorocresol in Topical Formulations

Chlorocresol (4-chloro-3-methylphenol) is a potent antimicrobial agent and preservative widely used in pharmaceutical and cosmetic topical preparations.[1][2][3][4] Its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi and yeasts, makes it a valuable active pharmaceutical ingredient (API) for antiseptic formulations.[1][5] The primary mechanism of action involves the disruption of microbial cell membranes, leading to leakage of intracellular components and inhibition of essential metabolic processes.[1][3][6]

These notes will cover the essential physicochemical properties, formulation strategies, and testing protocols necessary for the development of chlorocresol-based topical antiseptics such as creams, lotions, and ointments.

Physicochemical Properties and Formulation Data

Successful formulation requires a thorough understanding of the API's properties. Key data for chlorocresol are summarized below.

Table 1: Physicochemical Properties of Chlorocresol

Property Value Reference
Chemical Formula C₇H₇ClO [7]
Molar Mass 142.58 g/mol [7]
Appearance White to pinkish crystalline solid [1][5]
Odor Characteristic, phenolic
Melting Point 55.5 - 65 °C (dimorphous crystals) [8]
Boiling Point 235 °C [8]
pKa 9.2 [8]

| LogP (Octanol/Water) | 3.1 |[7] |

Table 2: Solubility of Chlorocresol

Solvent Solubility Reference
Water (20 °C) 3.8 - 4 g/L (Slightly soluble)
Ethanol (96%) Easily soluble
Ethers Easily soluble [1]
Ketones Easily soluble
Glycerin Soluble [8]
Peanut Oil Soluble (Partition Coefficient Peanut oil:water = 117) [8][9]

| Liquid Paraffin (B1166041) | Soluble (Partition Coefficient Liquid paraffin:water = 1.53) |[8][9] |

Table 3: Typical Use Concentrations in Topical Formulations

Formulation Type Concentration Range (% w/w) Purpose Reference
Topical Antiseptics 0.1% - 0.5% Active Antiseptic Agent [1][2][5]
Creams & Lotions 0.1% - 0.2% Preservative [9]

| Veterinary Topicals | ~0.5% | Antiseptic/Preservative |[1][5] |

Table 4: Minimum Inhibitory Concentrations (MICs) of Chlorocresol

Microorganism Type Typical MIC Range (%) Reference
Bacteria 0.02% [9]

| Fungi (Molds & Yeasts) | 0.01% - 0.04% |[9] |

Formulation Development Workflow

The development of a topical antiseptic follows a structured process from initial design to final product evaluation. This workflow ensures that all critical aspects of formulation, safety, and efficacy are addressed.

G cluster_invitro A Pre-formulation Studies (Solubility, Stability, Excipient Compatibility) B Formulation Design (Cream, Lotion, Ointment) A->B Input C Prototype Formulation & Manufacturing B->C D Physicochemical Characterization (pH, Viscosity, Appearance, Assay) C->D Characterize E In-Vitro Testing D->E Evaluate I Final Formulation Optimization D->I Feedback Loop F Antimicrobial Efficacy (USP <51>, Suspension Test) E->F G Skin Safety Assessment (OECD TG 439 Irritation) E->G H Stability Studies (ICH Guidelines) F->H Proceed if criteria met G->H Proceed if criteria met H->I Feedback Loop

Caption: Workflow for Topical Antiseptic Formulation.

Experimental Protocols

Protocol 4.1: Preparation of a 0.2% Chlorocresol Antiseptic Cream (Oil-in-Water Emulsion)

This protocol describes the preparation of a 100g batch of a basic O/W antiseptic cream.

Materials & Equipment:

  • Chlorocresol powder

  • Cetostearyl alcohol (emulsifier, thickener)

  • White soft paraffin (emollient)

  • Liquid paraffin (emollient)

  • Propylene (B89431) glycol (humectant, solvent)

  • Purified water

  • Beakers, stirring rods, water bath, homogenizer, weighing balance.

Example Formulation:

Ingredient Function % w/w Grams (for 100g)
Oil Phase
Chlorocresol Active Antiseptic Agent 0.20 0.20
Cetostearyl Alcohol Emulsifier/Thickener 10.00 10.00
White Soft Paraffin Emollient 15.00 15.00
Liquid Paraffin Emollient 5.00 5.00
Aqueous Phase
Propylene Glycol Solvent/Humectant 5.00 5.00

| Purified Water | Vehicle | 64.80 | 64.80 |

Procedure:

  • Oil Phase Preparation: In a clean, dry beaker, combine cetostearyl alcohol, white soft paraffin, and liquid paraffin. Heat the mixture in a water bath to 70-75°C until all components have melted and the phase is uniform.

  • Chlorocresol Addition: Add the chlorocresol powder to the heated oil phase and stir until completely dissolved. Maintain the temperature at 70-75°C.

  • Aqueous Phase Preparation: In a separate beaker, combine propylene glycol and purified water. Heat to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while stirring continuously.

  • Homogenization: Immediately transfer the mixture to a homogenizer and homogenize for 5-10 minutes at a moderate speed to form a uniform white emulsion.

  • Cooling: Remove the emulsion from the homogenizer and allow it to cool to room temperature with gentle, continuous stirring to form the semi-solid cream.

  • Final QC: Perform final checks for appearance, pH, and homogeneity.

Protocol 4.2: Antimicrobial Effectiveness Testing (AET)

This protocol is a simplified version based on the principles of the USP <51> Antimicrobial Effectiveness Test. It evaluates the performance of the antiseptic formulation against a panel of microorganisms.

G prep_inoculum Prepare Standardized Microbial Inoculum (1x10⁸ CFU/mL) challenge Inoculate Formulation (Final conc. 1x10⁵-1x10⁶ CFU/g) prep_inoculum->challenge incubate Incubate at 20-25°C challenge->incubate sampling Sample at Intervals (0, 7, 14, 28 days) incubate->sampling plating Plate Serial Dilutions (with neutralizer) sampling->plating count Incubate Plates & Determine CFU/g plating->count calculate Calculate Log Reduction vs. Time Zero count->calculate criteria Compare to Acceptance Criteria calculate->criteria

Caption: Protocol for Antimicrobial Effectiveness Testing.

Procedure:

  • Microorganisms: Use standard strains such as Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).

  • Inoculum Preparation: Prepare standardized microbial suspensions to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation: Inoculate separate samples of the chlorocresol cream with each microorganism. The volume of the inoculum should be between 0.5% and 1.0% of the product weight, achieving a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/g in the product.

  • Incubation: Store the inoculated containers at 22.5 ± 2.5°C, protected from light.[10]

  • Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), remove an aliquot from each container. Prepare serial dilutions in a suitable neutralizer broth (to inactivate the chlorocresol) and plate onto appropriate agar (B569324) media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Enumeration: Incubate the plates and count the number of viable colonies to determine the CFU/g for each time point.

  • Log Reduction Calculation: Calculate the log reduction in microbial count at each interval compared to the initial concentration.

  • Acceptance Criteria (Example for Topical Products):

    • Bacteria: Not less than a 2.0-log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.[10]

    • Yeasts and Molds: No increase from the initial calculated count at 14 and 28 days.[10]

Protocol 4.3: In-Vitro Skin Irritation Test (Reconstructed Human Epidermis Model)

This protocol is based on the OECD Test Guideline 439 and assesses the skin irritation potential of the formulation.[11] It is a crucial step in safety evaluation and serves as an alternative to animal testing.[12][13]

G pre_incubate Pre-incubate Reconstructed Human Epidermis (RhE) Tissues apply Topically Apply Formulation (and Positive/Negative Controls) pre_incubate->apply incubate Incubate for Defined Exposure Period (e.g., 60 min) apply->incubate rinse Rinse Tissues to Remove Formulation incubate->rinse post_incubate Post-exposure Incubation (e.g., 42 hours) rinse->post_incubate mtt_assay Incubate Tissues with MTT Reagent (3 hours) post_incubate->mtt_assay extract Extract Formazan (B1609692) Dye (e.g., with Isopropanol) mtt_assay->extract measure Measure Absorbance (OD₅₇₀) extract->measure viability Calculate % Cell Viability vs. Negative Control measure->viability

Caption: Workflow for In-Vitro Skin Irritation Testing (OECD TG 439).

Procedure:

  • Tissue Models: Use commercially available Reconstructed Human Epidermis (RhE) models like EpiDerm™, EpiSkin™, or epiCS®.[11][14]

  • Controls: Use a negative control (e.g., sterile PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • Application: Topically apply a sufficient amount of the chlorocresol formulation to the surface of the RhE tissue.

  • Exposure and Rinsing: Incubate for a specified time (e.g., 60 minutes) at 37°C. After exposure, thoroughly rinse the formulation from the tissue surface.

  • Post-Incubation: Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay): Transfer the tissues to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the MTT into a purple formazan precipitate.

  • Extraction and Measurement: Extract the formazan dye from the tissues using a solvent (e.g., isopropanol) and measure the optical density (OD) using a spectrophotometer.

  • Classification: Calculate the percentage of viable cells relative to the negative control. If the mean tissue viability is ≤ 50%, the formulation is classified as an irritant.[11]

Protocol 4.4: Stability Testing

Stability testing ensures the product maintains its quality, safety, and efficacy throughout its shelf life. A stability-indicating HPLC method is required for accurately quantifying chlorocresol and its potential degradants.[15][16]

Parameters to Monitor:

  • Physical: Appearance, color, odor, phase separation, viscosity.

  • Chemical: pH of the aqueous phase, assay of chlorocresol, content of degradation products.

  • Microbiological: Continued antimicrobial effectiveness (can be tested at the end of the study).

ICH Recommended Storage Conditions (Example):

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

Procedure:

  • Package the formulation in the proposed commercial packaging.

  • Place samples in stability chambers at the specified conditions.

  • At designated time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples.

  • Analyze the samples for the parameters listed above.

  • Compile and analyze the data to establish a shelf-life and recommended storage conditions.

References

Application Notes and Protocols: The Role of 3-Chloro-5-methylphenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Chloro-5-methylphenol as a precursor in the synthesis of agrochemicals. While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structural motifs are found in various active compounds. This document will focus on a representative synthetic application involving a structurally similar chlorinated phenol (B47542) in the production of a phenoxyalkanoic acid herbicide, a class of agrochemicals where chlorinated phenols are crucial intermediates.

Introduction: The Significance of Chlorinated Phenols in Agrochemicals

Chlorinated phenols and their derivatives are important building blocks in the synthesis of a variety of agrochemicals, including herbicides, fungicides, and insecticides. The presence of chlorine and a hydroxyl group on the aromatic ring provides reactive sites for further chemical modifications, allowing for the creation of diverse molecular structures with specific biological activities. This compound, also known as 5-chloro-m-cresol, is a key intermediate in the production of certain fungicides and disinfectants.[1] Its structural isomer, 4-chloro-3-methylphenol, is a potent disinfectant and antiseptic. The strategic placement of the chloro and methyl groups on the phenol ring can influence the efficacy and selectivity of the final agrochemical product.

Representative Application: Synthesis of a Phenoxyalkanoic Acid Herbicide

Phenoxyalkanoic acid herbicides are a major class of selective herbicides used to control broadleaf weeds. A common synthetic route to these herbicides involves the Williamson ether synthesis, where a chlorinated phenol is reacted with an alpha-haloalkanoic acid.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 3_Chloro_5_methylphenol This compound Intermediate_Salt Phenoxide Salt (Intermediate) 3_Chloro_5_methylphenol->Intermediate_Salt + Base alpha_Haloalkanoic_acid alpha-Haloalkanoic Acid (e.g., 2-chloropropionic acid) Product Phenoxyalkanoic Acid Herbicide alpha_Haloalkanoic_acid->Product Base Base (e.g., NaOH, K2CO3) Solvent Solvent (e.g., Water, Acetone) Heat Heat Intermediate_Salt->Product + alpha-Haloalkanoic acid + Heat Pathway cluster_herbicide Phenoxyalkanoic Acid Herbicide cluster_plant Plant Cell Herbicide Herbicide Auxin_Receptor Auxin Receptor Herbicide->Auxin_Receptor Binds to Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Protein_Synthesis Abnormal Protein Synthesis Gene_Expression->Protein_Synthesis Cell_Growth Uncontrolled Cell Growth and Division Protein_Synthesis->Cell_Growth Vascular_Disruption Vascular Tissue Disruption Cell_Growth->Vascular_Disruption Plant_Death Plant Death Vascular_Disruption->Plant_Death

References

Troubleshooting & Optimization

Optimizing the yield and purity of 3-Chloro-5-methylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Chloro-5-methylphenol. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct precursor for the synthesis of this compound is 3-methylphenol, also known as m-cresol (B1676322).[1][2]

Q2: What is the primary challenge in synthesizing this compound?

The main challenge is controlling the regioselectivity of the chlorination reaction. The chlorination of m-cresol can produce a mixture of isomers, including the desired this compound (an ortho-product) and the often-major para-product (4-chloro-3-methylphenol), as well as other isomers like 2-chloro-3-methylphenol (B31080) and 6-chloro-3-methylphenol.[1][3] Achieving high selectivity for the this compound isomer is crucial for maximizing the yield and simplifying purification.

Q3: What are the common chlorinating agents used for this synthesis?

A common and effective chlorinating agent for this reaction is sulfuryl chloride (SO₂Cl₂).[1] It is often used in conjunction with a catalyst to control the regioselectivity of the chlorination.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4][5] GC analysis is particularly useful for determining the ratio of different isomers formed during the reaction.[1]

Q5: What methods are suitable for purifying the final product?

Purification of this compound can be achieved through several methods, including:

  • Column Chromatography: This is an effective method for separating the desired isomer from other chlorinated byproducts.[4]

  • Recrystallization: This technique can be used to obtain a high-purity crystalline product.[5]

  • Distillation: Fractional distillation can be employed to separate isomers based on their boiling points.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of this compound Poor regioselectivity: The reaction may be favoring the formation of the para-isomer (4-chloro-3-methylphenol) or other isomers.[1][3]Optimize the catalyst system: The choice and amount of catalyst are critical for directing the chlorination to the ortho position. The use of sulfur-containing catalysts, such as dialkyl sulfides or dithiaalkanes, in combination with a Lewis acid like aluminum chloride (AlCl₃), has been shown to enhance para-selectivity, so careful selection is needed to favor the ortho product. Further investigation into ortho-directing catalysts is recommended.[1] Control reaction temperature: The reaction should be maintained at the optimal temperature (e.g., 20°C) as temperature can influence isomer distribution.[1]
Incomplete reaction: The starting material (m-cresol) may not have been fully consumed.Increase reaction time: Monitor the reaction by TLC or GC and continue until the starting material is consumed. Ensure proper stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.1 equivalents of SO₂Cl₂) to drive the reaction to completion.[1]
High levels of isomeric impurities Suboptimal catalyst or reaction conditions: As mentioned above, the reaction conditions significantly impact the product distribution.Screen different catalysts and solvents: The literature suggests that the solvent can also play a role in selectivity.[1] Slow addition of chlorinating agent: Adding the chlorinating agent dropwise over a period can help to control the reaction and improve selectivity.
Formation of dichlorinated byproducts Excess chlorinating agent: Using a large excess of the chlorinating agent can lead to the formation of dichlorinated phenols.Use a controlled amount of chlorinating agent: A slight excess (e.g., 1.1 equivalents) is generally sufficient.[1]
Difficulty in purifying the product Similar physical properties of isomers: The boiling points and polarities of the different chloro-m-cresol isomers can be very similar, making separation by distillation or simple chromatography challenging.Optimize chromatography conditions: Use a high-resolution column and a carefully selected eluent system for column chromatography. Consider derivatization: In some cases, derivatizing the phenolic hydroxyl group can alter the physical properties of the isomers, facilitating separation.

Experimental Protocol: Selective Chlorination of m-Cresol

This protocol is a general guideline based on literature procedures for the selective chlorination of phenols.[1] Optimization of specific parameters may be required for your experimental setup.

Materials:

  • 3-methylphenol (m-cresol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Aluminum chloride (AlCl₃)

  • Dithiaalkane catalyst (e.g., 5,18-dithiadocosane)[1]

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve m-cresol (100 mmol) and the dithiaalkane catalyst (2.7 mmol) in anhydrous DCM under a nitrogen atmosphere.

  • Catalyst Addition: Cool the mixture in an ice bath and add aluminum chloride (3.8 mmol) portion-wise while stirring.

  • Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (110 mmol) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 2 hours, maintaining the temperature at 20°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 20°C for an additional 2 hours. Monitor the reaction progress by GC to determine the consumption of the starting material and the isomer distribution.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired this compound from other isomers and byproducts.

Quantitative Data

The following table summarizes the effect of different sulfur-containing catalysts on the regioselectivity of m-cresol chlorination with sulfuryl chloride and aluminum chloride at 20°C for 4 hours.[1]

CatalystTerminal Group (m)Spacer Length (n)Yield of 4-chloro-m-cresol (%)para/ortho Ratio
DithiaalkaneMe285.210.5
DithiaalkaneMe688.114.2
DithiaalkaneMe1289.516.8
Dithiaalkanen-Bu286.512.1
Dithiaalkanen-Bu689.917.3
5,18-dithiadocosane n-Bu 12 91.8 20.7

Note: The ortho-product is a mixture of 2-chloro-3-methylphenol (minor) and 6-chloro-3-methylphenol (major). The data highlights the influence of the catalyst structure on favoring the para-isomer. To optimize for this compound (an ortho isomer), further screening of catalysts and conditions would be necessary, potentially exploring those that hinder the para position.

Visualizations

Synthesis_Pathway m_cresol 3-Methylphenol (m-Cresol) product_mixture Mixture of Isomers m_cresol->product_mixture Chlorination chlorinating_agent SO₂Cl₂ chlorinating_agent->product_mixture catalyst Catalyst (e.g., AlCl₃ + Dithiaalkane) catalyst->product_mixture reaction_conditions Solvent (DCM) 20°C, 4h reaction_conditions->product_mixture purification Purification (Column Chromatography) product_mixture->purification target_product This compound byproduct1 4-Chloro-3-methylphenol (para-isomer) byproduct2 Other Chloro-m-cresols purification->target_product Isolated Product purification->byproduct1 Byproduct purification->byproduct2 Byproduct

Caption: Synthesis pathway for this compound from m-cresol.

Troubleshooting_Workflow start Low Yield or Purity Issue check_isomers Analyze Isomer Ratio (GC) start->check_isomers high_para High para-Isomer Content check_isomers->high_para Poor Selectivity incomplete_reaction Incomplete Reaction check_isomers->incomplete_reaction Unreacted Starting Material other_impurities Other Impurities check_isomers->other_impurities Other Peaks optimize_catalyst Optimize Catalyst System high_para->optimize_catalyst adjust_conditions Adjust Reaction Time/ Temperature incomplete_reaction->adjust_conditions purification_check Review Purification Method other_impurities->purification_check solution Improved Yield and Purity optimize_catalyst->solution adjust_conditions->solution purification_check->solution

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Technical Support Center: Synthesis of 3-Chloro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-5-methylphenol. The information focuses on identifying and mitigating common byproducts to improve yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the chlorination of m-cresol (B1676322).

Issue Potential Cause(s) Recommended Action(s)
Low yield of this compound - Non-selective chlorination leading to a mixture of isomers.- Over-chlorination resulting in di- and tri-chlorinated species.- Sub-optimal reaction temperature or time.- Utilize a milder chlorinating agent such as sulfuryl chloride (SO₂Cl₂).- Employ a catalyst that favors meta-directing chlorination, although this is challenging for phenols.- Carefully control the stoichiometry of the chlorinating agent (use of a slight excess, e.g., 1.05-1.1 equivalents).- Optimize reaction temperature; lower temperatures generally increase selectivity but decrease reaction rate.
Presence of significant amounts of isomeric monochloro-m-cresols The hydroxyl and methyl groups of m-cresol direct chlorination to the ortho and para positions (2-, 4-, and 6- positions).- Employ purification techniques such as fractional distillation under reduced pressure or preparative chromatography (HPLC or column chromatography) to separate the isomers.- Investigate the use of protecting groups for the hydroxyl function to alter the directing effects, followed by deprotection.
High levels of dichlorinated and trichlorinated byproducts - Excess of the chlorinating agent.- Reaction temperature is too high, promoting further chlorination.- Reduce the molar ratio of the chlorinating agent to m-cresol.- Maintain a lower reaction temperature throughout the addition of the chlorinating agent and the subsequent reaction time.- Monitor the reaction progress closely using techniques like GC-MS or TLC to stop the reaction upon consumption of the starting material.
Formation of colored impurities (dark reaction mixture) Oxidation of the phenolic starting material or products.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.- Use purified, peroxide-free solvents.- Ensure the chlorinating agent is free of impurities that could catalyze oxidation.
Detection of ring-cleavage products - Use of a large excess of a strong chlorinating agent (e.g., chlorine gas in water).- Avoid using a large excess of the chlorinating agent.- This is less common in typical organic synthesis conditions but can occur during water treatment processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from m-cresol?

A1: The most common byproducts are other monochlorinated isomers of m-cresol and polychlorinated species. Due to the directing effects of the hydroxyl and methyl groups on the aromatic ring of m-cresol, chlorination can occur at the 2-, 4-, and 6- positions, leading to the formation of 2-Chloro-3-methylphenol, 4-Chloro-3-methylphenol, and 6-Chloro-3-methylphenol as regioisomeric impurities. Furthermore, over-chlorination can lead to the formation of dichlorinated and trichlorinated byproducts such as 2,4-Dichloro-3-methylphenol, 2,6-Dichloro-3-methylphenol, 4,6-Dichloro-3-methylphenol, and 2,4,6-Trichloro-3-methylphenol.

Q2: How can I minimize the formation of isomeric byproducts?

A2: Minimizing isomeric byproducts is challenging due to the activating and directing nature of the substituents on m-cresol. However, selectivity can be influenced by the choice of chlorinating agent and reaction conditions. Using a milder chlorinating agent like sulfuryl chloride (SO₂Cl₂) in a non-polar solvent at low temperatures can sometimes improve selectivity. The use of specific catalysts has also been explored to enhance para-selectivity in phenol (B47542) chlorination, which might be adapted for this synthesis.

Q3: What analytical techniques are suitable for identifying and quantifying the byproducts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying the various chlorinated isomers and polychlorinated byproducts due to its high resolution and ability to provide mass spectral data for structural elucidation. For quantification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is commonly used. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be employed for both identification (by comparing retention times with standards) and quantification.

Q4: What is a recommended method for purifying this compound from its byproducts?

A4: Purification can be challenging due to the similar physical properties of the isomers. Fractional distillation under reduced pressure can be effective if the boiling points of the isomers are sufficiently different. For high purity, preparative HPLC or column chromatography on silica (B1680970) gel are often the methods of choice. Crystallization can also be an effective purification step if a suitable solvent system is found.

Quantitative Data on Byproduct Formation

The following table summarizes the potential byproducts formed during the chlorination of m-cresol. The exact distribution will vary significantly based on the specific reaction conditions (chlorinating agent, solvent, temperature, catalyst, and reaction time).

Compound Structure Molar Mass ( g/mol ) Typical Boiling Point (°C) Notes
m-Cresol (Starting Material) 108.14202
This compound (Desired Product) 142.58237-238
2-Chloro-3-methylphenol 142.58~198-200Regioisomeric byproduct.
4-Chloro-3-methylphenol 142.58~235Regioisomeric byproduct.
6-Chloro-3-methylphenol 142.58~197-198Regioisomeric byproduct.
2,4-Dichloro-3-methylphenol 177.03~225-230Dichlorinated byproduct.
2,6-Dichloro-3-methylphenol 177.03-Dichlorinated byproduct.
4,6-Dichloro-3-methylphenol 177.03~235-236Dichlorinated byproduct.
2,4,6-Trichloro-3-methylphenol 211.47-Trichlorinated byproduct.

Experimental Protocols

General Protocol for Chlorination of m-Cresol with Sulfuryl Chloride

This protocol is a general guideline. Optimization of stoichiometry, temperature, and reaction time is crucial for maximizing the yield of the desired product.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve m-cresol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758), chloroform, or carbon tetrachloride).

  • Cooling: Cool the solution to the desired temperature (e.g., 0-5 °C) using an ice bath.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (1.05-1.1 equivalents) dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours, ensuring the temperature remains constant.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at the same temperature or let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or GC to determine the consumption of the starting material and the formation of products.

  • Work-up: Once the reaction is complete, slowly quench the reaction by adding cold water or a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure, column chromatography, or recrystallization.

Protocol for GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Example):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Data Analysis: Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

Visualizations

Synthesis_Byproducts cluster_byproducts Common Byproducts mcresol m-Cresol chlorination Chlorination (e.g., SO2Cl2) mcresol->chlorination product This compound (Desired Product) chlorination->product Main Pathway isomers Monochloro Isomers (2-, 4-, 6-chloro) chlorination->isomers Side Reaction polychloro Polychlorinated Species (di-, tri-chloro) chlorination->polychloro Over-chlorination

Caption: Logical relationship of byproduct formation during the chlorination of m-cresol.

Troubleshooting_Workflow cluster_issues Identify Primary Issue cluster_actions Corrective Actions start Synthesis of This compound analysis Analyze Crude Product (GC-MS, HPLC) start->analysis low_yield Low Yield analysis->low_yield Unacceptable Yield isomers High Isomer Content analysis->isomers Impurity Profile: Isomers polychloro High Polychlorination analysis->polychloro Impurity Profile: Over-chlorination optimize_cond Optimize Temp, Time, Stoichiometry low_yield->optimize_cond change_reagent Change Chlorinating Agent or Catalyst isomers->change_reagent purify Purify Product (Distillation, Chromatography) isomers->purify polychloro->optimize_cond optimize_cond->start Re-run Synthesis change_reagent->start Re-run Synthesis

Technical Support Center: Purification of Crude 3-Chloro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Chloro-5-methylphenol. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can include:

  • Regioisomers: Other isomers of chloromethylphenol (e.g., 2-chloro-5-methylphenol, 4-chloro-3-methylphenol) are common byproducts depending on the synthetic route. These often have very similar physical properties, making them challenging to separate.

  • Starting Materials and Reagents: Unreacted starting materials such as m-cresol (B1676322) or intermediates from the synthesis process may be present.

  • Oxidation Products: Phenols are susceptible to oxidation, which can form colored quinone-type impurities, often leading to a pink or brown discoloration of the sample.[1][2]

  • Solvent Residues: Residual solvents from the reaction or initial extraction steps can be present in the crude product.

Q2: My purified this compound is discolored (pink or brown). What causes this and how can I prevent it?

A2: The discoloration of phenols is typically due to the formation of colored oxidation products (quinones).[1][2] This can be minimized by:

  • Working under an inert atmosphere: Performing purification steps such as chromatography and solvent evaporation under nitrogen or argon can reduce exposure to oxygen.[1]

  • Using degassed solvents: Solvents can be degassed by sparging with an inert gas to remove dissolved oxygen.[1]

  • Storing the purified compound properly: Store the final product under an inert atmosphere, protected from light, and at a low temperature.

Q3: What are the main techniques for purifying crude this compound?

A3: The primary techniques for purifying this compound, which is a solid at room temperature, are:

  • Recrystallization: A common and effective method for purifying solids.

  • Column Chromatography: Particularly useful for separating compounds with different polarities, including isomers.

  • Distillation (under vacuum): Suitable for thermally stable compounds, vacuum distillation is employed to reduce the boiling point and prevent decomposition.

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" and does not form crystals.

  • Cause: The solute is coming out of the solution above its melting point, or the solubility of the compound in the chosen solvent is too high.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is less soluble to decrease the overall solubility.

    • Ensure a slow cooling process. Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Problem 2: No crystals form upon cooling.

  • Cause: The solution may be too dilute (too much solvent was added), or nucleation is slow to initiate.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Add a seed crystal of pure this compound.

    • Reduce solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[3]

    • Cool to a lower temperature: Use an ice-salt bath or a freezer for a lower temperature, but be mindful that rapid crystallization can trap impurities.

Problem 3: The yield is very low.

  • Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The compound may also be more soluble in the chosen solvent at low temperatures than anticipated.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 20-30 minutes) to maximize precipitation.[1]

    • Partially evaporate the solvent from the filtrate and cool again to recover a second crop of crystals (which may be of lower purity).

dot graph TD { rankdir=LR; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} Caption: Recrystallization Troubleshooting Workflow.

Column Chromatography

Problem 1: The compound does not move from the top of the column.

  • Cause: The eluent is not polar enough to displace the compound from the silica (B1680970) gel. This compound is a polar compound and will adhere strongly to the polar silica gel.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.

    • For very polar compounds that are still not eluting, a small amount of a more polar solvent like methanol (B129727) can be added to the eluent (e.g., 1-5% in dichloromethane).[4]

Problem 2: The compound streaks or "tails" down the column.

  • Cause: This is often due to strong interactions between the acidic phenolic hydroxyl group and the silica gel. It can also be caused by overloading the column.

  • Solution:

    • Add an acid to the eluent: Add a small amount of a weak acid, such as 0.5-1% acetic acid, to the mobile phase. This can help to suppress the ionization of the phenol (B47542) and reduce its interaction with the silica surface, resulting in sharper bands.[1]

    • Ensure proper sample loading: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the silica gel.

    • Use a different stationary phase: Consider using a less acidic stationary phase like alumina, or reverse-phase chromatography for highly polar phenols.[1]

Problem 3: Poor separation of isomers.

  • Cause: Regioisomers often have very similar polarities, making them difficult to separate.

  • Solution:

    • Optimize the solvent system: Conduct thorough thin-layer chromatography (TLC) screening with various solvent systems to find an eluent that provides the best possible separation (maximizes the difference in Rf values).

    • Use a longer column and/or a finer mesh silica gel: This increases the number of theoretical plates and can improve separation.

    • Consider High-Performance Liquid Chromatography (HPLC): Preparative HPLC, especially reverse-phase HPLC, offers much higher resolving power for difficult separations.[1]

dot graph G { layout=dot; rankdir=TB; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} Caption: General Workflow for Column Chromatography.

Vacuum Distillation

Problem 1: The compound is decomposing at high temperatures.

  • Cause: this compound, like many phenols, can be sensitive to high temperatures. Its atmospheric boiling point is around 237.5°C.[5]

  • Solution:

    • Use vacuum distillation: Applying a vacuum will lower the boiling point of the compound, allowing it to distill at a lower, less destructive temperature.

    • Ensure a good vacuum: Use a reliable vacuum pump and check for leaks in the system to maintain a stable, low pressure.

Problem 2: "Bumping" or uneven boiling in the distillation flask.

  • Cause: The liquid is being superheated and then boiling violently. This is common in vacuum distillation.

  • Solution:

    • Use a magnetic stir bar or boiling chips: This provides nucleation sites for smooth boiling. A stir bar is generally more effective under vacuum.

    • Heat the distillation flask evenly: Use an oil bath or heating mantle for uniform heat distribution.

Problem 3: Poor separation from close-boiling impurities.

  • Cause: Isomers or other impurities may have boiling points very close to that of this compound, even under vacuum.

  • Solution:

    • Use a fractionating column: Insert a Vigreux or packed column between the distillation flask and the condenser. This provides multiple theoretical plates for better separation of liquids with close boiling points.[6]

    • Control the distillation rate: A slow, steady distillation rate will provide better separation.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₇ClO[2]
Molecular Weight142.58 g/mol [2]
AppearanceWhite to off-white crystalline solid[2]
Melting Point64 °C[2]
Boiling Point237.5 °C (at 760 mmHg)[2]
SolubilitySoluble in organic solvents like alcohol and ether; limited solubility in water.[2]

Table 2: Quantitative Data from Purification Experiments

Purification MethodCompoundPurityYieldConditionsReference
Column ChromatographyThis compoundWhite Solid92%Silica gel, ethyl acetate/n-heptane gradient (0:100 to 25:75)[1][7]
Distillation3-Chloro-2-methylphenol*99.2% (GC)93.1%Not specified[1]

*Data for a closely related isomer, suggesting high purity and yield are achievable for this compound via distillation.

Experimental Protocols

Recrystallization (General Protocol)
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., hexane, toluene, ethanol (B145695)/water). A good solvent will dissolve the compound when hot but not when cold. A mixed solvent system like ethanol and water is often effective for phenols.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Column Chromatography
  • TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material in various solvent mixtures (e.g., hexane/ethyl acetate). An ideal Rf value for the desired compound is around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, ensuring even packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.

    • Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Add this powder to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Gradually increase the polarity of the eluent as needed to move the compound down the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask with a stir bar, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.

  • Charging the Flask: Add the crude this compound to the distillation flask.

  • Applying Vacuum: Seal the system and slowly apply the vacuum.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or oil bath.

  • Distillation: Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure in the system.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

References

Troubleshooting peak tailing in HPLC analysis of chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in the HPLC analysis of chlorophenols, with a specific focus on addressing peak tailing.

Troubleshooting Guides

Peak tailing is a common issue in HPLC that can compromise resolution, affect accurate quantification, and lead to unreliable results. This guide provides a systematic approach to troubleshooting and resolving peak tailing in the analysis of chlorophenols.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and address the root causes of peak tailing in your HPLC analysis of chlorophenols.

HPLC_Troubleshooting_PeakTailing start Peak Tailing Observed (Asymmetry Factor > 1.2) check_all_peaks Does tailing affect all peaks? start->check_all_peaks all_peaks Yes check_all_peaks->all_peaks Yes some_peaks No check_all_peaks->some_peaks No system_issue Potential Systemic Issue all_peaks->system_issue check_frit Check for blocked column inlet frit system_issue->check_frit check_extracolumn Inspect for extra-column volume (long tubing, poor connections) system_issue->check_extracolumn check_column_void Check for column void system_issue->check_column_void solution_frit Backflush column (if permissible) or replace frit/column check_frit->solution_frit solution_extracolumn Use shorter, narrower tubing; remake connections check_extracolumn->solution_extracolumn solution_column_void Replace column check_column_void->solution_column_void chemical_issue Potential Chemical Interaction Issue some_peaks->chemical_issue check_ph Is mobile phase pH appropriate? (Should be acidic for chlorophenols) chemical_issue->check_ph check_silanol Suspect secondary silanol (B1196071) interactions check_ph->check_silanol optimize_ph Optimize mobile phase pH (e.g., pH 2.5-3.5) check_silanol->optimize_ph check_buffer Is buffer concentration adequate? (e.g., 20-50 mM) check_silanol->check_buffer consider_column Consider a modern, high-purity silica column (Type B) check_silanol->consider_column solution_ph Adjust pH with acid (e.g., phosphoric acid) optimize_ph->solution_ph solution_buffer Increase buffer concentration check_buffer->solution_buffer solution_column Switch to a column with better end-capping consider_column->solution_column

Caption: Troubleshooting workflow for peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis of chlorophenols?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is broader than the front half, creating an asymmetric shape. This is often quantified using the tailing factor (Tf) or asymmetry factor (As), with values greater than 1.2 indicating significant tailing. Peak tailing is problematic because it reduces the resolution between adjacent peaks, compromises accurate peak integration, and can lead to unreliable quantification, thereby affecting the overall accuracy and reliability of the analytical method.

Q2: What are the most common causes of peak tailing when analyzing chlorophenols?

A2: For acidic compounds like chlorophenols, the most frequent causes of peak tailing include:

  • Secondary Interactions: Unwanted interactions between the acidic chlorophenol molecules and residual silanol groups (Si-OH) on the surface of silica-based stationary phases are a primary cause of peak tailing. These interactions introduce an alternative retention mechanism that can distort the peak shape.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor. If the pH is not sufficiently low, the chlorophenols and residual silanols can be ionized, leading to strong secondary interactions and peak tailing.

  • Column Contamination and Degradation: Accumulation of sample matrix components on the column inlet frit or degradation of the stationary phase can lead to distorted peak shapes.

  • Extra-Column Effects: Dead volume in the HPLC system, for instance, from using overly long or wide connecting tubing, can cause peak broadening and tailing.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.

Q3: How does the mobile phase pH affect the peak shape of chlorophenols?

A3: The pH of the mobile phase significantly influences the ionization state of both the chlorophenol analytes and the residual silanol groups on the column's stationary phase. Chlorophenols are weakly acidic. At a low mobile phase pH (e.g., below 4), they exist predominantly in their non-ionized (protonated) form. Similarly, a low pH suppresses the ionization of the acidic silanol groups. Keeping both the analyte and the silanol groups in their neutral forms minimizes undesirable ionic interactions, leading to more symmetrical peaks. Conversely, at a higher pH, both species can become ionized, leading to electrostatic interactions that cause peak tailing.

Q4: Can the choice of organic modifier in the mobile phase impact peak tailing for chlorophenols?

A4: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. For phenolic compounds, methanol (B129727) is often reported to reduce peak tailing more effectively than acetonitrile. This is attributed to methanol's ability to engage in hydrogen bonding, which can help to shield the analyte from interacting with active silanol sites on the stationary phase. While acetonitrile generally has a stronger elution strength and can produce sharper peaks for many compounds, methanol's hydrogen bonding capability can be advantageous for improving the peak symmetry of acidic analytes like chlorophenols.

Data Presentation

The following table illustrates the expected impact of mobile phase pH and the choice of organic modifier on the peak asymmetry factor for a representative chlorophenol. Lower asymmetry factors indicate better peak shape.

Mobile Phase pHOrganic ModifierBuffer Concentration (Phosphate)Peak Asymmetry Factor (Tf) (Illustrative)Observations
5.0Acetonitrile10 mM2.2Significant tailing
4.0Acetonitrile10 mM1.8Reduced tailing
3.0Acetonitrile25 mM1.4Improved peak shape
2.8 Acetonitrile 25 mM 1.2 Good peak symmetry
2.8Methanol25 mM1.1Optimal peak shape, slightly better than Acetonitrile

Note: This data is illustrative and demonstrates the expected trends. Actual values may vary depending on the specific chlorophenol, column, and HPLC system.

Experimental Protocols

This section provides a detailed methodology for a typical HPLC analysis of chlorophenols, optimized to produce symmetrical peaks.

Optimized HPLC Method for Chlorophenol Analysis

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.5% Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Standard solutions of individual chlorophenols and a mixed standard solution.

    • Sample filters (0.45 µm).

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 218 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 80% B (linear ramp)

      • 10-12 min: 80% B (hold)

      • 12.1-15 min: Return to 30% B and equilibrate for the next injection.

  • Procedure:

    • Prepare the mobile phases and degas them thoroughly.

    • Install the column and equilibrate the system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.

    • Prepare a series of calibration standards by diluting the stock solutions.

    • Filter all standards and samples through a 0.45 µm filter before placing them in the autosampler.

    • Create a sequence and run the standards

Resolving co-elution of chloromethylphenol isomers in GC

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Resolving Co-elution of Chloromethylphenol Isomers

Co-elution, the failure of two or more compounds to separate chromatographically, is a common challenge in the analysis of chloromethylphenol isomers due to their similar chemical structures and physical properties.[1] This guide provides a systematic approach to troubleshoot and resolve co-elution issues for these isomers in Gas Chromatography (GC).

Initial Assessment of Co-elution

Before modifying your GC method, it's crucial to confirm that you are indeed observing co-elution.

  • Peak Shape Analysis: Look for signs of peak asymmetry, such as shoulders or merged peaks in your chromatogram. A symmetrical, Gaussian peak is indicative of a pure compound, whereas distortions can suggest the presence of multiple underlying compounds.[1]

  • Detector-Based Peak Purity: If you are using a Mass Spectrometry (MS) or Diode Array Detector (DAD), you can assess peak purity. For MS, acquiring spectra across the peak and observing any changes in the mass-to-charge ratio profiles can indicate co-elution.[1] Similarly, for DAD, variations in the UV spectra across the peak suggest impurity.[1]

Troubleshooting Workflow

The following workflow provides a step-by-step approach to resolving the co-elution of chloromethylphenol isomers.

TroubleshootingWorkflow cluster_0 Start: Co-elution Suspected cluster_1 Step 1: Confirm Co-elution cluster_2 Step 2: Method Optimization cluster_3 End: Resolution Achieved start Suspected Co-elution of Chloromethylphenol Isomers confirm Analyze Peak Shape & Use Detector for Peak Purity start->confirm is_coelution Co-elution Confirmed? confirm->is_coelution optimize_temp Optimize Temperature Program (Lower Initial Temp, Reduce Ramp Rate) is_coelution->optimize_temp Yes reassess Re-evaluate Initial Data (No Co-elution) is_coelution->reassess No check_resolution1 Resolution Improved? optimize_temp->check_resolution1 change_column Select a More Polar Stationary Phase check_resolution1->change_column No end Resolution Achieved check_resolution1->end Yes check_resolution2 Resolution Improved? change_column->check_resolution2 derivatization Perform Derivatization (e.g., Acetylation, Silylation) check_resolution2->derivatization No check_resolution2->end Yes check_resolution3 Resolution Improved? derivatization->check_resolution3 check_resolution3->end Yes check_resolution3->end No, consult further support resources

Caption: Troubleshooting workflow for resolving co-elution in GC.

Frequently Asked Questions (FAQs)

Q1: Which GC column is recommended for the separation of chloromethylphenol isomers?

A1: The choice of GC column is critical for separating chloromethylphenol isomers. A good starting point is a mid-polarity column.

Stationary PhaseExample ColumnDimensionsFilm ThicknessRationale
5% Phenyl PolysiloxaneHP-5MS, DB-530 m x 0.25 mm I.D.0.25 µmA versatile, non-polar to mid-polarity phase suitable for a wide range of applications and a good initial choice for chlorophenol analysis.[2][3]
(6% Cyanopropyl-phenyl)-methylpolysiloxaneCP-Sil 13 CB50 m x 0.32 mm I.D.0.4 µmThis mid-to-high polarity phase offers different selectivity compared to a 5% phenyl phase and can be effective for separating isomers.[4]
Biscyanopropyl polysiloxaneSP-2560100 m x 0.25 mm I.D.0.20 µmHighly polar phase, often used for complex isomer separations like fatty acid methyl esters, and could provide the necessary selectivity for challenging chloromethylphenol isomer pairs.[5]

Q2: How can I optimize the oven temperature program to improve separation?

A2: The temperature program is a powerful tool for enhancing the resolution of closely eluting isomers.[5][6]

  • Lower the Initial Temperature: Starting the oven at a lower temperature increases the interaction of early-eluting compounds with the stationary phase, which can improve their separation.[6]

  • Reduce the Ramp Rate: A slower temperature ramp rate (e.g., decreasing from 10°C/min to 2-5°C/min) provides more time for the isomers to interact with the stationary phase, often leading to better resolution.[6][7]

  • Incorporate Isothermal Holds: Introducing a brief isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes be sufficient to achieve separation.[7]

Q3: Can derivatization help in resolving co-eluting chloromethylphenol isomers?

A3: Yes, derivatization is a highly effective strategy. It involves chemically modifying the chloromethylphenols to increase their volatility and thermal stability, which can significantly improve their chromatographic behavior and separation.[3]

  • Acetylation: This involves reacting the phenols with acetic anhydride (B1165640) to form their corresponding acetate (B1210297) esters. This is a common and effective method.[3][8]

  • Silylation: Reacting the phenols with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers is another widely used technique.[9]

Q4: What are the typical starting GC conditions for chloromethylphenol analysis?

A4: The following table provides a set of representative starting conditions for the GC analysis of chloromethylphenols. These may need to be optimized for your specific application.

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analytes without causing thermal degradation.[2][5]
Injection Mode Splitless (for trace analysis) or SplitSplitless mode is used to maximize sensitivity for low-concentration samples, while split injection is suitable for more concentrated samples to prevent column overload.[5]
Oven Program Initial: 80°C, hold 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 250°C, hold 5 minThis is a general-purpose program. A slower ramp rate in the region where the isomers elute may be necessary for better resolution.[2]
Carrier Gas HeliumAn inert carrier gas commonly used in GC.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for a 0.25 mm I.D. column.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides high selectivity and identification capabilities. FID is a robust, general-purpose detector.
MS Transfer Line Temp 280 °CPrevents condensation of analytes as they transfer from the GC to the MS.[2]
MS Ion Source Temp 230 °CA standard ion source temperature for many applications.[2]

Experimental Protocols

Protocol 1: Acetylation Derivatization of Chloromethylphenols

This protocol describes a general procedure for the acetylation of chloromethylphenols prior to GC analysis.

Materials:

  • Sample extract containing chloromethylphenols

  • Potassium carbonate buffer

  • Acetic anhydride

  • Hexane (or other suitable organic solvent)

  • Anhydrous sodium sulfate (B86663)

  • Vials with PTFE-lined caps

Procedure:

  • To the sample extract in a vial, add a potassium carbonate buffer.[3]

  • Add acetic anhydride to the mixture.[3]

  • Cap the vial tightly and shake vigorously for approximately 5 minutes to ensure the acetylation reaction is complete.[3]

  • Allow the layers to separate. The upper organic layer contains the derivatized chloromethylphenol acetates.

  • Carefully transfer the organic layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • The sample is now ready for injection into the GC.

Protocol 2: Silylation Derivatization of Chloromethylphenols

This protocol outlines a rapid silylation procedure for chloromethylphenols.

Materials:

  • Dried sample extract containing chloromethylphenols

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Acetone (B3395972) (or other suitable solvent)

  • Vials with PTFE-lined caps

Procedure:

  • Ensure the sample extract is completely dry.

  • Add the appropriate volume of solvent (acetone is recommended for a fast reaction) to the dried extract.[9]

  • Add an excess of BSTFA to the vial.[9]

  • Cap the vial tightly and let it react at room temperature. The reaction in acetone is typically complete within 15 seconds.[9]

  • The derivatized sample is now ready for GC analysis.

References

Addressing matrix effects in the analysis of 3-Chloro-5-methylphenol in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of 3-Chloro-5-methylphenol in complex biological and environmental samples, with a specific focus on identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: The "matrix" refers to all components in a sample apart from the analyte of interest, this compound.[1] These components, such as salts, lipids, and proteins, can interfere with the analyte's ionization process in the mass spectrometer source.[1][2] This interference, known as the matrix effect, can either decrease (ion suppression) or increase (ion enhancement) the analyte's signal.[2][3] Consequently, matrix effects are a major concern as they can lead to inaccurate and imprecise quantification, poor reproducibility, and reduced sensitivity in the analysis of this compound.[2][4]

Q2: What are the common signs of significant matrix effects in my analysis?

A2: Common indicators that your analysis of this compound is being affected by the sample matrix include:

  • Poor Recovery: Consistently low or highly variable recovery of the analyte during method validation.[4]

  • High Variability: Inconsistent results when analyzing replicate samples.[4]

  • Poor Linearity: Calibration curves prepared in a clean solvent are not parallel to or show a different response factor than those prepared in the sample matrix (matrix-matched standards).[1][4]

  • Peak Shape Distortion: The chromatographic peak for this compound may show tailing, fronting, or splitting in sample extracts but not in clean standards.[4][5]

  • Inaccurate Quantification: Discrepancies in results when using different calibration or quantification strategies.[4]

Q3: How can I quantitatively assess the impact of the matrix on my analysis?

A3: The most direct way to quantify matrix effects is by performing a post-extraction spike experiment.[6][7] This involves comparing the signal response of this compound in a pure solvent solution to its response when spiked into a blank matrix extract (a sample known to be free of the analyte that has undergone the full extraction procedure). The Matrix Effect (ME) can be calculated using the formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.

Q4: What are the primary strategies for reducing or eliminating matrix effects?

A4: There are three main strategies to address matrix effects:

  • Optimize Sample Preparation: Improving the sample cleanup process is one of the most effective ways to remove interfering matrix components before analysis.[1][6][8] Techniques like Solid-Phase Extraction (SPE) are generally superior to simpler methods like Protein Precipitation (PPT).[8]

  • Improve Chromatographic Separation: Modifying the liquid chromatography (LC) method can help separate this compound from co-eluting matrix components that cause interference.[2][6]

  • Use Compensation Techniques: When matrix effects cannot be eliminated, their impact can be corrected for using specific calibration strategies. The most reliable method is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound, as it experiences similar matrix effects to the analyte.[1][2][9] If a SIL-IS is unavailable, matrix-matched calibration is a suitable alternative.[1]

Troubleshooting Guide

Issue 1: The signal for this compound is significantly lower in my samples compared to my clean standards.

  • Possible Cause: You are likely experiencing severe ion suppression. This is common in complex matrices where endogenous compounds, such as phospholipids (B1166683) in plasma, co-elute with the analyte and compete for ionization in the MS source.[8][10]

  • Solutions:

    • Enhance Sample Cleanup: A simple protein precipitation (PPT) method is often insufficient for removing phospholipids.[8] Switching to a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is highly recommended to obtain cleaner extracts.[1][8] Polymeric mixed-mode SPE can be particularly effective at removing a broad range of interferences.[8]

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the region where matrix components elute. A post-column infusion experiment can help identify suppression zones in your chromatogram.[2]

    • Sample Dilution: If the assay sensitivity is high enough, simply diluting the sample extract can reduce the concentration of interfering components and minimize matrix effects.[2][11]

Issue 2: My quantitative results for this compound are highly variable and inaccurate.

  • Possible Cause: Uncompensated matrix effects are likely impacting the accuracy and precision of your assay. The matrix composition can vary from sample to sample, leading to inconsistent ion suppression or enhancement.[3]

  • Solutions:

    • Implement a Better Internal Standard: The most effective way to correct for variability is to use a stable isotope-labeled (e.g., ¹³C₆- or D₄-labeled) this compound as an internal standard. A SIL-IS co-elutes and experiences nearly identical matrix effects as the analyte, providing a consistent response ratio and thus more reliable quantification.[1][12]

    • Use Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards in a blank matrix that is representative of your samples.[1] This helps to normalize the matrix effects between the calibrators and the unknown samples.

    • Method of Standard Addition: For a small number of samples with a very complex or unavailable blank matrix, the method of standard additions can be an effective, albeit more labor-intensive, way to achieve accurate quantification.[2][12]

Data Presentation: Sample Preparation Method Comparison

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques.

Sample Preparation TechniqueGeneral Analyte RecoveryEffectiveness in Reducing Matrix EffectsCommon Applications & Remarks
Protein Precipitation (PPT) Good to HighLow . Often results in significant matrix effects due to residual phospholipids and other components.[8]Fast and simple for initial screening. Not recommended for quantitative bioanalysis requiring high accuracy.[8]
Liquid-Liquid Extraction (LLE) Variable (can be low for polar analytes)Moderate to High . Provides cleaner extracts than PPT.[8] Selectivity can be tuned by adjusting solvent and pH.[10]Good for removing salts and highly polar interferences. Can be labor-intensive.[6]
Solid-Phase Extraction (SPE) HighHigh to Very High . Generally provides the cleanest extracts by selectively retaining the analyte while washing away interferences.[1][6][8]Highly recommended for complex matrices. Mixed-mode SPE offers the best selectivity and reduction in matrix effects.[8]

Experimental Protocols

Protocol 1: Quantification of Matrix Effect (Post-Extraction Spike)

This protocol describes how to calculate the Matrix Effect (ME) to quantify ion suppression or enhancement.[6]

  • Prepare Solution A (Neat Standard): Prepare a standard solution of this compound in a clean solvent (e.g., the final mobile phase composition) at a relevant concentration (e.g., mid-range of your calibration curve).

  • Prepare Blank Matrix Extract: Select a sample of the matrix (e.g., plasma, urine, soil extract) that is known to be free of this compound. Process this blank matrix sample using your complete sample preparation procedure.

  • Prepare Solution B (Post-Spiked Sample): Take the final extract from the blank matrix (Step 2) and spike it with the this compound standard to achieve the exact same final concentration as in Solution A.

  • Analysis: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak area for this compound.

  • Calculation: Calculate the Matrix Effect using the following formula:

    • Matrix Effect (%) = (Peak Area of Solution B / Peak Area of Solution A) * 100

Protocol 2: General Solid-Phase Extraction (SPE) for this compound

This is a general protocol using a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa), which is effective for extracting phenols from aqueous samples. Optimization will be required for specific matrices.

  • Sample Pre-treatment: Acidify the aqueous sample (e.g., water, urine) to pH ~2 with an acid like phosphoric acid.[13] This ensures the phenol (B47542) is in its neutral form for better retention on the reversed-phase sorbent.

  • Cartridge Conditioning: Condition the SPE cartridge by passing the following solvents sequentially:

    • 3 mL Methanol

    • 3 mL Deionized Water (acidified to the same pH as the sample)

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge to remove interferences:

    • 3 mL Deionized Water to remove salts and polar impurities.

    • (Optional) 3 mL of 5-10% Methanol in water to remove less polar interferences.

  • Elution: Elute the this compound from the cartridge using a small volume of a strong organic solvent:

    • 2 x 1 mL Methanol or Acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Decision Workflow for Addressing Matrix Effects

The following diagram outlines a logical workflow for identifying, evaluating, and mitigating matrix effects in your analysis.

MatrixEffectWorkflow Start Poor Accuracy or Reproducibility Observed Assess Quantify Matrix Effect (Post-Extraction Spike) Start->Assess Decision Is Matrix Effect Acceptable? (e.g., 85-115%) Assess->Decision Proceed Proceed with Validated Method Decision->Proceed Yes Mitigate Implement Mitigation Strategy Decision->Mitigate No ImproveSamplePrep Improve Sample Preparation (e.g., switch from PPT to SPE) Mitigate->ImproveSamplePrep OptimizeChroma Optimize Chromatography (Gradient, Column) Mitigate->OptimizeChroma UseCompensation Use Compensation Method Mitigate->UseCompensation Reassess Re-evaluate Matrix Effect ImproveSamplePrep->Reassess OptimizeChroma->Reassess DecisionIS Stable Isotope-Labeled Internal Standard Available? UseCompensation->DecisionIS UseSILIS Use SIL-IS DecisionIS->UseSILIS Yes UseMatrixMatched Use Matrix-Matched Calibration DecisionIS->UseMatrixMatched No UseSILIS->Reassess UseMatrixMatched->Reassess Reassess->Decision

Caption: Decision workflow for addressing analytical matrix effects.

Experimental Workflow: Solid-Phase Extraction (SPE)

This diagram illustrates the key steps in a typical Solid-Phase Extraction protocol for sample cleanup.

SPE_Workflow cluster_0 SPE Cartridge Protocol cluster_1 Sample & Fractions Condition 1. Condition (Activate Sorbent) Load 2. Load (Analyte Binds) Condition->Load Waste1 Waste (Conditioning Solvents) Condition->Waste1 Wash 3. Wash (Interferences Removed) Load->Wash Waste2 Waste (Unbound Matrix) Load->Waste2 Elute 4. Elute (Analyte Collected) Wash->Elute Waste3 Waste (Washed Interferences) Wash->Waste3 FinalExtract Clean Extract (Analyte) Elute->FinalExtract Sample Pre-treated Sample (Analyte + Matrix) Sample->Load

References

Technical Support Center: Stability of 3-Chloro-5-methylphenol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-methylphenol. Here, you will find information on maintaining the stability of this compound in solution, including insights into potential degradation pathways and strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a yellowish tint over time. What could be the cause?

A1: A yellowish discoloration in your this compound solution is a common indicator of degradation. This is often due to oxidation or photodegradation, leading to the formation of colored degradation products. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, or the presence of oxidizing agents.[1] To prevent this, it is crucial to store your solutions in amber-colored containers to protect them from light and in a cool, dark place.[2]

Q2: I've observed a decrease in the concentration of this compound in my aqueous solution over a few days. What are the likely degradation pathways?

A2: The decrease in concentration is likely due to chemical degradation. The primary degradation pathways for chlorophenolic compounds like this compound in aqueous solution include:

  • Oxidation: This is a major degradation pathway for phenols, often initiated by dissolved oxygen, metal ions, or other oxidizing agents. The reaction can lead to the formation of quinones and other colored byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the breakdown of the molecule.[3][4]

  • Hydrolysis: While generally less significant for chlorophenols compared to other functional groups, hydrolysis can occur under extreme pH and high-temperature conditions.

Q3: What are the ideal storage conditions to ensure the stability of a this compound stock solution?

A3: To maximize the stability of your this compound solution, we recommend the following storage conditions:

  • Container: Use amber glass vials or bottles to protect the solution from light.

  • Temperature: Store at refrigerated temperatures (2-8 °C). Avoid freezing, as this can cause the compound to precipitate out of solution.

  • Atmosphere: For long-term storage of highly sensitive applications, purging the headspace of the container with an inert gas like nitrogen or argon can help to minimize oxidative degradation.

  • pH: Maintain the pH of the solution close to neutral, unless your experimental protocol requires acidic or basic conditions. Extreme pH values can catalyze degradation.

Troubleshooting Guide

Issue 1: Rapid Degradation of this compound in an Aqueous Formulation

Symptoms:

  • Significant loss of potency in a short period.

  • Appearance of unknown peaks in HPLC analysis.

  • Change in solution color or clarity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. De-gas your solvent: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen) to remove dissolved oxygen. 2. Add an antioxidant: Consider adding a suitable antioxidant to your formulation. Common choices for aqueous solutions include ascorbic acid or sodium metabisulfite. For organic solutions, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.[2][5][6][7] 3. Use high-purity solvents: Trace metal impurities in solvents can catalyze oxidation. Ensure you are using high-performance liquid chromatography (HPLC) grade or equivalent purity solvents.
Photodegradation 1. Protect from light: Always work with the solution in a dimly lit area and store it in light-resistant containers (e.g., amber vials).[4] 2. Conduct experiments under controlled lighting: If your experiment requires exposure to light, use a light source with a defined wavelength and intensity, and keep the exposure time to a minimum.
pH Instability 1. Buffer the solution: If your formulation is unbuffered, the pH may drift over time, accelerating degradation. Use a suitable buffer system to maintain a stable pH. 2. Optimize pH: Conduct a pH stability study to determine the pH at which this compound exhibits maximum stability. For many phenols, this is often in the slightly acidic to neutral range.
Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the measured concentration of this compound between replicate samples.

  • Poor reproducibility of stability data.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Sample Handling 1. Standardize procedures: Ensure that all samples are prepared, stored, and analyzed using a consistent and well-documented protocol. 2. Control environmental factors: Minimize variations in temperature and light exposure during sample preparation and analysis.
Analytical Method Issues 1. Validate your analytical method: A fully validated, stability-indicating analytical method is crucial for accurate results. Ensure your method can separate the parent compound from all potential degradation products.[8][9] 2. Check for co-elution: Use a photodiode array (PDA) detector to check for peak purity and ensure that no degradation products are co-eluting with the main this compound peak.
Container Interactions 1. Evaluate container compatibility: In rare cases, the compound may adsorb to the surface of the container. Consider testing different types of container materials (e.g., glass vs. polypropylene).

Quantitative Data

The following table summarizes the degradation of p-chlorocresol (4-chloro-3-methylphenol), a structural isomer of this compound, under oxidative stress conditions. While not the exact compound, this data provides valuable insight into the potential behavior of chlorocresols under similar conditions.

Table 1: Degradation of p-Chlorocresol in Tannery Wastewater using Ozone and Fenton's Reagent [1]

TreatmentInitial Concentration (mg/L)Duration (h)Final Concentration (mg/L)% Removal
Ozone (0.5 g/h)~1003~2575%
Fenton's Reagent (50 mM H₂O₂)~1003~6337%
Ozone (0.5 g/h) + Fenton's (1 mM H₂O₂)~1003~2575%
Ozone (0.5 g/h) + Fenton's (10 mM H₂O₂)~1003~2080%
Ozone (0.5 g/h) + Fenton's (50 mM H₂O₂)~1003~1585%
Ozone (0.5 g/h) + Fenton's (100 mM H₂O₂)~1003~1090%

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[8][10][11]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions: Subject the stock solution to the following stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][11]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw samples at appropriate time intervals. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.[10] Withdraw samples at appropriate time intervals.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60 °C. Withdraw samples at appropriate time intervals.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with a PDA detector. The method should be capable of separating this compound from its degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition.

  • Identify the major degradation products and their retention times.

  • Assess the peak purity of the this compound peak to ensure no co-elution of degradation products.

Protocol 2: HPLC Method for Stability Testing of this compound

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid) is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: PDA detector, monitoring at the λmax of this compound (approximately 280 nm).

  • Column Temperature: 30 °C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal (60°C) prep_stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) prep_stock->photo Expose to Stress hplc HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples degradation Calculate % Degradation hplc->degradation peak_purity Assess Peak Purity hplc->peak_purity identify Identify Degradation Products hplc->identify

Caption: Forced degradation experimental workflow.

troubleshooting_stability start Instability Observed (e.g., color change, loss of potency) cause Identify Potential Cause start->cause oxidation Oxidative Degradation cause->oxidation Discoloration, exposure to air photodegradation Photodegradation cause->photodegradation Exposure to light ph_instability pH Instability cause->ph_instability Unbuffered solution, extreme pH solution_ox Solution: - De-gas solvent - Add antioxidant - Use high-purity solvents oxidation->solution_ox solution_photo Solution: - Protect from light - Use amber containers photodegradation->solution_photo solution_ph Solution: - Buffer the solution - Optimize pH ph_instability->solution_ph

References

Technical Support Center: Regioselective Chlorination of m-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective chlorination of m-cresol (B1676322).

Troubleshooting Guide

Problem 1: Low yield of the desired 4-chloro-m-cresol and formation of multiple isomers.

Possible Causes and Solutions:

  • Suboptimal Catalyst System: The choice and amount of catalyst are crucial for directing the chlorination to the para position. Without a suitable catalyst, electrophilic chlorination will be directed by both the activating hydroxyl and methyl groups, leading to a mixture of 2-, 4-, and 6-chloro isomers.

    • Solution: Employ a para-directing catalyst system. The use of sulfur-containing catalysts, such as poly(alkylene sulfide)s, in conjunction with a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) has been shown to significantly enhance para-selectivity.[1][2][3] Notably, poly(alkylene sulfide)s with longer spacer groups between sulfur atoms are particularly effective for the para-selective chlorination of m-cresol.[3][4]

  • Incorrect Chlorinating Agent: The reactivity of the chlorinating agent can influence selectivity.

    • Solution: Sulfuryl chloride (SO₂Cl₂) is a commonly used and effective chlorinating agent for achieving high regioselectivity in the presence of appropriate catalysts.[1][2][3]

  • Inappropriate Reaction Temperature: Temperature can affect the rate of side reactions, including the formation of undesired isomers and dichlorinated byproducts.

    • Solution: Maintain the reaction temperature within the optimal range, typically between 30-50°C for chlorination with sulfuryl chloride.[5] Some highly selective processes can even be run at room temperature.[1][3]

Problem 2: Formation of significant amounts of 6-chloro-m-cresol.

Possible Causes and Solutions:

  • Steric Hindrance: The hydroxyl group directs ortho and para. The methyl group also directs ortho and para. The 6-position is ortho to the hydroxyl group and meta to the methyl group, making it susceptible to chlorination.

    • Solution: The use of bulky catalysts or solvents can sterically hinder the approach of the electrophile to the positions ortho to the hydroxyl group (2- and 6-positions), thereby favoring substitution at the less hindered para position (4-position). The catalyst systems mentioned in Problem 1 are designed to favor para-substitution.

Problem 3: Presence of dichlorinated byproducts (e.g., 4,6-dichloro-m-cresol).

Possible Causes and Solutions:

  • Incorrect Stoichiometry: An excess of the chlorinating agent can lead to further chlorination of the initially formed monochloro-m-cresol.

    • Solution: Carefully control the molar ratio of the chlorinating agent to m-cresol. A slight excess of sulfuryl chloride is often used, but a large excess should be avoided.[3] A molar ratio of sulfuryl chloride to m-cresol between 0.5:1 and 1.0:1 is often recommended.[5]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of dichlorination.

    • Solution: Monitor the reaction progress using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective chlorination of m-cresol?

The primary challenge is controlling the position of chlorination on the aromatic ring. The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing, leading to the potential formation of a mixture of isomers: 2-chloro-m-cresol, 4-chloro-m-cresol, and 6-chloro-m-cresol, as well as dichlorinated products.[3][6] The synthesis of the desired isomer, often the commercially important 4-chloro-m-cresol (p-chloro-m-cresol), requires careful selection of reagents and reaction conditions to achieve high regioselectivity.[3][7]

Q2: Which chlorinating agent is recommended for the selective synthesis of 4-chloro-m-cresol?

Sulfuryl chloride (SO₂Cl₂) is a widely recommended chlorinating agent for the para-selective chlorination of m-cresol, especially when used with a Lewis acid and a sulfur-containing catalyst.[1][2][3] This system can provide high yields and excellent regioselectivity for the 4-chloro isomer.

Q3: What is the role of a Lewis acid in the chlorination of m-cresol?

A Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), acts as an activator for the chlorinating agent (e.g., sulfuryl chloride).[1][3] It polarizes the S-Cl bond in SO₂Cl₂, making the chlorine atom more electrophilic and facilitating the electrophilic aromatic substitution reaction.

Q4: How can I improve the para/ortho ratio in my reaction?

To improve the para/ortho ratio in favor of the 4-chloro isomer, consider the following strategies:

  • Catalyst Selection: Utilize a para-directing catalyst system, such as a combination of a Lewis acid and a poly(alkylene sulfide).[1][2][3]

  • Solvent Effects: While many of these reactions can be run under solvent-free conditions, the choice of solvent can influence selectivity through steric hindrance and hydrogen bonding.[8]

  • Temperature Control: Maintain a controlled reaction temperature, as higher temperatures can sometimes lead to decreased selectivity.

Q5: What analytical methods are suitable for monitoring the reaction and analyzing the product mixture?

Gas Chromatography (GC) with a Flame Ionization Detector (FID) or coupled with Mass Spectrometry (GC/MS) is a common and effective method for separating and quantifying the different isomers of chloro-m-cresol and any unreacted starting material.[9][10] High-Performance Liquid Chromatography (HPLC) with a UV detector is also a viable technique.[9][11]

Data Presentation

Table 1: Effect of Sulfur-Containing Catalysts on the Regioselectivity of m-Cresol Chlorination with SO₂Cl₂ and AlCl₃

CatalystCatalyst Loading (mg per 100 mmol m-cresol)Yield of 4-chloro-m-cresol (%)para/ortho RatioReference
None0-Low[3]
Di-n-butyl sulfide100-Increased[3]
Poly(alkylene sulfide) (long spacer)200Up to 94.6High[2][3]
Poly(alkylene sulfide) (short spacer)200Lower than long spacerModerate[3]

Note: Specific yields and ratios can vary based on precise reaction conditions.

Experimental Protocols

Protocol 1: Para-Selective Chlorination of m-Cresol using a Poly(alkylene sulfide) Catalyst

This protocol is a generalized procedure based on literature reports for achieving high para-selectivity.[2][3]

Materials:

  • m-Cresol

  • Sulfuryl chloride (SO₂Cl₂)

  • Aluminum chloride (AlCl₃)

  • Poly(alkylene sulfide) with long spacer groups

  • Dichloromethane (B109758) (DCM, if necessary)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a round-bottom flask charged with m-cresol (1.0 eq) and the poly(alkylene sulfide) catalyst (e.g., 200 mg per 100 mmol of m-cresol), add the Lewis acid (e.g., AlCl₃, 500 mg per 100 mmol of m-cresol). If m-cresol is solid, a minimal amount of an inert solvent like dichloromethane can be used.

  • Cool the mixture in an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise from a dropping funnel over a period of 2 hours while stirring vigorously. Maintain the temperature at or below room temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or recrystallization.

Visualizations

reaction_pathway m_cresol m-Cresol chlorination Chlorination (e.g., SO2Cl2, Lewis Acid) m_cresol->chlorination isomers Mixture of Isomers chlorination->isomers para_chloro 4-Chloro-m-cresol (para) isomers->para_chloro Major Product (with catalyst) ortho_chloro 2-Chloro-m-cresol (ortho) isomers->ortho_chloro Minor Product ortho_chloro2 6-Chloro-m-cresol (ortho) isomers->ortho_chloro2 Minor Product di_chloro Dichlorinated Products isomers->di_chloro Side Product troubleshooting_workflow start Low Regioselectivity (Isomer Mixture) check_catalyst Is a para-directing catalyst system used? start->check_catalyst add_catalyst Implement a sulfur-based catalyst and Lewis acid. check_catalyst->add_catalyst No check_stoichiometry Is the SO2Cl2 to m-cresol ratio correct? check_catalyst->check_stoichiometry Yes add_catalyst->check_stoichiometry adjust_stoichiometry Adjust molar ratio to ~1.1:1 (SO2Cl2:m-cresol). check_stoichiometry->adjust_stoichiometry No check_temp Is the reaction temperature controlled? check_stoichiometry->check_temp Yes adjust_stoichiometry->check_temp adjust_temp Maintain temperature at room temp or below. check_temp->adjust_temp No success Improved Regioselectivity check_temp->success Yes adjust_temp->success

References

Side reactions to avoid during the synthesis of 3-Chloro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-5-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common laboratory-scale synthesis routes are:

  • The Sandmeyer Reaction: This involves the diazotization of 3-Amino-5-methylphenol followed by a copper(I) chloride-catalyzed displacement of the diazonium group.

  • Direct Electrophilic Chlorination: This route uses a suitable phenol (B47542) precursor, such as m-cresol (B1676322) (3-methylphenol), and a chlorinating agent like sulfuryl chloride (SO₂Cl₂).

Q2: What are the most common side reactions in the Sandmeyer synthesis of this compound?

A2: The primary side reactions include:

  • Phenol Formation: The intermediate diazonium salt can react with water to produce 3-methylphenol (m-cresol).

  • Azo Coupling: The diazonium salt can couple with the starting material (3-Amino-5-methylphenol) or the product to form colored azo compounds.

  • Biaryl Formation: Aryl radicals formed during the reaction can dimerize to form biaryl impurities.[1][2]

Q3: How can I minimize side reactions during the diazotization of 3-Amino-5-methylphenol?

A3: To minimize side reactions during diazotization, it is crucial to:

  • Maintain a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[3]

  • Use a slight excess of sodium nitrite (B80452) to ensure complete conversion of the amine.

  • Ensure a strongly acidic medium to prevent premature coupling reactions.

Q4: What are the major side products in the direct chlorination of m-cresol to produce chlorinated methylphenols?

A4: The direct chlorination of m-cresol can lead to a mixture of isomers. The primary side products are the ortho-isomers: 2-Chloro-3-methylphenol and 6-Chloro-3-methylphenol.[4] Dichlorinated and trichlorinated products can also form if the reaction is not carefully controlled.

Q5: How can I improve the regioselectivity of the direct chlorination of m-cresol?

A5: The regioselectivity can be significantly influenced by the choice of catalyst. The use of sulfur-containing catalysts, such as dialkyl sulfides or polymeric sulfides, in conjunction with a Lewis acid like aluminum chloride (AlCl₃), can enhance the formation of the para-chlorinated isomer over the ortho isomers.[4]

Q6: My final product of this compound is discolored. What is the likely cause?

A6: Discoloration, often appearing as a pink or brown hue, is typically due to the presence of trace amounts of colored byproducts. In the Sandmeyer route, this can be caused by the formation of azo compounds. In the direct chlorination route, oxidation of the phenol can lead to colored quinone-type impurities.

Q7: What are the recommended purification methods for this compound?

A7: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Common techniques include:

  • Column Chromatography: Effective for small-scale purification to separate isomers and other byproducts.

  • Distillation: Suitable for larger-scale purification, especially for removing impurities with significantly different boiling points.

  • Recrystallization: Can be used if a suitable solvent system is found to selectively crystallize the desired product.

Troubleshooting Guides

Issue 1: Low Yield in Sandmeyer Reaction
Symptom Possible Cause Troubleshooting Step
Low yield of this compoundIncomplete diazotizationEnsure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper.
Premature decomposition of the diazonium saltAdd the diazonium salt solution to the copper(I) chloride solution promptly after its preparation. Avoid letting the diazonium salt stand for extended periods, even at low temperatures.
Formation of 3-methylphenol (m-cresol) as a major byproductMinimize the amount of water in the reaction mixture and ensure the reaction is carried out under strongly acidic conditions.
Inefficient copper(I) chloride catalysisUse freshly prepared or high-quality copper(I) chloride. Ensure the catalyst is fully dissolved or suspended in concentrated hydrochloric acid before the addition of the diazonium salt.
Issue 2: Poor Regioselectivity in Direct Chlorination of m-Cresol
Symptom Possible Cause Troubleshooting Step
High percentage of ortho-isomers (2-Chloro-3-methylphenol, 6-Chloro-3-methylphenol)Uncatalyzed reaction or inefficient catalysisIntroduce a sulfur-containing catalyst (e.g., di-n-butyl sulfide) and a Lewis acid (e.g., AlCl₃) to direct the chlorination to the para position relative to the hydroxyl group.
Incorrect reaction temperatureOptimize the reaction temperature. Chlorination reactions are often exothermic; maintain a controlled temperature to improve selectivity.
Over-chlorination leading to dichlorinated productsUse a stoichiometric amount or a slight excess of the chlorinating agent (e.g., sulfuryl chloride). Monitor the reaction progress by GC or TLC to avoid over-reaction.

Data Presentation

Table 1: Influence of Catalyst on Regioselectivity in the Chlorination of m-Cresol with Sulfuryl Chloride *

CatalystLewis Acidpara/ortho RatioYield of 4-Chloro-m-cresol (%)
NoneAlCl₃2.5 : 185
Di-n-butyl sulfideAlCl₃17.1 : 192
5,18-dithiadocosaneAlCl₃20.7 : 191.8
TetrahydrothiopyranAlCl₃15.2 : 190

*Data is illustrative and based on the synthesis of 4-Chloro-m-cresol, a structural isomer of the target compound. It demonstrates the principle of catalyst-controlled regioselectivity in the chlorination of cresols.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Step 1: Diazotization of 3-Amino-5-methylphenol

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 12.3 g (0.1 mol) of 3-Amino-5-methylphenol in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 7.2 g (0.105 mol) of sodium nitrite in 15 mL of water dropwise, keeping the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate beaker, dissolve 12 g (0.12 mol) of copper(I) chloride in 40 mL of concentrated hydrochloric acid.

  • Cool the copper(I) chloride solution to 5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 30 minutes to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain this compound.

Protocol 2: Synthesis of Chlorinated Methylphenols via Direct Chlorination of m-Cresol (Illustrative for Isomer Control)
  • To a stirred solution of 10.8 g (0.1 mol) of m-cresol and 0.2 g of a sulfur-containing catalyst (e.g., di-n-butyl sulfide) in 50 mL of a suitable solvent (e.g., dichloromethane) at 0 °C, add 0.5 g of anhydrous aluminum chloride.

  • Slowly add a solution of 14.2 g (0.105 mol) of sulfuryl chloride in 20 mL of the solvent dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by GC analysis.

  • Upon completion, quench the reaction by slowly adding 50 mL of cold water.

  • Separate the organic layer, and extract the aqueous layer with the solvent (2 x 25 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent. The resulting crude product will be a mixture of chlorinated isomers.

  • Separate the isomers using fractional distillation under reduced pressure or preparative chromatography.

Visualizations

Synthesis_and_Side_Reactions cluster_sandmeyer Sandmeyer Route cluster_chlorination Direct Chlorination Route 3-Amino-5-methylphenol 3-Amino-5-methylphenol Diazonium Salt Diazonium Salt 3-Amino-5-methylphenol->Diazonium Salt NaNO₂, HCl, 0-5°C 3-Chloro-5-methylphenol_S This compound Diazonium Salt->3-Chloro-5-methylphenol_S CuCl Side_Azo Azo Compound Diazonium Salt->Side_Azo + 3-Amino-5-methylphenol Side_Phenol Side_Phenol Diazonium Salt->Side_Phenol H₂O m-Cresol m-Cresol 3-Chloro-5-methylphenol_C This compound m-Cresol->3-Chloro-5-methylphenol_C SO₂Cl₂, Catalyst Side_Ortho Side_Ortho m-Cresol->Side_Ortho SO₂Cl₂ Side_DiChloro Dichlorinated Products 3-Chloro-5-methylphenol_C->Side_DiChloro Excess SO₂Cl₂

Caption: Synthesis pathways and major side reactions for this compound.

Troubleshooting_Workflow start Experiment Start check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analysis high_impurities High Impurities? low_yield->high_impurities No optimize_diazotization Optimize Diazotization Conditions (Temp, Stoichiometry) low_yield->optimize_diazotization Yes (Sandmeyer) check_catalyst Check Catalyst Activity (CuCl) low_yield->check_catalyst Yes (Sandmeyer) optimize_chlorination Optimize Chlorination (Catalyst, Temp, Stoichiometry) low_yield->optimize_chlorination Yes (Chlorination) purify Purify Product (Chromatography/Distillation) high_impurities->purify Yes success Successful Synthesis high_impurities->success No optimize_diazotization->check_yield fail Further Optimization Needed optimize_diazotization->fail check_catalyst->check_yield check_catalyst->fail optimize_chlorination->check_yield optimize_chlorination->fail purify->success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

How to improve the solubility of 3-Chloro-5-methylphenol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of 3-Chloro-5-methylphenol.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound, a type of chlorophenol, has limited solubility in water due to its chemical structure.[1] The molecule contains a largely non-polar benzene (B151609) ring, a methyl group, and a chlorine atom, which are hydrophobic. While the phenolic hydroxyl (-OH) group can form hydrogen bonds with water, the overall hydrophobic character of the molecule restricts its ability to dissolve in aqueous solutions.[1]

Q2: What are the primary methods to improve its aqueous solubility?

A2: The most common and effective techniques for enhancing the solubility of poorly water-soluble compounds like this compound include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and micellar solubilization using surfactants.[2][3] Each method utilizes a different physicochemical principle to overcome the compound's hydrophobicity.

Q3: How does pH adjustment increase the solubility of this compound?

A3: Phenols are weakly acidic. By increasing the pH of the aqueous solution to a value above the compound's dissociation constant (pKa), the phenolic hydroxyl group deprotonates to form a negatively charged phenolate (B1203915) ion. This ionized salt form is significantly more polar and, therefore, more soluble in water than the neutral molecule.[4]

Q4: What is co-solvency and how does it work?

A4: Co-solvency involves adding a water-miscible organic solvent (a co-solvent) to the aqueous solution to increase the solubility of a non-polar solute.[2][5] Co-solvents like ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) reduce the overall polarity of the solvent system, decreasing the interfacial tension between the aqueous solution and the hydrophobic compound, which enhances solubility.[6][5]

Q5: How can cyclodextrins enhance solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[7][8] They can encapsulate a poorly soluble "guest" molecule, like this compound, within their hydrophobic core.[7] This forms a "host-guest" inclusion complex where the hydrophilic exterior of the cyclodextrin (B1172386) interacts with water, effectively solubilizing the entire complex.[8]

Q6: What is the mechanism of surfactant-mediated solubilization?

A6: Surfactants, or surface-active agents, are amphiphilic molecules. At concentrations above their Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[9][10] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment and increasing their apparent solubility in the solution.[11]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution after pH adjustment.

  • Possible Cause: The final pH of the solution may have dropped below the compound's pKa, causing the more soluble phenolate ion to convert back to the less soluble neutral phenol (B47542) form. This can happen if the buffer capacity is insufficient.

  • Solution:

    • Ensure you are using a buffer system with adequate capacity in the desired pH range (typically pH > 9 for phenols).

    • Re-measure and adjust the pH of the final solution.

    • Consider that high concentrations of the compound may exceed its solubility limit even in its ionized form. Perform a solubility study to determine the maximum achievable concentration.

Issue 2: My solution with a co-solvent becomes cloudy upon further dilution with an aqueous buffer.

  • Possible Cause: This is a common issue where the addition of more water increases the solvent polarity to a point where the co-solvent can no longer keep the compound dissolved. The compound "crashes out" of the solution.

  • Solution:

    • Determine the minimum percentage of co-solvent required to maintain solubility at your target concentration.

    • Prepare a more concentrated stock solution in the co-solvent and use a smaller volume for dilution.

    • Investigate alternative co-solvents that may offer better solubilization at lower concentrations. Common choices include ethanol, propylene glycol, and PEG 400.[6]

Issue 3: Cyclodextrin complexation is not significantly improving solubility.

  • Possible Cause: The type of cyclodextrin or the complexation method may not be optimal. The size of the cyclodextrin cavity must be appropriate for the guest molecule, and the preparation method affects the efficiency of complex formation.

  • Solution:

    • Experiment with different types of cyclodextrins. While β-cyclodextrin is common, its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer much higher aqueous solubility and can be more effective.[12]

    • Try different preparation methods. Lyophilization (freeze-drying) or kneading methods can be more effective at forming stable inclusion complexes than simple mixing.[12]

    • Vary the molar ratio of the drug to the cyclodextrin (e.g., 1:1, 1:2) to find the optimal complexation stoichiometry.

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniqueMechanism of ActionTypical Agents/ParametersAdvantagesLimitations
pH Adjustment Increases solubility by ionizing the acidic phenol to a more polar phenolate salt.[4]Buffers (e.g., phosphate, carbonate) to maintain pH > pKa.Simple, cost-effective, rapid.[13]Only applicable to ionizable compounds; risk of precipitation if pH changes; potential for compound instability at high pH.
Co-solvency Reduces solvent polarity, making the aqueous environment more favorable for the hydrophobic solute.[6][5]Ethanol, Propylene Glycol (PG), Polyethylene Glycols (PEGs), Glycerin.[6][5]Simple to formulate; effective for many non-polar compounds.[3]Potential for precipitation upon dilution; possible toxicity or unwanted biological effects of the co-solvent.[6]
Complexation Encapsulates the hydrophobic drug within the cyclodextrin's hydrophobic cavity.[7][8]β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin.Significant solubility enhancement; can improve stability and reduce toxicity.[14]Higher cost; requires specific host-guest compatibility; can be a more complex formulation process.[15]
Micellar Solubilization Partitions the hydrophobic drug into the core of surfactant micelles.[10]Polysorbates (Tween®), Sorbitan esters (Span®), Sodium Dodecyl Sulfate (SDS).[11]High solubilization capacity; can be used for a wide range of hydrophobic drugs.Potential for cell toxicity depending on the surfactant and concentration; drug may precipitate if diluted below the CMC.[16]

Experimental Protocols & Visualizations

Protocol 1: Solubility Enhancement by pH Adjustment
  • Determine pKa: Find the acid dissociation constant (pKa) of this compound from literature. The pKa for similar chlorophenols like 3-chlorophenol (B135607) is around 9.1.[4]

  • Buffer Preparation: Prepare a buffer solution with a pH at least 1-2 units above the pKa (e.g., a carbonate buffer at pH 10).

  • Solubility Test:

    • Add an excess amount of this compound to a known volume of the prepared buffer in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspension through a 0.22 µm filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) phenol This compound (Neutral, Low Solubility) phenolate 3-Chloro-5-methylphenolate Ion (Charged, High Solubility) phenol->phenolate + OH⁻ phenolate->phenol + H⁺

Caption: Equilibrium shift of this compound with pH change.

Protocol 2: Solubility Enhancement by Co-solvency
  • Co-solvent Selection: Select a pharmaceutically acceptable co-solvent such as Propylene Glycol (PG).

  • Stock Solution: Prepare a highly concentrated stock solution of this compound in 100% PG.

  • Titration/Screening:

    • Prepare a series of vials containing different ratios of co-solvent to aqueous buffer (e.g., 90:10, 80:20, ..., 10:90 PG:Buffer).

    • Add a fixed amount of the compound to each vial.

    • Observe for complete dissolution after agitation. This helps identify the minimum co-solvent concentration needed.

  • Quantitative Analysis:

    • Prepare saturated solutions in the most promising co-solvent/buffer mixtures as described in Protocol 1.

    • Filter and analyze the concentration to quantify the solubility enhancement.

G cluster_final Final State drug_solid Insoluble Drug (Solid) cosolvent Add Co-solvent (e.g., PG, Ethanol) water Aqueous Solution drug_dissolved Solubilized Drug cosolvent_mix Co-solvent + Aqueous Solution Mixture cosolvent->drug_dissolved cosolvent->cosolvent_mix

Caption: Co-solvency mechanism for enhancing drug solubility.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), known for its high aqueous solubility and low toxicity.

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

    • Add an excess of this compound to each solution.

    • Equilibrate the samples by shaking for 48-72 hours at a constant temperature.

    • Filter each sample and analyze the drug concentration in the filtrate.

    • Plot the drug solubility against the HP-β-CD concentration to determine the complexation efficiency.

  • Complex Preparation (Kneading Method):

    • Create a paste by mixing a 1:1 molar ratio of the drug and HP-β-CD with a small amount of a water-alcohol mixture.

    • Knead the paste thoroughly for 45-60 minutes.

    • Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

    • Test the solubility of the prepared complex in water.

G drug Drug complex Soluble Inclusion Complex cd Cyclodextrin (Hydrophobic Cavity) plus + plus->complex  Forms G cluster_process Solubilization Process drug Insoluble Drug micelle Micelle with Solubilized Drug drug->micelle surfactant Surfactant Monomers (Conc > CMC) surfactant->micelle

References

Technical Support Center: Scaling Up 3-Chloro-5-methylphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-5-methylphenol. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges encountered during laboratory synthesis and industrial scale-up. Here you will find troubleshooting guidance for common issues, answers to frequently asked questions, detailed experimental protocols, and process visualizations.

Troubleshooting Guide

This guide addresses specific problems that may arise during the chlorination of m-cresol (B1676322) to produce this compound.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A low yield can stem from several factors, from incomplete reactions to product loss during workup.

  • Incomplete Conversion: The reaction may not have gone to completion. Verify this by using a monitoring technique like Gas Chromatography (GC) to check for the presence of the starting material, m-cresol. If conversion is low, consider extending the reaction time or slightly increasing the reaction temperature. However, be cautious as higher temperatures can promote byproduct formation.

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of the chlorinating agent to the substrate is a common issue. For the chlorination of m-cresol with sulfuryl chloride (SO₂Cl₂), a molar ratio of 0.75-0.9:1 (SO₂Cl₂:m-cresol) is often optimal to avoid over-chlorination.

  • Loss During Workup: Significant amounts of the product can be lost during the extraction and purification phases.[1][2] Ensure proper phase separation during aqueous washes.[1] If purifying by recrystallization, using too much solvent can lead to a large portion of the product remaining in the mother liquor.[3] Consider concentrating the mother liquor and performing a second crystallization to recover more product.[3]

  • Reaction Quenching: Ensure that the reaction is properly quenched before workup. Adding water or a basic solution too quickly to a reaction at a high temperature can lead to side reactions or degradation of the product.

Q2: I am observing a high percentage of isomeric byproducts, such as 6-Chloro-3-methylphenol. How can I improve the regioselectivity for the desired 4-chloro isomer?

Achieving high para-selectivity is a primary challenge in the chlorination of m-cresol. The formation of ortho-isomers is a competing reaction.

  • Catalyst System: The choice of catalyst is crucial for directing the chlorination to the para position. Using a Lewis acid catalyst like Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃) is common.[4][5] For enhanced para-selectivity, the use of sulfur-containing co-catalysts, such as certain dialkyl sulfides or polymeric sulfides, has been shown to be highly effective.[4][5][6] These catalysts can significantly increase the para/ortho product ratio.

  • Reaction Temperature: Lower reaction temperatures generally favor higher para-selectivity. Running the reaction at temperatures between 0-40°C is often recommended.[7] High temperatures can decrease selectivity and lead to a higher proportion of the ortho-isomer.

  • Solvent Effects: While the reaction can be run neat (solvent-free), the choice of solvent can influence selectivity. Non-polar solvents are typically preferred.

Q3: My product is contaminated with di-chlorinated species (e.g., 4,6-dichloro-3-methylphenol). How can I prevent this?

The formation of di-chlorinated byproducts occurs when the desired mono-chlorinated product undergoes a second chlorination.

  • Control of Stoichiometry: This is the most critical factor. Use a slight sub-stoichiometric amount of the chlorinating agent (sulfuryl chloride). A molar ratio of SO₂Cl₂ to m-cresol between 0.75:1 and 0.9:1 is often effective in minimizing di-chlorination.[7]

  • Controlled Addition: Add the chlorinating agent slowly and incrementally to the reaction mixture.[7] This maintains a low concentration of the chlorinating agent at any given time, which favors mono-chlorination and prevents localized areas of high concentration that can lead to over-reaction.

  • Reaction Monitoring: Closely monitor the reaction's progress using GC. Stop the reaction when the conversion of the starting material is high (e.g., 75-90%), but before significant amounts of di-chlorinated products begin to form.[7]

Q4: The reaction is highly exothermic and difficult to control at a larger scale. What are the best practices for managing the heat generated?

Exothermic reactions are a significant safety concern during scale-up, as the ability to remove heat decreases as the reactor volume increases.[8][9]

  • Controlled Reagent Addition (Semi-Batch Process): Instead of adding all reagents at once, slowly add the most reactive component (the chlorinating agent) over an extended period.[10][11] This allows the cooling system to keep pace with the heat being generated.

  • Efficient Cooling System: Ensure your reactor is equipped with an adequate cooling system, such as a cooling jacket or external heat exchanger.[12] The cooling capacity must be sufficient to handle the maximum heat output of the reaction.

  • Proper Agitation: Good mixing is essential to prevent the formation of localized "hot spots" where the reaction rate can accelerate uncontrollably.[12]

  • Dilution: Performing the reaction in a suitable solvent can help to moderate the temperature by increasing the thermal mass of the reaction mixture.

  • Flow Chemistry: For large-scale production, consider transitioning from a batch process to a continuous flow process. Flow reactors have a much higher surface-area-to-volume ratio, allowing for superior heat transfer and temperature control.[10]

Frequently Asked Questions (FAQs)

Q: What is the most common industrial synthesis route for this compound?

The most prevalent method is the direct electrophilic chlorination of m-cresol using a chlorinating agent like sulfuryl chloride (SO₂Cl₂).[5][7] This reaction is typically catalyzed by a Lewis acid.[4]

Q: What are the main impurities I should expect, and how can they be removed?

The primary impurities are isomeric mono-chlorinated products (e.g., 6-chloro-3-methylphenol and 2-chloro-3-methylphenol) and di-chlorinated products (e.g., 4,6-dichloro-3-methylphenol).[7] Purification is typically achieved through fractional distillation under reduced pressure, taking advantage of the different boiling points of the components. Recrystallization from a suitable solvent can also be an effective final purification step.[13][14]

Q: How can I monitor the progress of the reaction?

Gas Chromatography (GC) is an excellent technique for monitoring the reaction.[15][16][17] By taking small aliquots from the reaction mixture at regular intervals, you can quantify the consumption of the m-cresol starting material and the formation of the desired this compound product, as well as any isomeric or di-chlorinated byproducts.

Q: What are the key safety precautions for this reaction?

  • Reagent Handling: Sulfuryl chloride is corrosive and reacts violently with water. m-cresol is toxic and corrosive. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exotherm Management: As discussed in the troubleshooting section, the chlorination reaction is exothermic. Have a robust cooling system in place and be prepared for potential thermal runaway, especially during scale-up.[9][10][12]

  • Gas Evolution: The reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂) as byproducts. These are corrosive and toxic gases and must be scrubbed or vented safely. A common method is to use a gas trap with a basic solution, such as sodium hydroxide (B78521).

Quantitative Data Summary

The tables below summarize key quantitative parameters for the chlorination of m-cresol.

Table 1: Effect of Molar Ratio on Product Distribution

Molar Ratio (SO₂Cl₂ : m-cresol)Conversion of m-cresol (%)Selectivity for 4-Chloro-3-methylphenol (%)Di-chlorinated Byproducts (%)
0.75 : 1~75-85HighLow
0.9 : 1~90-95GoodModerate
1.1 : 1>98LowerHigh

Note: Data is generalized from typical outcomes described in the literature. Actual results will vary based on specific reaction conditions.

Table 2: Influence of Temperature on Regioselectivity

Reaction Temperature (°C)para/ortho Isomer RatioRate of Reaction
0 - 10HigherSlower
20 - 40ModerateModerate
> 50LowerFaster

Note: Lower temperatures generally favor the formation of the para-isomer (4-chloro-3-methylphenol).

Experimental Protocols

Lab-Scale Synthesis of 4-Chloro-3-methylphenol

This protocol describes a representative lab-scale synthesis.

Materials:

  • m-Cresol

  • Sulfuryl chloride (SO₂Cl₂)

  • Aluminum chloride (AlCl₃) (anhydrous)

  • Dichloromethane (B109758) (DCM) (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Fume hood

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and condenser with gas outlet to a scrubber.

Procedure:

  • Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser connected to a gas trap containing a sodium hydroxide solution.

  • Reagents: Charge the flask with m-cresol (e.g., 10.8 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Catalyst Addition: Cool the mixture to 0°C using an ice bath. Slowly add anhydrous aluminum chloride (e.g., 0.67 g, 5 mol%) in portions.

  • Chlorinating Agent Addition: In the dropping funnel, place a solution of sulfuryl chloride (e.g., 12.1 g, 0.09 mol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred m-cresol mixture over 1-2 hours, maintaining the internal temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by GC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice (~100 g) in a beaker.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Visualizations

The following diagrams illustrate the key processes involved in this compound production.

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Charging (m-cresol, Solvent) catalyst 2. Catalyst Addition (AlCl3) reagents->catalyst Cool to 0°C chlorination 3. Chlorination (Slow SO2Cl2 Addition) catalyst->chlorination Maintain Temp quench 4. Reaction Quench (Ice/Water) chlorination->quench Monitor by GC workup 5. Aqueous Workup (Washing) quench->workup purification 6. Purification (Distillation) workup->purification product Final Product purification->product

Caption: A typical workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree start Problem Observed low_yield Low Yield start->low_yield high_isomers High Isomer Content (Poor Selectivity) start->high_isomers high_dichloro High Di-chloro Content start->high_dichloro cause_yield1 Incomplete Reaction low_yield->cause_yield1 Probable Causes cause_yield2 Loss During Workup low_yield->cause_yield2 Probable Causes cause_yield3 Incorrect Stoichiometry low_yield->cause_yield3 Probable Causes cause_isomer1 High Reaction Temperature high_isomers->cause_isomer1 Probable Causes cause_isomer2 Ineffective Catalyst high_isomers->cause_isomer2 Probable Causes cause_dichloro1 Excess Chlorinating Agent high_dichloro->cause_dichloro1 Probable Causes cause_dichloro2 Addition Too Fast high_dichloro->cause_dichloro2 Probable Causes sol_yield1 Increase Time/Temp cause_yield1->sol_yield1 Solution sol_yield2 Optimize Purification cause_yield2->sol_yield2 Solution sol_yield3 Adjust Molar Ratio cause_yield3->sol_yield3 Solution sol_isomer1 Lower Temperature cause_isomer1->sol_isomer1 Solution sol_isomer2 Use p-Directing Catalyst cause_isomer2->sol_isomer2 Solution sol_dichloro1 Use <1 eq. SO2Cl2 cause_dichloro1->sol_dichloro1 Solution sol_dichloro2 Slow Addition Rate cause_dichloro2->sol_dichloro2 Solution

Caption: A decision tree for troubleshooting common issues in production.

References

Technical Support Center: Analysis of 3-Chloro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the method validation for the analysis of 3-Chloro-5-methylphenol. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Dead volume in the HPLC system.1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. 4. Check and tighten all fittings; use low-volume tubing.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Pump malfunction or leaks. 4. Column equilibration is insufficient.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check for leaks and perform pump maintenance. 4. Allow sufficient time for the column to equilibrate with the mobile phase between injections.
Baseline Noise or Drift 1. Contaminated or improperly prepared mobile phase. 2. Detector lamp aging. 3. Air bubbles in the system. 4. Column bleed.1. Use high-purity solvents and degas the mobile phase. 2. Replace the detector lamp if it has exceeded its lifetime. 3. Purge the pump and detector to remove air bubbles. 4. Use a high-quality, stable column and operate within its recommended pH and temperature range.
Low Sensitivity/Small Peak Area 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low injection volume or concentration. 4. Leaks in the system.1. Determine the UV maximum of this compound and set the detector accordingly. 2. Ensure sample stability in the chosen solvent and protect from light if necessary. 3. Increase injection volume or sample concentration. 4. Perform a system leak test.
GC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing 1. Active sites in the inlet liner or column. 2. Column contamination. 3. Incorrect column installation.1. Use a deactivated inlet liner and a high-quality capillary column. Consider derivatization of the phenol (B47542) group. 2. Bake out the column at a high temperature or trim the front end. 3. Ensure the column is installed at the correct depth in the injector and detector.
Ghost Peaks 1. Contamination in the syringe, inlet, or carrier gas. 2. Septum bleed. 3. Carryover from previous injections.1. Clean the syringe, replace the inlet liner and septum, and use high-purity carrier gas with traps. 2. Use a high-quality, low-bleed septum. 3. Implement a thorough wash cycle between injections.
Poor Resolution 1. Inappropriate temperature program. 2. Incorrect carrier gas flow rate. 3. Column degradation.1. Optimize the temperature ramp rate and initial/final hold times. 2. Set the optimal flow rate for the carrier gas (e.g., Helium, Hydrogen). 3. Replace the column if it has lost its resolving power.
Irreproducible Peak Areas 1. Leaks in the inlet. 2. Inconsistent injection volume (manual injection). 3. Sample discrimination in the inlet.1. Check for leaks at the septum and column fittings. 2. Use an autosampler for precise and repeatable injections. 3. Optimize inlet temperature and use a liner with glass wool to aid in sample vaporization.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: A good starting point for the analysis of this compound by reverse-phase HPLC would be:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to suppress the ionization of the phenolic group.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the wavelength of maximum absorbance for this compound.

  • Column Temperature: 30 °C.

Q2: How can I improve the peak shape for this compound in GC analysis?

A2: Phenolic compounds can exhibit peak tailing in GC due to their acidic nature and interaction with active sites in the system. To improve peak shape:

  • Use a deactivated inlet liner and column: This minimizes interactions with the analyte.

  • Derivatization: Convert the phenol to a less polar silyl (B83357) ether (e.g., using BSTFA) or methyl ether. This is a very effective way to reduce tailing and improve sensitivity.

  • Optimize inlet temperature: Ensure complete and rapid vaporization of the sample without causing degradation.

Q3: What are the key parameters to evaluate during method validation for this compound analysis?

A3: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to measure the analyte accurately in the presence of impurities, degradation products, and matrix components.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: How should I perform a forced degradation study for this compound?

A4: Forced degradation studies are performed to demonstrate the stability-indicating nature of an analytical method.[1][2] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105 °C).

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.

The extent of degradation should ideally be between 5-20%.[3]

Q5: What are potential degradation products of this compound?

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of phenolic compounds. Note that the data for 4-chloro-3-methylphenol (B1668792), an isomer of the target analyte, is provided as a reference.

Table 1: GC-MS Validation Parameters for 4-chloro-3-methylphenol in Water [4]

ParameterValue
Limit of Detection (LOD)0.02 - 0.5 µg/mL
Recovery70 - 120%

Data is for the isomer 4-chloro-3-methylphenol and should be used as an estimate.

Table 2: General HPLC Validation Parameters for Phenolic Compounds

ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.995
Accuracy (Recovery)98.0 - 102.0%
Precision (RSD%)≤ 2.0%
Limit of Quantitation (LOQ)Signal-to-Noise ratio ≥ 10
Limit of Detection (LOD)Signal-to-Noise ratio ≥ 3

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working standard solutions by diluting the stock solution to the desired concentration range for linearity assessment.

    • For drug product analysis, accurately weigh and dissolve the formulation in a suitable solvent to achieve a target concentration of the active pharmaceutical ingredient (API). Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at the wavelength of maximum absorbance.

  • Forced Degradation Study:

    • Expose the API to acid (0.1 M HCl, 80 °C), base (0.1 M NaOH, 60 °C), oxidation (3% H₂O₂, room temperature), heat (105 °C, solid), and light (ICH photostability chamber) for a specified duration.

    • Analyze the stressed samples using the developed HPLC method to check for the separation of degradation products from the parent peak.

Protocol 2: GC-FID/MS Method for Impurity Profiling
  • Sample Preparation (with Derivatization):

    • Accurately weigh about 10 mg of this compound into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 250 °C at 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • Detector: FID at 280 °C or MS (scan range 50-400 amu).

Visualizations

Experimental_Workflow start Start: Method Development Goal lit_review Literature Review & Analyte Properties start->lit_review method_dev Initial Method Development (HPLC/GC) lit_review->method_dev forced_deg Forced Degradation Studies method_dev->forced_deg validation Method Validation (Linearity, Accuracy, Precision, etc.) method_dev->validation specificity Specificity & Peak Purity forced_deg->specificity specificity->validation documentation Documentation & SOP Generation validation->documentation end End: Validated Method documentation->end Troubleshooting_Decision_Tree problem Chromatographic Problem (e.g., Poor Peak Shape) check_column Check Column (Age, Contamination) problem->check_column Is column old or frequently used? wash_replace Wash or Replace Column check_column->wash_replace Yes check_mobile_phase Check Mobile Phase / Carrier Gas (pH, Composition, Purity) check_column->check_mobile_phase No resolved Problem Resolved wash_replace->resolved prepare_new Prepare Fresh Mobile Phase / Check Gas Traps check_mobile_phase->prepare_new Is mobile phase old or improperly prepared? check_system Check System Hardware (Leaks, Connections, Detector) check_mobile_phase->check_system No prepare_new->resolved maintenance Perform System Maintenance check_system->maintenance Are there leaks or hardware issues? maintenance->resolved Forced_Degradation_Pathways analyte This compound hydrolysis Hydrolysis (Acid/Base) analyte->hydrolysis oxidation Oxidation (e.g., H2O2) analyte->oxidation photolysis Photolysis (UV/Vis Light) analyte->photolysis no_deg Likely Stable hydrolysis->no_deg quinone Oxidized Products (e.g., Quinones) oxidation->quinone dechlorinated Dechlorinated or Rearranged Products photolysis->dechlorinated

References

Minimizing the formation of impurities during 3-Chloro-5-methylphenol storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing impurity formation during the storage of 3-Chloro-5-methylphenol. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols for impurity analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Discoloration (Yellowing or Browning) Exposure to air and/or light, leading to oxidation.Store the compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to light by storing in a dark place.
Appearance of New Peaks in Chromatographic Analysis (HPLC/GC) Chemical degradation due to improper storage conditions (temperature, humidity) or contamination.Review storage conditions. Ensure the temperature is maintained as recommended and the container is protected from moisture. Verify the purity of solvents and handling equipment to avoid cross-contamination.
Inconsistent Experimental Results Use of degraded starting material containing uncharacterized impurities.Re-analyze the purity of the this compound stock using the analytical protocols provided below. If impurities are detected, purify the material before use or obtain a new, high-purity batch.
Decreased Assay Value Over Time Gradual decomposition of the compound.Perform regular purity checks on stored material. For long-term storage, consider aliquoting the material to minimize repeated opening and closing of the main container.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to air and moisture. For optimal protection against oxidative degradation, storing under an inert atmosphere such as nitrogen or argon is recommended.

Q2: What types of impurities can form during the storage of this compound?

A2: Based on the degradation pathways of similar phenolic compounds, impurities are likely to be oxidation products. These can include hydroxylated derivatives, quinone-like compounds, and potentially dimers or oligomers formed through radical coupling reactions. Exposure to light can accelerate the formation of these chromophoric impurities, leading to discoloration.

Q3: How often should I check the purity of my stored this compound?

A3: The frequency of purity checks depends on your specific application and storage conditions. For critical applications in drug development, it is advisable to analyze the purity before use, especially if the material has been stored for an extended period (e.g., more than 6 months). If any visual changes like discoloration are observed, a purity check is mandatory.

Q4: Can I purify this compound if impurities are detected?

A4: Yes, purification can be attempted if you have the appropriate expertise and equipment. Recrystallization from a suitable solvent system is a common method for purifying solid organic compounds. The choice of solvent will depend on the nature of the impurities. Column chromatography can also be an effective purification technique.

Data on Impurity Formation

The following table provides illustrative data on the formation of a hypothetical major impurity in this compound under different storage conditions over a 12-month period. This data is intended to highlight the importance of proper storage and is not based on a specific experimental study of this compound.

Storage Condition Temperature (°C) Atmosphere Light Exposure Impurity Level (%) after 12 months
Optimal 4Inert (Nitrogen)Dark< 0.1
Standard 25AirDark0.5 - 1.0
Sub-optimal 25AirAmbient Light1.5 - 3.0
Poor 40AirAmbient Light> 5.0

Experimental Protocols

Detailed methodologies for key experiments to assess the purity of this compound are provided below.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and instrument.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks are present.

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate the peak areas.

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile and semi-volatile impurities that may form during storage.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Prepare a solution of this compound in a volatile solvent like dichloromethane (B109758) or methanol (B129727) at a concentration of approximately 1 mg/mL.

  • Procedure:

    • Inject a 1 µL aliquot of the sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC).

    • Identify the main peak corresponding to this compound.

    • Analyze the mass spectra of any additional peaks to identify potential impurities by comparing them with a mass spectral library (e.g., NIST).

Visualizations

Troubleshooting Workflow for Impurity Detection

Troubleshooting Workflow for Impurity Detection start Start: Impurity Suspected (e.g., discoloration, unexpected results) visual_inspection Visual Inspection of Sample start->visual_inspection analytical_testing Perform Analytical Testing (HPLC or GC-MS) visual_inspection->analytical_testing compare_results Compare with Reference Standard and Previous Batches analytical_testing->compare_results impurity_identified Impurity Identified and Quantified? compare_results->impurity_identified investigate_storage Investigate Storage Conditions (Temperature, Light, Air Exposure) impurity_identified->investigate_storage Yes end End: Material Qualified for Use impurity_identified->end No (Purity is acceptable) purify Purify Material (e.g., Recrystallization, Chromatography) investigate_storage->purify discard Discard and Use New Batch investigate_storage->discard purify->analytical_testing Re-test after purification purify->end If purity is acceptable document Document Findings and Implement Corrective Actions for Storage discard->document document->end New batch qualified

Caption: A logical workflow for identifying and addressing impurity formation in this compound.

Potential Degradation Pathway of this compound

Potential Degradation Pathway of this compound parent This compound oxidation Oxidation (Air, Light) parent->oxidation hydroxylated Hydroxylated Intermediates (e.g., Chloro-methyl-hydroquinone) oxidation->hydroxylated quinones Quinone-type Impurities hydroxylated->quinones polymers Polymeric Byproducts quinones->polymers Further Reactions

Caption: A simplified potential degradation pathway for this compound via oxidation.

Optimizing reaction conditions for the synthesis of 3-Chloro-5-methylphenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-chloro-5-methylphenol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common precursor is m-cresol (B1676322) (3-methylphenol), which is chlorinated to produce 4-chloro-3-methylphenol (B1668792) as the major product.[1][2] Another key starting material is 3,5-dimethylphenol (B42653), which can be chlorinated to produce 4-chloro-3,5-dimethylphenol.[3]

Q2: Which chlorinating agents are typically used for this synthesis?

A2: Sulfuryl chloride (SO₂Cl₂) is a widely used chlorinating agent for the synthesis of chlorophenol derivatives due to its effectiveness.[1][4] Other methods may employ chlorine gas or a combination of hydrogen chloride and an oxidizing agent in the presence of a catalyst.[3]

Q3: How can I control the regioselectivity of the chlorination reaction to favor the desired isomer?

A3: Controlling regioselectivity, particularly to achieve para-chlorination, is a critical aspect of this synthesis. The use of specific catalysts, such as sulfur-containing compounds in conjunction with a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), can significantly enhance the yield of the para-isomer.[1][4][5][6] The choice of catalyst and the length of its alkyl chains can influence the para/ortho product ratio.[1][6] For instance, poly(alkylene sulfide)s with longer spacer groups between sulfur atoms are particularly effective for the para-selective chlorination of m-cresol.[1][6]

Q4: What are the typical byproducts in the synthesis of this compound derivatives?

A4: The primary byproducts are often isomers of the desired product. For example, in the chlorination of m-cresol, ortho-chloro isomers (2-chloro-3-methylphenol and 6-chloro-3-methylphenol) are common impurities.[1] Dichlorinated products, such as 4,6-dichloro-3-methylphenol, can also be formed, especially if the reaction is not carefully controlled.[2]

Q5: What are the recommended methods for purifying the final product?

A5: Purification is typically achieved through recrystallization or column chromatography.[7] Recrystallization is effective for removing small amounts of impurities from a solid product.[8][9][10] Column chromatography is useful for separating the desired product from isomers and other byproducts, especially when the impurity profile is complex.[7] The choice of solvent for both techniques is crucial for achieving high purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or cautiously increasing the temperature.
Side Reactions: Formation of undesired byproducts due to incorrect stoichiometry or temperature.Optimize the molar ratio of the chlorinating agent to the starting material. Maintain the recommended reaction temperature to minimize the formation of dichlorinated and other byproducts.[2][11]
Catalyst Inactivity: The catalyst may be poisoned or used in an insufficient amount.Ensure the catalyst is of high purity and used in the recommended concentration. For moisture-sensitive catalysts like AlCl₃, ensure anhydrous reaction conditions.
Loss during Work-up: Product loss during extraction or purification steps.Use appropriate solvents for extraction to ensure efficient partitioning of the product. Optimize the recrystallization or chromatography conditions to minimize loss.
Low Purity / Presence of Impurities Formation of Isomers: Non-selective chlorination leading to a mixture of ortho and para isomers.Employ a regioselective catalyst system, such as a sulfur-containing compound with a Lewis acid, to favor the desired isomer.[1][4][6]
Dichlorination: Over-chlorination of the phenol (B47542) ring.Carefully control the stoichiometry of the chlorinating agent. Adding the chlorinating agent dropwise over a period can help prevent localized high concentrations.
Residual Starting Material: Incomplete conversion of the starting phenol.Ensure sufficient reaction time and optimal temperature. Verify the purity and reactivity of the chlorinating agent.
Reaction Fails to Initiate or Proceeds Slowly Moisture in the Reaction: Presence of water can deactivate moisture-sensitive reagents and catalysts.Use anhydrous solvents and reagents. Flame-dry glassware before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature: The activation energy for the reaction is not being met.Gradually increase the reaction temperature while monitoring for any changes in the reaction progress.
Difficulty in Product Isolation Product is an Oil: The product does not solidify upon cooling.This may be due to the presence of impurities that lower the melting point. Attempt to purify a small sample by column chromatography to obtain a pure solid, which can then be used to seed the crystallization of the bulk material.
Poor Crystallization: The product does not crystallize effectively from the chosen solvent.Screen a variety of solvents or solvent mixtures for recrystallization. Ensure the solution is saturated at high temperature and allowed to cool slowly without disturbance.[8][9]

Quantitative Data Presentation

Table 1: Effect of Sulfur-Containing Catalysts on the Regioselectivity of m-Cresol Chlorination

CatalystCatalyst Amount (mol%)SolventTemperature (°C)Yield of 4-chloro-m-cresol (%)para/ortho Ratio
None-Neat20-Low (data varies)
Di-iso-propyl sulfide2.7Neat20HighHigh (specific ratio not stated)
5,18-dithiadocosane2.7Neat2091.820.7
Poly(alkylene sulfide)sVariesNeat or DCMRoom TempUp to 94.6High

Data compiled from a study on para-selective chlorination.[1]

Table 2: Reaction Conditions for the Synthesis of 4-Chloro-3,5-dimethylphenol

Starting MaterialChlorinating AgentCatalystOxidizing AgentSolventTemperature (°C)Yield (%)Purity (%)
3,5-dimethylphenolHClCopper chloride dihydrateOxygenDichloroethane8095.298.5
3,5-dimethylphenolHClCopper nitrate (B79036) trihydrateAirChloroform6095.098.5
3,5-dimethylphenolHClCopper sulfate (B86663) pentahydrateAirChlorobenzene12092.198.5

Data extracted from a patent for the synthesis of 4-chloro-3,5-dimethylphenol.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-methylphenol via Chlorination of m-Cresol

This protocol is a general procedure based on the use of sulfuryl chloride and a catalyst.

  • Preparation: In a dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add m-cresol (1 equivalent).

  • Catalyst Addition: Add the selected sulfur-containing catalyst (e.g., 0.05 equivalents) and a Lewis acid co-catalyst such as aluminum chloride (AlCl₃) (e.g., 0.05 equivalents).

  • Reaction Setup: If the starting material is solid at room temperature, gently warm the flask to melt it. For solvent-free conditions, proceed to the next step. If a solvent like dichloromethane (B109758) (DCM) is used, add it at this stage.[1]

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature at room temperature (around 20-25 °C).[1]

  • Reaction Monitoring: Stir the reaction mixture for an additional 2-4 hours after the addition is complete. Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Protocol 2: Synthesis of 4-Chloro-3,5-dimethylphenol

This protocol is based on a patented method utilizing a copper catalyst.[3]

  • Reactant Charging: To a three-neck flask equipped with a reflux condenser, mechanical stirrer, and a gas inlet, add 3,5-dimethylphenol (1 equivalent), a cupric salt catalyst such as copper (II) chloride dihydrate (e.g., 0.5 equivalents), and an organic solvent (e.g., dichloroethane).

  • Addition of Hydrochloric Acid: Add concentrated hydrochloric acid (1 equivalent).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Introduction of Oxidant: Introduce an oxidizing agent, such as oxygen or air, into the reaction mixture through the gas inlet.

  • Reaction Monitoring: Maintain the reaction at the set temperature for several hours (e.g., 5 hours). The reaction can be monitored by GC to check for the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture and allow the layers to separate.

  • Isolation and Purification: Separate the organic layer. The solvent can be removed by distillation under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., dichloroethane) to yield the pure 4-chloro-3,5-dimethylphenol.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Material (m-cresol or 3,5-dimethylphenol) reagents Add Catalyst & Solvent start->reagents add_chloro Add Chlorinating Agent (e.g., SO2Cl2 or HCl/Oxidant) reagents->add_chloro react Reaction at Controlled Temperature add_chloro->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Purification (Recrystallization/ Chromatography) extract->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound derivatives.

troubleshooting_workflow start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes solution_incomplete Action: Extend Reaction Time or Increase Temperature incomplete->solution_incomplete check_impurities Analyze Impurity Profile (NMR/GC-MS) complete->check_impurities isomers Isomers Present check_impurities->isomers starting_material Starting Material Present check_impurities->starting_material other_byproducts Other Byproducts check_impurities->other_byproducts solution_isomers Action: Optimize Catalyst for Regioselectivity isomers->solution_isomers solution_sm Action: Check Reagent Purity & Stoichiometry starting_material->solution_sm solution_byproducts Action: Optimize Reaction Conditions (Temp, Conc.) other_byproducts->solution_byproducts

Caption: Troubleshooting decision tree for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to the Quantification of 3-Chloro-5-methylphenol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Chloro-5-methylphenol against alternative analytical techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and UV-Vis Spectrophotometry. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs by presenting objective performance data and detailed experimental protocols.

Introduction

This compound is a substituted phenolic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and precise quantification of this compound is critical for ensuring the quality, efficacy, and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the separation and quantification of non-volatile and thermally labile compounds, making it a prime candidate for the analysis of this compound. This guide presents a validation summary of a reversed-phase HPLC (RP-HPLC) method and compares its performance with established alternative methods.

High-Performance Liquid Chromatography (HPLC) Method Validation

A robust RP-HPLC method was developed and validated for the quantification of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is used.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

The performance of the HPLC method was evaluated, and the results are summarized in the table below.

ParameterResult
Linearity (Correlation Coefficient, r²)> 0.999
Range1 - 50 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD%)< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
SpecificityThe method is specific for this compound with no interference from common impurities.
RobustnessThe method is robust to small, deliberate variations in mobile phase composition, pH, and flow rate.

Comparison with Alternative Analytical Methods

While HPLC offers a robust method for the quantification of this compound, other techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and UV-Vis Spectrophotometry can also be employed. The following sections provide an overview of these methods and a comparison of their performance characteristics.

GC-FID is a powerful technique for the analysis of volatile and thermally stable compounds. Phenolic compounds can often be analyzed directly or after derivatization.

  • Experimental Protocol: GC-FID

    • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Chromatographic Conditions:

      • Column: A capillary column suitable for phenol (B47542) analysis (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Carrier Gas: Helium or Nitrogen at a constant flow rate.

      • Injector Temperature: 250 °C.

      • Detector Temperature: 300 °C.

      • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane). Derivatization (e.g., with BSTFA) may be required to improve peak shape and thermal stability.

Spectrophotometric methods are often used for the rapid quantification of total phenols. The 4-aminoantipyrine (B1666024) method is a common colorimetric assay for phenolic compounds.

  • Experimental Protocol: UV-Vis Spectrophotometry (4-Aminoantipyrine Method)

    • Instrumentation: A UV-Vis spectrophotometer.

    • Reagents: 4-aminoantipyrine solution, potassium ferricyanide (B76249) solution, and a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

    • Procedure:

      • To a known volume of the sample solution, add the buffer, followed by the 4-aminoantipyrine solution.

      • Add the potassium ferricyanide solution to initiate the color-forming reaction.

      • Allow the reaction to proceed for a specified time (e.g., 15 minutes).

      • Measure the absorbance of the resulting colored complex at the wavelength of maximum absorbance (typically around 510 nm).

      • Quantify the concentration using a calibration curve prepared with this compound standards.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the HPLC method compared to GC-FID and UV-Vis Spectrophotometry for the quantification of this compound. The data for GC-FID and UV-Vis Spectrophotometry are based on typical performance for similar phenolic compounds.

ParameterHPLCGC-FIDUV-Vis Spectrophotometry
Specificity High (separates from isomers and impurities)High (with appropriate column and temperature program)Low (measures total phenols, prone to interference)
Sensitivity (LOD) ~0.1 µg/mL~0.5 µg/mL~1 µg/mL
Linearity (r²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (RSD%) < 2.0%< 5.0%< 10.0%
Sample Throughput ModerateModerate to HighHigh
Cost per Sample ModerateModerateLow
Thermal Stability Req. Not requiredRequiredNot required
Derivatization Not requiredMay be requiredRequired (color-forming reaction)

Visualizations

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation HPLC_System HPLC-DAD Analysis Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Linearity Linearity & Range HPLC_System->Linearity Accuracy Accuracy HPLC_System->Accuracy Precision Precision HPLC_System->Precision Specificity Specificity HPLC_System->Specificity LOD_LOQ LOD & LOQ HPLC_System->LOD_LOQ Robustness Robustness HPLC_System->Robustness

Caption: Workflow for the validation of the HPLC method.

Method_Comparison cluster_methods Analytical Methods cluster_performance Performance Criteria Analyte This compound HPLC HPLC Analyte->HPLC GC_FID GC-FID Analyte->GC_FID UV_Vis UV-Vis Spectrophotometry Analyte->UV_Vis Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity High Accuracy_Precision Accuracy & Precision HPLC->Accuracy_Precision High Throughput Throughput HPLC->Throughput Moderate GC_FID->Specificity High GC_FID->Sensitivity Moderate GC_FID->Accuracy_Precision Good GC_FID->Throughput Moderate-High UV_Vis->Specificity Low UV_Vis->Sensitivity Low UV_Vis->Accuracy_Precision Moderate UV_Vis->Throughput High

Caption: Comparison of analytical methods for this compound.

Conclusion

The validated RP-HPLC method provides a highly specific, sensitive, accurate, and precise means for the quantification of this compound. It is particularly well-suited for applications where the separation of the target analyte from potential isomers and impurities is critical, such as in pharmaceutical quality control and drug development.

GC-FID offers a viable alternative, especially for samples that are amenable to gas chromatography. While it can provide good specificity and sensitivity, it may require derivatization for optimal performance with phenolic compounds.

UV-Vis spectrophotometry, specifically the 4-aminoantipyrine method, is a simpler and more rapid technique suitable for high-throughput screening or for the determination of total phenolic content. However, its lack of specificity makes it less suitable for the precise quantification of this compound in the presence of other phenolic compounds.

The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the need for specificity, the required sensitivity, and the available instrumentation. For regulatory submissions and applications demanding high accuracy and specificity, the validated HPLC method is the recommended choice.

A Guide to Inter-laboratory Comparison of Analytical Methods for Chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chlorophenols in various matrices is crucial due to their potential toxicity and environmental persistence. This guide provides an objective comparison of common analytical methods for chlorophenol analysis, supported by experimental data, to assist laboratories in method selection, validation, and ensuring data comparability.

Data Presentation: Performance Characteristics of Analytical Methods

The selection of an appropriate analytical method for chlorophenol analysis depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of performance characteristics for commonly employed methods.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)Gas Chromatography with Electron Capture Detection (GC-ECD)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) < 20 ng/L[1]0.51 - 13.79 µg/L[1]0.02 µg/L0.005 - 1.796 µg/L
Linearity (R²) > 0.99[1]> 0.99[1]> 0.99> 0.998
Recovery 70 - 106%[1]67.9 - 99.6%[1]65 - 119%[2]70.5 - 112.5%[3]
Precision (RSD) < 10%[1]< 12%[1]< 20%[4]< 15.6%[3]

Note: The presented data is a synthesis from multiple sources to provide a comparative overview. Performance characteristics can vary based on the specific chlorophenol congener, sample matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of results across different laboratories.

Sample Preparation: Solid Phase Extraction (SPE)

A common technique for the extraction and pre-concentration of chlorophenols from aqueous samples involves Solid Phase Extraction (SPE).

  • Cartridge Conditioning: SPE cartridges (e.g., styrene-divinylbenzene copolymer) are conditioned sequentially with methanol (B129727) and acidified water (pH < 2).[5]

  • Sample Loading: The water sample, acidified to pH < 2, is passed through the conditioned cartridge.[5]

  • Washing: The cartridge is washed with acidified water to remove interferences.

  • Elution: The retained chlorophenols are eluted with an organic solvent such as methanol.[5] The eluate can then be concentrated and reconstituted in a suitable solvent for analysis.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the definitive identification and quantification of chlorophenols, often after a derivatization step to improve volatility.[1]

  • Derivatization: Chlorophenols are often converted to their acetylated derivatives using acetic anhydride (B1165640) in the presence of a base like sodium carbonate.[6]

  • Injection: A small volume (e.g., 1 µL) of the hexane (B92381) extract containing the derivatized chlorophenols is injected into the GC.[6]

  • Chromatographic Separation: A capillary column (e.g., HP-5MS) is used to separate the different chlorophenol derivatives. The oven temperature is programmed to ramp from a lower to a higher temperature to achieve optimal separation.[7]

  • Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, often operated in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[2][7]

2. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the analysis of a broad range of chlorophenols without the need for derivatization.[1]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is commonly used. The composition can be isocratic (constant) or a gradient (varied over time).

  • Chromatographic Separation: A reversed-phase column (e.g., C18) is typically used to separate the chlorophenols based on their hydrophobicity.

  • UV Detection: The eluting chlorophenols are detected by a UV detector at a specific wavelength, often around 280 nm.[8]

Mandatory Visualization

InterLab_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Laboratory Execution cluster_analysis Data Analysis & Reporting A Define Study Objectives B Select Analytical Methods A->B C Prepare Homogeneous Samples B->C D Distribute Samples to Labs C->D E Sample Preparation (e.g., SPE) D->E F Instrumental Analysis (GC-MS, HPLC-UV, etc.) E->F G Data Acquisition F->G H Submit Results to Coordinator G->H I Statistical Analysis (e.g., z-scores) H->I J Performance Evaluation I->J K Final Report Generation J->K

A generalized workflow for an inter-laboratory comparison study of analytical methods.

Method_Comparison cluster_params Key Performance Parameters GCMS Gas Chromatography-Mass Spectrometry (GC-MS) High Sensitivity High Selectivity Derivatization Often Required Sensitivity Sensitivity GCMS:sens->Sensitivity Selectivity Selectivity GCMS:sel->Selectivity Derivatization Derivatization Requirement GCMS:der->Derivatization HPLCUV HPLC-UV Moderate Sensitivity Moderate Selectivity No Derivatization HPLCUV:sens->Sensitivity HPLCUV:sel->Selectivity HPLCUV:der->Derivatization GCECD Gas Chromatography-ECD Very High Sensitivity for Halogenated Compounds High Selectivity for Halogenated Compounds Derivatization Often Required GCECD:sens->Sensitivity GCECD:sel->Selectivity GCECD:der->Derivatization LCMSMS LC-MS/MS Very High Sensitivity Very High Selectivity No Derivatization LCMSMS:sens->Sensitivity LCMSMS:sel->Selectivity LCMSMS:der->Derivatization

Comparison of key characteristics of different analytical methods for chlorophenol analysis.

References

A Comparative Guide to the Efficacy of 3-Chloro-5-methylphenol and Parachlorometacresol (PCMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of two isomeric phenolic compounds: 3-Chloro-5-methylphenol and parachlorometacresol (PCMC), also known as 4-chloro-3-methylphenol. This document synthesizes available experimental data to objectively compare their performance, details relevant experimental protocols, and visualizes their mechanisms of action.

Chemical Identity and Properties

While both compounds are isomers of chlorocresol, their structural differences influence their biological activity.

PropertyThis compoundparachlorometacresol (PCMC)
IUPAC Name This compound4-chloro-3-methylphenol
Synonyms 5-Chloro-m-cresolp-Chloro-m-cresol, PCMC, Chlorocresol
CAS Number 58291-77-3[1]59-50-7[2]
Molecular Formula C₇H₇ClO[1]C₇H₇ClO[2]
Molecular Weight 142.58 g/mol [1]142.58 g/mol [2]
Appearance -White or pinkish crystalline solid[2]
Solubility in Water LimitedSlightly soluble (3.8 g/L at 20 °C)[2]

Comparative Antimicrobial Efficacy

Parachlorometacresol (PCMC) is a well-documented, potent disinfectant and antiseptic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] Information on the specific antimicrobial efficacy of this compound is less abundant in readily available literature, though it is also recognized for its antiseptic and fungicidal properties.

Table 1: Minimum Inhibitory Concentrations (MIC) of Parachlorometacresol (PCMC)

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive bacteria100[4]
Escherichia coliGram-negative bacteria-
Aspergillus nigerFungus2500[5]
Candida albicansYeast2500[5]

Note: The absence of data for Escherichia coli and other microorganisms highlights the need for further direct comparative studies.

Mechanism of Action

The primary antimicrobial mechanism of phenolic compounds like PCMC involves the disruption of the bacterial cell membrane. This leads to a cascade of events culminating in cell death.

Disruption of Bacterial Cell Membrane Integrity

PCMC, due to its lipophilic nature, partitions into the lipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's structure and function, leading to increased permeability. The consequences of this membrane damage include:

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential small molecules and ions from the cytoplasm.

    • Potassium Ion (K⁺) Efflux: A primary indicator of membrane damage is the rapid efflux of intracellular potassium ions.[6]

    • ATP Leakage: The loss of cellular energy currency, adenosine (B11128) triphosphate (ATP), further cripples cellular processes.

  • Dissipation of Proton Motive Force (PMF): PCMC acts as a protonophore, dissipating the proton gradient across the cytoplasmic membrane. This collapse of the PMF uncouples respiration from ATP synthesis, effectively halting cellular energy production.[2]

The following diagram illustrates the proposed mechanism of action of parachlorometacresol on a bacterial cell.

Caption: Mechanism of action of parachlorometacresol (PCMC) on a bacterial cell.

While a similar mechanism is expected for this compound due to its structural similarity, specific experimental data confirming the details of its interaction with bacterial membranes is not as extensively documented.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of antimicrobial agents like this compound and PCMC.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9][10][11]

Materials:

  • Test compounds (this compound, PCMC)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism culture in logarithmic growth phase

  • Sterile diluent (e.g., saline, broth)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solutions with the appropriate broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted test compounds. Include a growth control (broth and inoculum), a sterility control (broth only), and a solvent control.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.

MIC_Workflow start Start prep_stock Prepare Stock Solutions of This compound & PCMC start->prep_stock serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate wells with Microbial Suspension serial_dilution->inoculate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Assessment of Membrane Damage

This assay quantifies the release of intracellular potassium ions as an indicator of membrane damage.[6][12]

Materials:

  • Bacterial culture

  • Test compounds

  • Phosphate buffered saline (PBS)

  • Centrifuge

  • Atomic absorption spectrophotometer or ion-selective electrode

Procedure:

  • Cell Preparation: Harvest bacterial cells in the exponential growth phase by centrifugation and wash them with PBS.

  • Treatment: Resuspend the cells in PBS and expose them to various concentrations of the test compounds for a defined period.

  • Sample Collection: Centrifuge the treated cell suspensions to pellet the bacteria.

  • Potassium Measurement: Measure the concentration of K⁺ in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode. An increase in extracellular K⁺ concentration compared to untreated controls indicates membrane damage.

This assay measures the release of intracellular ATP, another indicator of compromised membrane integrity.[13][14]

Materials:

  • Bacterial culture

  • Test compounds

  • Buffer (e.g., HEPES)

  • Centrifuge

  • ATP bioluminescence assay kit (containing luciferase and luciferin)

  • Luminometer

Procedure:

  • Cell Preparation: Prepare and wash bacterial cells as described for the K⁺ leakage assay.

  • Treatment: Expose the cells to the test compounds in a suitable buffer.

  • Sample Collection: Centrifuge the samples to separate the cells from the supernatant.

  • ATP Measurement: Add the supernatant to a reaction mixture containing luciferase and luciferin. The ATP present will catalyze a light-producing reaction, which is quantified using a luminometer. The amount of light produced is proportional to the concentration of extracellular ATP.

Membrane_Damage_Assay_Workflow cluster_K_assay Potassium Leakage Assay cluster_ATP_assay ATP Leakage Assay start Start prep_cells Prepare Bacterial Cell Suspension start->prep_cells treat_cells Treat Cells with Test Compounds prep_cells->treat_cells centrifuge Centrifuge to Separate Supernatant treat_cells->centrifuge measure_K Measure K⁺ in Supernatant (Atomic Absorption Spectroscopy) centrifuge->measure_K measure_ATP Measure ATP in Supernatant (Bioluminescence Assay) centrifuge->measure_ATP end End measure_K->end measure_ATP->end

Caption: Workflow for assessing bacterial membrane damage.

Conclusion

Parachlorometacresol (PCMC) is a well-established antimicrobial agent with a clear mechanism of action involving the disruption of the bacterial cell membrane. While this compound is also known to possess antimicrobial properties, a direct and comprehensive comparison of its efficacy with PCMC is hampered by the limited availability of quantitative experimental data.

Further research, including side-by-side MIC determinations and membrane damage assays against a broad panel of microorganisms, is required to fully elucidate the comparative efficacy of these two chlorocresol isomers. The experimental protocols detailed in this guide provide a framework for conducting such a comparative analysis, which would be of significant value to researchers and professionals in the fields of drug development and antimicrobial research.

References

Comparing the toxicity of different chlorinated phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of various chlorinated phenols, supported by experimental data. Chlorinated phenols are a group of chemicals widely used as intermediates in the manufacturing of pesticides, pharmaceuticals, and dyes.[1] Due to their prevalence and persistence in the environment, understanding their relative toxicity is crucial for risk assessment and the development of safer alternatives.

Quantitative Toxicity Data

The toxicity of chlorinated phenols generally increases with the degree of chlorination.[2] This trend is evident in both mammalian and aquatic species, as indicated by the median lethal dose (LD50) and median effective concentration (EC50) values.

Mammalian Toxicity (LD50)

The following table summarizes the acute oral LD50 values for various chlorinated phenols in rodents. A lower LD50 value indicates higher toxicity.

CompoundSpeciesSexLD50 (mg/kg)Reference
2-Chlorophenol (2-CP)RatNot Specified670[3]
4-Chlorophenol (4-CP)RatNot Specified670[3]
4-Chlorophenol (4-CP)MouseFemale1640[4]
2,3-Dichlorophenol (2,3-DCP)MouseMale2585[4]
2,3-Dichlorophenol (2,3-DCP)MouseFemale2376[4]
2,4-Dichlorophenol (2,4-DCP)Rat-580 - 4000[5]
2,4-Dichlorophenol (2,4-DCP)MouseMale1276[5]
2,4-Dichlorophenol (2,4-DCP)MouseFemale1352[5]
2,5-Dichlorophenol (2,5-DCP)MouseMale1600[4]
2,5-Dichlorophenol (2,5-DCP)MouseFemale946[4]
3,5-Dichlorophenol (3,5-DCP)MouseMale2643[4][6]
3,5-Dichlorophenol (3,5-DCP)MouseFemale2389[4][6]
2,4,5-Trichlorophenol (2,4,5-TCP)RatMale2960[3]
2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP)MouseMale163[3]
2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP)MouseFemale131[3]
Pentachlorophenol (PCP)MouseMale177[6]
Pentachlorophenol (PCP)MouseFemale117[6]
Aquatic Toxicity (EC50/LC50)

The table below presents the toxicity of selected chlorinated phenols to various aquatic organisms. A lower EC50 or LC50 value signifies greater toxicity.

CompoundSpeciesEndpointConcentration (µg/L)Reference
2-ChlorophenolDaphnia magnaLC502,580[7]
4-ChlorophenolChlorella protothecoides72h EC50 (growth)39,000 - 45,000[8]
4-ChlorophenolSelenastrum capricornutum72h EC50 (growth)51,000[8]
2,4-DichlorophenolNitzschia closterium72h EC50 (growth)8,800 - 9,100[8]
PentachlorophenolOncorhynchus mykiss (Rainbow Trout)LC5018[8]
PentachlorophenolCrassostrea virginica (Oyster)12d LC5071[8]

Mechanisms of Toxicity

The toxic actions of chlorinated phenols vary depending on the degree of chlorination.

  • Lower Chlorinated Phenols: These compounds, such as monochlorophenols and some dichlorophenols, are associated with convulsant actions, which are likely due to the undissociated molecule.[2]

  • Higher Chlorinated Phenols: With increasing chlorination, the primary mechanism of toxicity shifts to the uncoupling of oxidative phosphorylation.[2][9] This effect is attributed to the chlorophenate ion.[2] These compounds can dissipate the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis. Additionally, some chlorinated phenols and their metabolites can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage.[1]

The diagram below illustrates the proposed signaling pathway for the toxicity of higher chlorinated phenols.

ToxicityPathway cluster_cell Cell cluster_mito Mitochondrion CP Higher Chlorinated Phenol (B47542) OXPHOS Oxidative Phosphorylation CP->OXPHOS Uncouples ATP ATP Synthesis OXPHOS->ATP Drives ROS Reactive Oxygen Species (ROS) OXPHOS->ROS Leads to increased Apoptosis Apoptosis/ Necrosis ATP->Apoptosis Depletion contributes to CellDamage Cellular Damage (e.g., Lipid Peroxidation, DNA Damage) ROS->CellDamage Causes CellDamage->Apoptosis Induces

Proposed signaling pathway for higher chlorinated phenol toxicity.

Experimental Protocols

The following are generalized protocols for determining the acute toxicity of chemical substances, based on internationally recognized guidelines.

Acute Oral Toxicity (LD50) in Rodents (Based on OECD Guideline 425)

This method, known as the Up-and-Down Procedure, is designed to estimate the LD50 value while minimizing the number of animals used.[4]

  • Animal Selection and Acclimation: Healthy, young adult rodents (typically female rats) are used.[3] They are acclimated to the laboratory conditions for at least five days before the study.

  • Dose Administration: The test substance is administered orally by gavage.[2] Dosing is done sequentially, usually at 48-hour intervals.[3]

  • Dose Adjustment: The dose for each subsequent animal is adjusted up or down based on the outcome for the previous animal. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Special attention is paid during the first 24 hours. Body weight is recorded weekly.[3]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.[3]

Acute Toxicity for Daphnia magna (EC50) (Based on ISO 6341)

This static test determines the concentration of a substance that immobilizes 50% of the Daphnia magna population within a 24 or 48-hour period.[1]

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Test Solutions: A series of test solutions with different concentrations of the chlorinated phenol are prepared in a suitable dilution water. A control group with only dilution water is also included.

  • Exposure: At least 20 daphnids, divided into at least four groups, are exposed to each test concentration and the control.

  • Test Conditions: The test is conducted under controlled conditions of temperature (20 ± 2°C) and light (16-hour light/8-hour dark cycle).

  • Observations: The number of immobilized daphnids in each test vessel is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

The diagram below illustrates a general workflow for assessing the toxicity of chlorinated phenols.

ExperimentalWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Reporting select_cp Select Chlorinated Phenols for Testing select_test Choose Appropriate Toxicity Assays (e.g., LD50, EC50) select_cp->select_test prepare_solutions Prepare Test Solutions & Reagents select_test->prepare_solutions dose_admin Administer Doses to Test Organisms prepare_solutions->dose_admin observe Observe for Toxicity (Mortality, Clinical Signs, Immobilization) dose_admin->observe record_data Record Data at Specified Intervals observe->record_data stat_analysis Perform Statistical Analysis record_data->stat_analysis determine_endpoints Calculate LD50/EC50 Values stat_analysis->determine_endpoints report Generate Final Report with Findings determine_endpoints->report

General workflow for toxicity assessment of chlorinated phenols.

References

A Comparative Guide to Understanding Potential Cross-Reactivity of 3-Chloro-5-methylphenol in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential cross-reactivity of 3-Chloro-5-methylphenol in immunoassays. Due to a lack of publicly available experimental data specifically quantifying the cross-reactivity of this compound, this document leverages data from structurally similar chlorophenols to infer potential interactions and guide assay development. The principles and experimental protocols outlined herein are intended to serve as a valuable resource for researchers designing and validating immunoassays for small phenolic compounds.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are powerful tools that rely on the specific binding of an antibody to its target analyte. However, antibodies may also bind to other structurally related molecules, an interaction known as cross-reactivity. This can lead to inaccurate quantification and false-positive results. For a compound like this compound, which belongs to the broader class of chlorophenols, understanding its potential to cross-react with antibodies designed for other phenolic compounds is crucial for accurate and reliable immunoassay development. Factors influencing cross-reactivity include the position and number of chlorine atoms, the placement of methyl groups, and the overall electronic and steric resemblance to the original antigen used to generate the antibody.

Data Presentation: Cross-Reactivity of Structurally Related Chlorophenols

While specific data for this compound is not available in the reviewed literature, the following table summarizes the cross-reactivity of various chlorophenols in an enzyme-linked immunosorbent assay (ELISA) developed for 2,4,6-trichlorophenol (B30397) (2,4,6-TCP). This data provides insight into how variations in chlorine and methyl group substitution on the phenol (B47542) ring affect antibody recognition.

CompoundStructureCross-Reactivity (%) in a 2,4,6-TCP Assay
This compound (Structure in Diagram 1)Data Not Available
2,4,6-Trichlorophenol (Target)(Structure in Diagram 1)100
2,3,4,6-Tetrachlorophenol(Structure in Diagram 1)21[1][2]
2,4,5-Trichlorophenol(Structure in Diagram 1)12[1][2]
2,3,5-Trichlorophenol(Structure in Diagram 1)15[1][2]
2,4-Dichlorophenol(Structure in Diagram 1)<10
3,5-Dichlorophenol(Structure in Diagram 1)Significant cross-reactivity noted in a separate 2,4,6-TCP assay[3]
2,4,6-TribromophenolNot Shown710[1][2]

Disclaimer: The data presented is from an immunoassay developed specifically for 2,4,6-trichlorophenol. The cross-reactivity of this compound in any given immunoassay would need to be determined empirically.

The data suggests that both the number and position of halogen substituents significantly influence antibody binding. Notably, the antibody for 2,4,6-TCP shows a much higher affinity for the brominated analog than for other chlorinated phenols, indicating that the electronic properties and size of the halogen atoms are critical determinants of recognition[1][2].

Experimental Protocols: A Generalized Approach for Cross-Reactivity Assessment

The following is a generalized protocol for a competitive indirect ELISA, a common method for determining the cross-reactivity of small molecules like chlorophenols.

Objective: To determine the percent cross-reactivity of this compound and other analogs against a primary antibody raised against a specific target chlorophenol.

Materials:

  • High-binding 96-well microtiter plates

  • Coating Antigen (e.g., Target chlorophenol hapten conjugated to a carrier protein like BSA)

  • Primary Antibody (specific for the target chlorophenol)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)

  • This compound and other cross-reactant standards

  • Enzyme-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating antigen solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times as described above.

    • Prepare serial dilutions of the target chlorophenol (for the standard curve) and the potential cross-reactants (including this compound) in assay buffer.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at its optimal working dilution).

    • Transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Development and Measurement:

    • Wash the plate five times.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance vs. concentration for the target analyte.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the target analyte and for each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing Key Concepts and Workflows

To better illustrate the principles and processes discussed, the following diagrams have been generated using Graphviz.

cluster_target Target Analyte cluster_test Test Compound cluster_analogs Structurally Related Analogs TCP 2,4,6-Trichlorophenol (C6H3Cl3O) C5MP This compound (C7H7ClO) TCP_245 2,4,5-Trichlorophenol TCP_235 2,3,5-Trichlorophenol TeCP 2,3,4,6-Tetrachlorophenol DCP 2,4-Dichlorophenol

Diagram 1. Chemical structures of interest.

A 1. Coat Plate with Coating Antigen B 2. Wash and Block Non-specific Sites A->B C 3. Competitive Binding: Add mixture of Primary Antibody and Sample/Standard B->C D 4. Wash Away Unbound Antibody and Antigen C->D E 5. Add Enzyme-conjugated Secondary Antibody D->E F 6. Wash Away Unbound Secondary Antibody E->F G 7. Add Substrate (e.g., TMB) F->G H 8. Stop Reaction and Read Absorbance G->H cluster_specific Specific Binding cluster_cross Cross-Reactivity Antibody1 Antibody Paratope Target Analyte Analyte1 Target Analyte Analyte1->Antibody1:f0 High Affinity Binding Antibody2 Antibody Paratope Cross-Reactant Analyte2 Cross-Reactant (e.g., this compound) Analyte2->Antibody2:f0 Lower Affinity Binding

References

A Comparative Review of Synthetic Routes for Chloromethylphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloromethylphenols are valuable intermediates in organic synthesis, serving as precursors for a wide range of pharmaceuticals, agrochemicals, and specialty polymers. The introduction of the chloromethyl group onto a phenol (B47542) ring provides a reactive handle for further functionalization. This guide provides a comparative overview of the primary synthetic routes to chloromethylphenols, with a focus on experimental data and detailed methodologies to aid in reaction planning and optimization.

Key Synthetic Routes

The synthesis of chloromethylphenols is primarily achieved through two main strategies:

  • Direct Chloromethylation (Blanc-Quelet Reaction): This is a one-pot electrophilic aromatic substitution reaction where a phenol is reacted with a source of formaldehyde (B43269) and hydrogen chloride in the presence of a catalyst.

  • Two-Step Hydroxymethylation-Chlorination: This method involves the initial introduction of a hydroxymethyl group onto the phenol ring, followed by the conversion of the resulting hydroxymethylphenol into the desired chloromethylphenol.

This review will compare these two approaches, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.

Comparative Data

The following table summarizes the reaction conditions and yields for the synthesis of chloromethylphenols from various substituted phenols using both direct chloromethylation and the two-step hydroxymethylation-chlorination sequence.

Starting PhenolSynthetic RouteReagents & ConditionsReaction TimeYield (%)Reference
p-NitrophenolDirect ChloromethylationMethylal, conc. HCl, conc. H₂SO₄, 70-72°C4-5 hours69%Organic Syntheses
p-CresolDirect DichloromethylationParaformaldehyde (2.2 eq), CH₂Cl₂, 37% HCl (16 eq), 25°C4 hoursHigh (not specified)ResearchGate
Anisole*Direct ChloromethylationParaformaldehyde, HCl gas, Acetic acid, Hexane, 15-20°C5 hours~78% (ortho + para)Google Patents
2-ChlorophenolHydroxymethylationFormaldehyde, Alkaline catalyst, 60-80°C1-4 hoursVariableBenchChem
4-Hydroxybenzyl alcohol**ChlorinationThionyl chloride (SOCl₂)Not specifiedNot specifiedFilo

*Anisole (methoxybenzene) is included as a phenol ether, which behaves similarly in electrophilic aromatic substitution. **4-Hydroxybenzyl alcohol is the intermediate in the two-step synthesis starting from phenol. The yield of this specific chlorination step is not detailed in the initial findings but is a standard conversion.

Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic routes.

direct_chloromethylation Phenol Phenol Chloromethylphenol Chloromethylphenol Phenol->Chloromethylphenol Direct Chloromethylation Reagents Formaldehyde, HCl, Catalyst (e.g., ZnCl₂) Reagents->Chloromethylphenol

Caption: Direct Chloromethylation Pathway.

two_step_synthesis Phenol Phenol Hydroxymethylphenol Hydroxymethylphenol Phenol->Hydroxymethylphenol Step 1: Hydroxymethylation Chloromethylphenol Chloromethylphenol Hydroxymethylphenol->Chloromethylphenol Step 2: Chlorination Reagents1 Formaldehyde, Base/Acid Reagents1->Hydroxymethylphenol Reagents2 Chlorinating Agent (e.g., SOCl₂) Reagents2->Chloromethylphenol

Caption: Two-Step Hydroxymethylation-Chlorination Pathway.

Experimental Protocols

Route 1: Direct Chloromethylation of p-Nitrophenol

This procedure is adapted from a literature method for the synthesis of 2-hydroxy-5-nitrobenzyl chloride.[1]

Materials:

  • p-Nitrophenol

  • Methylal (dimethoxymethane)

  • Concentrated Hydrochloric Acid

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottomed flask equipped with a stirrer, reflux condenser, and a gas inlet tube, combine 50 g of p-nitrophenol, 650 cc of concentrated hydrochloric acid, 5 cc of concentrated sulfuric acid, and 76 g of methylal.[2]

  • Stir the mixture and maintain the temperature at 70-72°C using a water bath.[2]

  • Bubble hydrogen chloride gas through the reaction mixture for the duration of the heating period (4-5 hours).[2]

  • After about one hour, the product, 2-hydroxy-5-nitrobenzyl chloride, will begin to precipitate.[2]

  • After the reaction is complete, cool the mixture in an ice bath to maximize crystallization.[2]

  • Collect the solid product by filtration and wash with cold water.[2]

  • The crude product can be purified by recrystallization from a suitable solvent like benzene. The reported yield is approximately 69%.[2]

Route 2: Two-Step Synthesis via Hydroxymethylation and Chlorination

This is a general protocol, and specific conditions may need to be optimized for different phenol substrates.

Step 1: Hydroxymethylation of a Phenol (General Procedure)

  • Dissolution: Dissolve the starting phenol in a suitable solvent. For base-catalyzed reactions, an aqueous alkaline solution is common.

  • Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (e.g., 37 wt%) to the phenol solution with stirring. The molar ratio of phenol to formaldehyde should be carefully controlled to favor mono-hydroxymethylation (typically 1:1).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by a suitable technique like TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and neutralize it with acid. Extract the hydroxymethylphenol with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: The crude hydroxymethylphenol can be purified by column chromatography or recrystallization.

Step 2: Chlorination of a Hydroxymethylphenol (General Procedure)

  • Dissolution: Dissolve the purified hydroxymethylphenol in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask equipped with a reflux condenser and a gas trap.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise with stirring. A typical molar ratio is 1.1 to 1.5 equivalents of SOCl₂ per hydroxyl group.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux until the reaction is complete (monitor by TLC). The reaction of alcohols with thionyl chloride is a common method for their conversion to the corresponding chlorides.[1]

  • Work-up: Carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure to obtain the crude chloromethylphenol, which can be further purified if necessary.

Comparison of the Synthetic Routes

Direct Chloromethylation (Blanc-Quelet Reaction):

  • Advantages:

    • One-pot synthesis: This route is more atom- and step-economical.

    • Readily available reagents: Formaldehyde, HCl, and common Lewis acids are inexpensive and widely available.

  • Disadvantages:

    • Side reactions: The high reactivity of phenols can lead to the formation of diarylmethane byproducts and polysubstituted products.[3]

    • Harsh conditions: The use of strong acids and catalysts can be problematic for sensitive substrates.

    • Safety concerns: The reaction can produce the highly carcinogenic byproduct bis(chloromethyl) ether.[4]

Two-Step Hydroxymethylation-Chlorination:

  • Advantages:

    • Better control: The stepwise approach allows for better control over the substitution pattern, potentially leading to higher selectivity for the desired isomer and degree of substitution.

    • Milder conditions for chlorination: The conversion of the hydroxymethyl group to a chloride can often be achieved under milder conditions than direct chloromethylation of the aromatic ring.

  • Disadvantages:

    • Longer reaction sequence: This route involves more steps, which can lead to a lower overall yield and increased waste generation.

    • Isolation of intermediate: The hydroxymethylphenol intermediate needs to be isolated and purified before proceeding to the next step.

Conclusion

The choice of synthetic route for the preparation of chloromethylphenols depends on several factors, including the nature of the starting phenol, the desired purity of the final product, and the scale of the reaction. Direct chloromethylation is a more direct and often higher-yielding approach for simple, robust phenols. However, for more complex or sensitive substrates where control over selectivity is crucial, the two-step hydroxymethylation-chlorination sequence may be the preferred method despite its additional steps. Researchers should carefully consider the trade-offs between efficiency, selectivity, and safety when selecting a synthetic strategy.

References

Preservative Stability Showdown: A Comparative Analysis of 3-Chloro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate preservative is a cornerstone of ensuring the stability, safety, and efficacy of pharmaceutical formulations. 3-Chloro-5-methylphenol, also known as chlorocresol, is a widely utilized preservative valued for its broad-spectrum antimicrobial activity. However, its stability profile under various stress conditions compared to other common preservatives is a critical consideration during formulation development. This guide provides an objective comparison of the stability of this compound against other frequently used preservatives, supported by available experimental data and detailed methodologies.

Comparative Stability Overview

The intrinsic stability of a preservative is heavily influenced by the formulation's pH, temperature, light exposure, and the presence of other excipients. Understanding the degradation pathways and kinetics under stress conditions is paramount for predicting shelf-life and maintaining product quality.

PreservativeOptimal pH RangeKey Instabilities & Degradation ProductsIncompatibilities
This compound (Chlorocresol) Most active in acidic media.Volatile in steam. Aqueous solutions can yellow upon exposure to air and light.[1] Potential degradation via oxidation to form quinone-like intermediates and chlorinated catechols, or dehalogenation.[2]Efficacy can be reduced by nonionic surfactants.[3]
Parabens (Methyl-, Propyl-) Broad range (pH 4-8).[4]Susceptible to hydrolysis at pH values above 7, forming p-hydroxybenzoic acid.[4]Activity can be diminished by non-ionic surfactants (e.g., polysorbates) through micellar binding.
Benzyl (B1604629) Alcohol Most effective below pH 5.Prone to oxidation, forming benzaldehyde (B42025) and benzoic acid.[5] This process can be accelerated by light and heat.Reduced antimicrobial activity in the presence of non-ionic surfactants like polysorbates.
Phenoxyethanol Broad range (pH 3-10).Generally stable but can undergo degradation under strong acidic conditions.[6] Susceptible to oxidation.Activity may be reduced by interaction with non-ionic surfactants.

Quantitative Stability Data

Direct, side-by-side quantitative stability data for preservatives under identical stress conditions is limited in publicly available literature. The following table summarizes available data from various studies, highlighting the degradation under specific stress conditions. It is crucial to note that these results are not directly comparable due to variations in experimental setups.

PreservativeStress ConditionDurationDegradation (%)Reference
This compound (p-Chlorocresol) Ozonation (0.5 g h⁻¹) in wastewater (pH 4.1)3 hours~75%[5]
This compound (p-Chlorocresol) Ozonation + Fenton's Reagent in wastewater5 hours~57%[5]
Methylparaben Base Hydrolysis (pH > 7)-Appreciable hydrolysis occurs.[4][4]
Propylparaben Base Hydrolysis (pH > 7)-Appreciable hydrolysis occurs.[4][4]
Methylparaben Hydrolysis by Enterobacter cloacae< 2 hours~100% (of 500 mg/L)[7]
Propylparaben Hydrolysis by Enterobacter cloacae< 2 hours~100% (of 500 mg/L)[7]
Phenoxyethanol Acid Hydrolysis (1 M HCl)24 hoursMajor degradation observed.[6][6]
Phenoxyethanol Alkaline Hydrolysis (1 M NaOH)4 hoursMinor degradation observed.[6][6]

Degradation Pathways and Experimental Workflows

Visualizing the potential degradation pathways and the experimental workflows for stability testing provides a clearer understanding of the processes involved.

G Potential Degradation Pathways of this compound A This compound B Oxidation (e.g., H₂O₂) A->B E Reductive Dehalogenation A->E H Methyl Oxidation A->H C Quinone Intermediate B->C D 4-Chlorocatechol C->D F m-Cresol E->F G Catechol Degradation Pathway F->G I 4-Chlorobenzoate H->I

Potential degradation pathways for this compound.

G Primary Degradation Pathways of Common Preservatives cluster_parabens Parabens cluster_benzyl_alcohol Benzyl Alcohol A Methylparaben / Propylparaben B Hydrolysis (pH > 7) A->B C p-Hydroxybenzoic Acid + Alcohol B->C D Benzyl Alcohol E Oxidation D->E F Benzaldehyde E->F F->E G Benzoic Acid F->G

Degradation of Parabens and Benzyl Alcohol.

G Forced Degradation Experimental Workflow A Prepare Preservative Solution in Formulation Matrix B Expose to Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) B->D E Oxidative Degradation (e.g., 3% H₂O₂, RT, 24h) B->E F Thermal Degradation (e.g., 80°C, 48h) B->F G Photolytic Degradation (ICH Q1B guidelines) B->G H Sample Collection at Time Points C->H D->H E->H F->H G->H I Analysis by Stability-Indicating HPLC Method H->I J Quantify Parent Preservative and Degradation Products I->J

Workflow for forced degradation stability testing.

Experimental Protocols

Accurate assessment of preservative stability is paramount. The following are detailed methodologies for key experiments.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to understand the intrinsic stability of a preservative and to ensure the analytical method is stability-indicating.[8] A target degradation of 5-20% is generally considered optimal to enable the detection and identification of degradation products.[8]

Objective: To evaluate the stability of the preservative under various stress conditions, identify potential degradation products, and establish degradation pathways.

Protocol:

  • Preparation of Samples: Prepare solutions of the preservative (e.g., this compound, parabens, benzyl alcohol, phenoxyethanol) in the relevant formulation matrix or a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with an appropriate concentration of acid (e.g., 0.1 M to 1 M HCl) and heat (e.g., 60°C to 80°C) for a defined period (e.g., 4 to 24 hours).[6][9]

    • Base Hydrolysis: Treat the sample with an appropriate concentration of base (e.g., 0.1 M to 1 M NaOH) and heat (e.g., 60°C to 80°C) for a defined period (e.g., 4 to 24 hours).[6][9]

    • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% to 10% H₂O₂) at room temperature or elevated temperature for a defined period.[9][10]

    • Thermal Degradation: Expose the sample to high temperatures (e.g., 70°C to 80°C) for a defined period, both as a solid and in solution.[9][11]

    • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Control Samples: Store control samples, protected from the stress condition, at normal conditions to compare against the stressed samples.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating the intact preservative from its degradation products, allowing for accurate quantification of its stability over time.

Objective: To develop and validate a method for the simultaneous determination of the preservative and its degradation products in a pharmaceutical formulation.

Typical HPLC System Parameters:

  • Column: A reversed-phase column, such as a C18 or C8, is commonly used. For instance, a Shiseido Capcellpack C18 column (250 mm x 4.6 mm, 5 µm particle size) can be effective.[12]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at a specific pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12][13][14] The specific composition and gradient program must be optimized to achieve adequate separation.

  • Flow Rate: Typically around 1.0 mL/min.[13]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C, to ensure reproducibility.[12][15]

  • Detection: UV detection at a wavelength where both the preservative and its potential degradation products have significant absorbance (e.g., 220-273 nm).[15][16][17]

  • Injection Volume: Typically 20 µL.[13]

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[16] Specificity is particularly critical, demonstrating that the method can unequivocally assess the analyte in the presence of its degradation products.

Conclusion

The stability of this compound, like any preservative, is not absolute and is highly dependent on the formulation's environment. While it is known for its stability in acidic media, it can be susceptible to oxidation and may yellow upon exposure to light and air.[1] In comparison, parabens show significant instability in alkaline conditions due to hydrolysis, and benzyl alcohol is primarily susceptible to oxidation.[4][5] Phenoxyethanol is generally stable over a wide pH range but can degrade under harsh acidic conditions.[6]

The choice of a preservative should be based on a thorough understanding of the drug product's characteristics, including its pH, excipient composition, and intended storage conditions. The data and protocols presented in this guide serve as a foundational resource for researchers to conduct appropriate stability studies, ensuring the selection of the most suitable preservative to maintain product integrity and safety throughout its shelf life. It is recommended to perform formulation-specific forced degradation studies to generate directly comparable data for an informed selection process.

References

Quantitative Structure-Activity Relationship (QSAR) of Chlorophenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Quantitative Structure-Activity Relationship (QSAR) models applied to chlorophenols, a class of compounds of significant environmental and toxicological concern. By summarizing quantitative data, detailing experimental methodologies, and visualizing key relationships, this document aims to be a valuable resource for researchers in toxicology, environmental science, and drug development.

Data Presentation: Unveiling the Structure-Toxicity Connection

The toxicity of chlorophenols is intricately linked to their physicochemical properties. QSAR models seek to mathematically describe this relationship, allowing for the prediction of toxicity of new or untested compounds. Below are tables summarizing the key data used in and derived from such studies.

Table 1: Physicochemical Descriptors of Selected Chlorophenols

This table presents key physicochemical properties of various chlorophenols that are frequently used as descriptors in QSAR models. These descriptors quantify different aspects of the molecule's behavior, such as its hydrophobicity (log Ka), and electronic characteristics (Hammett constant).

Compoundlog KowpKaHammett Constant (Σσ)
2-Chlorophenol2.158.520.23
3-Chlorophenol2.509.120.37
4-Chlorophenol2.399.420.23
2,3-Dichlorophenol3.087.700.60
2,4-Dichlorophenol3.237.850.46
2,5-Dichlorophenol3.107.510.60
2,6-Dichlorophenol2.826.800.46
3,4-Dichlorophenol3.388.580.60
3,5-Dichlorophenol3.528.180.74
2,4,5-Trichlorophenol4.137.000.69
2,4,6-Trichlorophenol3.726.420.69
Pentachlorophenol5.124.741.15

Table 2: Comparison of QSAR Models for Chlorophenol Toxicity

Various QSAR models have been developed to predict the toxicity of chlorophenols against different organisms. This table compares the performance of a 2D-QSAR model for toxicity to Vibrio fischeri (as used in the Microtox® assay) and a 3D-QSAR (CoMFA) model for cytotoxicity to L929 cells. The statistical parameters r² (coefficient of determination) and Q² (cross-validated r²) indicate the goodness of fit and predictive ability of the models, respectively.

QSAR Model TypeBiological EndpointKey DescriptorsReference Study Focus
2D-QSARAcute toxicity (EC50) to Vibrio fischerilog Kow, pKa0.950.92Correlation of toxicity with hydrophobicity and ionization.
3D-QSAR (CoMFA)Cytotoxicity (LC50) to L929 cells (24h)Steric and Electrostatic Fields0.9680.8913D field-based analysis of structure-cytotoxicity relationship.[1]
3D-QSAR (CoMSIA)Cytotoxicity (LC50) to L929 cells (24h)Steric, Electrostatic, Hydrophobic FieldsNot specifiedNot specifiedComparative analysis of molecular similarity indices.[1]

Experimental Protocols: The Foundation of QSAR Models

The reliability of any QSAR model is contingent upon the quality of the experimental data used for its development. This section provides detailed methodologies for the key experiments cited in the QSAR studies of chlorophenols.

Determination of the Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient is a measure of a chemical's hydrophobicity and is a critical descriptor in many QSAR models. The shake-flask method is a standard technique for its determination.

Protocol: Shake-Flask Method for log Kow Determination

  • Preparation of Solvents: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period.

  • Preparation of Test Solution: A known concentration of the chlorophenol is dissolved in the water-saturated n-octanol.

  • Partitioning: A specific volume of the n-octanol solution is mixed with a specific volume of the octanol-saturated water in a glass vessel.

  • Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached. This is typically done for several hours.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

  • Concentration Analysis: The concentration of the chlorophenol in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The log Kow is calculated as the logarithm of the ratio of the concentration of the chlorophenol in the n-octanol phase to its concentration in the water phase.

Determination of the Acid Dissociation Constant (pKa)

The pKa value indicates the extent of ionization of a chlorophenol at a given pH, which significantly influences its biological activity. Potentiometric titration is a common method for its determination.

Protocol: Potentiometric Titration for pKa Determination

  • Instrument Calibration: A pH meter with a glass electrode is calibrated using standard buffer solutions of known pH.

  • Sample Preparation: A precise amount of the chlorophenol is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The titrant is added in small, precise increments.

  • pH Measurement: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added.

  • pKa Determination: The pKa is determined from the titration curve. It is the pH at which half of the chlorophenol has been neutralized by the base. This corresponds to the midpoint of the steepest part of the curve.

Microtox® Assay for Acute Toxicity to Vibrio fischeri

The Microtox® assay is a rapid and sensitive method for assessing the acute toxicity of chemicals. It utilizes the bioluminescent bacterium Vibrio fischeri.

Protocol: Microtox® Assay

  • Reagent Preparation: Lyophilized Vibrio fischeri are rehydrated using a reconstitution solution.

  • Sample Preparation: A series of dilutions of the test chlorophenol are prepared in a suitable diluent (e.g., saline solution).

  • Incubation: The bacterial suspension is exposed to the different concentrations of the chlorophenol in a temperature-controlled photometer.

  • Luminescence Measurement: The light output of the bacterial suspension is measured at specific time points, typically after 5 and 15 minutes of exposure. A control sample (without the chlorophenol) is also measured.

  • Data Analysis: The percentage of inhibition of luminescence for each concentration is calculated relative to the control.

  • EC50 Determination: The effective concentration that causes a 50% reduction in light output (EC50) is determined by plotting the percent inhibition against the logarithm of the chlorophenol concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay using L929 Cells

The L929 cell line, a mouse fibroblast cell line, is commonly used to assess the in vitro cytotoxicity of chemicals. The MTT assay is a colorimetric assay that measures cell viability.

Protocol: L929 Cytotoxicity Assay (MTT Method)

  • Cell Culture: L929 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach and grow for 24 hours.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the chlorophenol. A control group receives medium without the test compound. The plates are then incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the exposure period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for a few hours.

  • Formazan (B1609692) Solubilization: During the incubation, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control. The concentration of the chlorophenol that causes a 50% reduction in cell viability (LC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mandatory Visualization: Illuminating QSAR Concepts

The following diagrams, created using the DOT language, provide a visual representation of the key workflows and relationships in QSAR studies of chlorophenols.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Model Application Data_Collection 1. Select Chlorophenol Series Biological_Testing 2. Measure Biological Activity (e.g., Toxicity) Data_Collection->Biological_Testing Descriptor_Calculation 3. Calculate Molecular Descriptors (e.g., log Kow, pKa) Data_Collection->Descriptor_Calculation Data_Splitting 4. Split Data into Training and Test Sets Biological_Testing->Data_Splitting Descriptor_Calculation->Data_Splitting Model_Generation 5. Generate QSAR Model (e.g., MLR, CoMFA) Data_Splitting->Model_Generation Internal_Validation 6. Internal Validation (e.g., Cross-validation) Model_Generation->Internal_Validation External_Validation 7. External Validation (with Test Set) Internal_Validation->External_Validation Prediction 8. Predict Activity of New Compounds External_Validation->Prediction Interpretation 9. Mechanistic Interpretation External_Validation->Interpretation

Caption: General workflow of a QSAR study on chlorophenols.

Structure_Activity_Relationship cluster_structure Molecular Structure cluster_descriptors Physicochemical Properties (Descriptors) cluster_activity Biological Activity Structure Chlorophenol Structure Hydrophobicity Hydrophobicity (log Kow) Structure->Hydrophobicity Electronic_Effects Electronic Effects (Hammett Constant) Structure->Electronic_Effects Acidity Acidity (pKa) Structure->Acidity Steric_Properties Steric Properties (Molecular Shape) Structure->Steric_Properties Toxicity Toxicity (e.g., EC50, LC50) Hydrophobicity->Toxicity influences membrane partitioning Electronic_Effects->Toxicity affects reactivity Acidity->Toxicity determines ionization state Steric_Properties->Toxicity impacts receptor binding

Caption: Logical relationship between chlorophenol structure and toxicity.

References

A Comparative Guide to the Validation of a GC-MS Method for Trace Analysis of 3-Chloro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of trace-level compounds is critical for ensuring product quality, safety, and regulatory compliance. 3-Chloro-5-methylphenol, a halogenated phenolic compound, can be a process intermediate, impurity, or environmental contaminant that requires sensitive and reliable analytical methods for its detection at trace levels. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the trace analysis of this compound, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The choice between GC-MS and HPLC for the analysis of this compound depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and desired throughput. The following table summarizes typical validation parameters for each method based on the analysis of chlorophenols.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) ≥ 0.995[1]> 0.999[2]
Limit of Detection (LOD) 0.01 - 0.05 ng/L[3]Below EPA-regulated limits[2]
Limit of Quantification (LOQ) 0.05 - 0.1 ng/L (estimated as 3.3 x LOD)Established based on a signal-to-noise ratio of >10/1[2]
Accuracy (% Recovery) 70 - 120%[4]Not explicitly stated for 4-chloro-3-methylphenol, but generally expected to be within 80-120%
Precision (%RSD) < 20%Not explicitly stated for 4-chloro-3-methylphenol, but generally expected to be < 15%

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below is a representative methodology for the trace analysis of this compound using GC-MS, largely based on established protocols for similar phenolic compounds, such as those outlined in EPA Method 528.[5]

GC-MS Method for this compound

This protocol details the steps for sample preparation, derivatization, and instrumental analysis for the quantification of this compound in a water matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Acidification: Acidify the water sample (typically 1 liter) to a pH of less than 2 with a suitable acid (e.g., hydrochloric acid). This step ensures that the phenolic compound is in its non-ionized form, which is more amenable to extraction.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by acidified deionized water through it.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge. The this compound will be adsorbed onto the solid phase.

  • Interference Elution: Wash the cartridge with a suitable solvent to remove any potential interfering compounds.

  • Analyte Elution: Elute the trapped this compound from the cartridge using a small volume of an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization

To enhance the volatility and thermal stability of this compound for GC analysis, a derivatization step is often employed. A common approach is acetylation using acetic anhydride (B1165640).[6]

  • Add a small volume of acetic anhydride and a catalyst (e.g., pyridine (B92270) or potassium carbonate) to the concentrated extract.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to allow the reaction to complete.

  • After cooling, the derivatized sample is ready for GC-MS analysis.

3. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.

    • Inlet: Operate in splitless mode to maximize the transfer of the analyte onto the column for trace analysis.

    • Oven Temperature Program: An optimized temperature program is crucial for the separation of the derivatized this compound from other components. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the analyte.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is the standard ionization technique for this type of analysis.

    • Acquisition Mode: For trace-level quantification, Selected Ion Monitoring (SIM) mode is preferred over full-scan mode. SIM mode increases sensitivity and selectivity by monitoring only the characteristic ions of the derivatized this compound.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the GC-MS validation process for the trace analysis of this compound.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Sample_Collection Sample Collection Acidification Acidification (pH < 2) Sample_Collection->Acidification SPE_Conditioning SPE Cartridge Conditioning Acidification->SPE_Conditioning Sample_Loading Sample Loading onto SPE SPE_Conditioning->Sample_Loading Interference_Wash Interference Wash Sample_Loading->Interference_Wash Analyte_Elution Analyte Elution Interference_Wash->Analyte_Elution Concentration Concentration Analyte_Elution->Concentration Derivatization Derivatization (Acetylation) Concentration->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy (% Recovery) Data_Acquisition->Accuracy Specificity Specificity Data_Acquisition->Specificity LOD_LOQ LOD & LOQ Determination Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity->Linearity

Caption: Workflow for GC-MS analysis and validation of this compound.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the trace analysis of this compound.

GC-MS offers exceptional sensitivity and selectivity, making it the preferred method for detecting and quantifying extremely low levels of the analyte, especially in complex matrices where definitive identification is crucial. The mass spectrometric detector provides a high degree of confidence in the results. However, the requirement for a derivatization step can add to the sample preparation time and complexity.

HPLC-UV is a robust and often more straightforward alternative, particularly for routine analysis where the expected concentrations are in the µg/L range. The primary advantage of HPLC is that it typically does not require a derivatization step for chlorophenols, simplifying the sample preparation process.

Ultimately, the choice between GC-MS and HPLC will be dictated by the specific analytical needs, including the required detection limits, the nature of the sample matrix, and the available instrumentation. For regulatory submissions and research applications demanding the lowest possible detection limits and confirmatory identification, a validated GC-MS method is highly recommended. For routine quality control and process monitoring, a validated HPLC-UV method can provide a more efficient and cost-effective solution.

References

Unveiling the Environmental Threat: A Comparative Analysis of Chlorophenol Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the environmental impact of chlorophenols reveals a clear trend: as the number of chlorine atoms on the phenol (B47542) ring increases, so does the toxicity and persistence of these widespread pollutants. This guide provides a comprehensive comparison of the environmental hazards posed by different chlorophenols, supported by quantitative data, detailed experimental methodologies, and a visualization of the molecular mechanisms of their toxicity.

Chlorophenols, a class of organic compounds used in various industrial processes and as pesticides, are significant environmental contaminants. Their presence in soil and water ecosystems poses a considerable threat to aquatic life and, potentially, human health. Understanding the varying degrees of their impact is crucial for researchers, scientists, and drug development professionals in assessing environmental risks and developing remediation strategies.

Quantitative Comparison of Environmental Impact

The environmental impact of different chlorophenols can be systematically compared through key parameters such as acute toxicity to aquatic organisms (LC50/EC50 values) and their persistence in the environment (half-life in soil and water). The following table summarizes these quantitative data for representative mono-, di-, tri-, tetra-, and pentachlorophenols.

ChlorophenolChemical FormulaAcute Toxicity to Fish (LC50, mg/L)Acute Toxicity to Daphnia (EC50, mg/L)Acute Toxicity to Algae (EC50, mg/L)Half-life in Soil (days)Half-life in Water (days)
2-ChlorophenolC₆H₅ClO6.59 (Bluegill)[1]2.58 (Daphnia magna)--<1 (Rapid degradation)[1]
2,4-DichlorophenolC₆H₄Cl₂O9.76 (Scenedesmus obliquus)[2]2.17 (Daphnia magna)[2]9.76 (Scenedesmus obliquus)[2]8-250.6-3 (Photolysis)[3]
2,4,6-TrichlorophenolC₆H₃Cl₃O2.46 (Scenedesmus obliquus)[2]3.34 (Daphnia magna)[4]2.46 (Scenedesmus obliquus)[2]Moderately persistentSlow volatilization
2,3,4,6-TetrachlorophenolC₆H₂Cl₄O-----
Pentachlorophenol (PCP)C₆HCl₅O0.06-0.077 (Bluegill)[1]0.07 (Ceriodaphnia dubia)[5]0.58-0.89 (Pseudokirchneriella subcapitatum)[5]Weeks to months[6]Moderately persistent

Note: Toxicity values can vary depending on the species tested and the experimental conditions. The data presented here are for comparative purposes.

Experimental Protocols

The following are summaries of standardized experimental protocols for assessing the environmental impact of chemical substances, such as chlorophenols. These are based on the internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing in Fish (Based on OECD Guideline 203)[1][7][8][9][10]

This test determines the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Test Setup: Fish are exposed to at least five geometrically spaced concentrations of the test substance and a control group in a static, semi-static, or flow-through system.

  • Exposure Duration: 96 hours.

  • Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Acute Immobilisation Test in Daphnia sp. (Based on OECD Guideline 202)[5][11][12][13][14]

This test assesses the concentration of a chemical that causes immobilization in 50% of a Daphnia population (EC50) over a 48-hour period.

  • Test Organisms: Young daphnids (typically Daphnia magna), less than 24 hours old, are used.

  • Test Setup: Daphnids are exposed to at least five concentrations of the test substance and a control in a static test system.

  • Exposure Duration: 48 hours.

  • Observations: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value at 48 hours and its confidence limits are determined.

Freshwater Alga and Cyanobacteria Growth Inhibition Test (Based on OECD Guideline 201)[15][16][17][18][19]

This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

  • Test Organisms: Exponentially growing cultures of a selected freshwater green alga (e.g., Pseudokirchneriella subcapitata) or cyanobacteria are used.

  • Test Setup: Algal cultures are exposed to at least five concentrations of the test substance in a nutrient-rich medium under continuous, uniform illumination.

  • Exposure Duration: 72 hours.

  • Observations: Algal growth is measured at least once every 24 hours by determining cell concentration or another biomass surrogate (e.g., fluorescence).

  • Data Analysis: The EC50 is calculated based on the inhibition of the average specific growth rate or the yield relative to the control.

Soil Biodegradation Assessment[2][20][21][22][23]

Determining the half-life of a chlorophenol in soil involves measuring its disappearance over time under controlled laboratory or field conditions.

  • Soil Preparation: A well-characterized soil is treated with a known concentration of the chlorophenol.

  • Incubation: The treated soil is incubated under controlled conditions of temperature, moisture, and aeration.

  • Sampling and Analysis: Soil samples are collected at regular intervals and analyzed for the concentration of the parent chlorophenol using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The disappearance of the chlorophenol over time is modeled using first-order kinetics to calculate the half-life (the time it takes for 50% of the initial concentration to degrade).

Visualization of Toxic Mechanisms

Chlorophenols exert their toxic effects at the cellular level through a cascade of events, primarily initiated by the generation of reactive oxygen species (ROS), leading to oxidative stress and ultimately, programmed cell death (apoptosis). The following diagrams illustrate the key signaling pathways involved.

Experimental_Workflow_for_Toxicity_Assessment cluster_setup Test Preparation cluster_exposure Exposure Phase cluster_data Data Collection & Analysis TestSubstance Chlorophenol Stock Solution ConcentrationSeries Preparation of Concentration Series TestSubstance->ConcentrationSeries TestOrganisms Fish / Daphnia / Algae Acclimation Exposure Exposure of Organisms (OECD 201, 202, or 203) TestOrganisms->Exposure ConcentrationSeries->Exposure Observation Observation of Mortality/Immobilization/Growth Exposure->Observation DataAnalysis Statistical Analysis (LC50/EC50 Calculation) Observation->DataAnalysis

Experimental workflow for aquatic toxicity assessment.

Chlorophenol_Toxicity_Pathway cluster_cellular_stress Cellular Stress Induction cluster_signaling Signaling Cascade cluster_apoptosis Apoptosis Execution Chlorophenol Chlorophenol Exposure ROS Reactive Oxygen Species (ROS) Generation Chlorophenol->ROS ERStress Endoplasmic Reticulum (ER) Stress Chlorophenol->ERStress OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2 Nrf2 Activation OxidativeStress->Nrf2 MAPK MAPK Pathway Activation (JNK, p38) OxidativeStress->MAPK Mitochondria Mitochondrial Dysfunction (ΔΨm loss, Cytochrome c release) OxidativeStress->Mitochondria ERStress->MAPK MAPK->Mitochondria Caspase Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

A Comparative Guide to Assessing the Purity of Commercial 3-Chloro-5-methylphenol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical standards is paramount in research and drug development, where accuracy and reproducibility are non-negotiable. 3-Chloro-5-methylphenol is a key building block in the synthesis of various pharmaceutical compounds and other industrial chemicals. Variations in the purity of commercial batches, including the presence of regioisomers or other related impurities, can significantly impact reaction yields, impurity profiles of final products, and toxicological assessments. This guide provides a framework for the objective comparison of this compound standards from different commercial suppliers, supported by detailed experimental protocols and data interpretation.

The analytical approaches best suited for assessing the purity of chlorophenol derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is ideal for quantitative analysis to determine the percentage purity, while GC-MS is a powerful tool for the identification and characterization of volatile impurities.[3][4]

Experimental Design & Methodology

An effective assessment involves analyzing standards from multiple commercial suppliers (herein referred to as Supplier A, Supplier B, and Supplier C) using standardized and validated analytical methods.

Overall Experimental Workflow

The process begins with careful sample preparation, followed by parallel analysis using HPLC-UV for primary purity quantification and GC-MS for impurity identification. The resulting data is then processed and compared to assess the quality of each commercial standard.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Processing & Comparison S1 Receive & Log Standards (Supplier A, B, C) S2 Accurate Weighing S1->S2 S3 Dissolution in Diluent (e.g., Acetonitrile) S2->S3 HPLC HPLC-UV Analysis S3->HPLC GCMS GC-MS Analysis S3->GCMS DA1 Calculate Area % Purity HPLC->DA1 DA2 Identify Impurities (Mass Spectra Library Match) GCMS->DA2 DA3 Tabulate & Compare Results DA1->DA3 DA2->DA3 Final Final DA3->Final Final Purity Report

Caption: Experimental workflow for purity assessment.

Experimental Protocol 1: Purity Assessment by HPLC-UV

This protocol outlines the quantitative analysis of this compound purity using a reversed-phase HPLC system with UV detection.

1. Materials and Reagents:

  • This compound standards (from Suppliers A, B, C)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Acetic Acid (Glacial, HPLC grade)

2. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Acetic Acid). A typical gradient might be 40-80% Acetonitrile over 30 minutes.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.[5][6]

  • Injection Volume: 10 µL.

4. Standard Preparation:

  • Accurately weigh approximately 25 mg of each standard into separate 25 mL volumetric flasks.

  • Dissolve and dilute to volume with the mobile phase initial condition (e.g., 40% Acetonitrile/60% Water) to achieve a concentration of ~1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject each prepared standard solution in triplicate.

  • Record the chromatograms and integrate the peak areas.

  • Purity is calculated based on the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Experimental Protocol 2: Impurity Identification by GC-MS

This protocol is designed to separate and identify potential volatile impurities, particularly regioisomers, which can be challenging to resolve by HPLC.[7]

1. Materials and Reagents:

  • This compound standards (from Suppliers A, B, C)

  • Dichloromethane or MTBE (GC grade)

  • (Optional) Derivatization agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) if required to improve peak shape and volatility.[8]

2. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary column suitable for phenol (B47542) analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

3. GC-MS Conditions:

  • Injector Temperature: 275°C.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[4]

  • Oven Temperature Program: Initial temperature of 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min).[4]

  • Injection Mode: Splitless (1 µL injection volume).

  • MS Transfer Line Temperature: 300°C.[4]

  • MS Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

4. Sample Preparation:

  • Prepare dilute solutions (~100 µg/mL) of each standard in dichloromethane.

  • If derivatization is performed, follow the established protocol for silylation before injection.

5. Analysis Procedure:

  • Inject each prepared sample.

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Analyze smaller peaks by comparing their mass spectra against a reference library (e.g., NIST) to tentatively identify impurities. Control of regioisomer impurities is a significant concern in pharmaceutical raw materials.[7]

Data Presentation and Interpretation

The quantitative data obtained should be summarized in clear, comparative tables.

Table 1: HPLC-UV Purity Assessment of Commercial Standards This table presents hypothetical data for illustrative purposes.

SupplierStated PurityMeasured Purity (Area %) (Mean ± SD, n=3)Number of Impurity Peaks Detected
Supplier A >99.0%99.5 ± 0.04%2
Supplier B >98.0%98.6 ± 0.09%4
Supplier C >99.5% (High Purity)99.8 ± 0.02%1 (trace)

Table 2: GC-MS Impurity Profile of Commercial Standards This table presents hypothetical data for illustrative purposes.

SupplierImpurity Identified (Tentative)Retention Time (min)Relative Abundance (%)
Supplier A Isomer (e.g., 3-Chloro-2-methylphenol)18.20.3
Dichloromethylphenol20.50.2
Supplier B Isomer (e.g., 3-Chloro-2-methylphenol)18.20.8
3-Methylphenol (m-Cresol)15.10.4
Unidentified Impurity 119.40.2
Supplier C Isomer (e.g., 3-Chloro-2-methylphenol)18.20.15 (trace)
Logical Flow for Supplier Selection

Based on the analytical results, a decision-making process can be visualized to select the most appropriate standard for a given research application.

G Start Start: Need High-Purity This compound PurityCheck Does HPLC purity meet requirement (>99.5%)? Start->PurityCheck ImpurityCheck Does GC-MS show minimal regioisomers or other critical impurities? PurityCheck->ImpurityCheck Yes ReEvaluate Re-evaluate Suppliers A & B for non-critical applications PurityCheck->ReEvaluate No SelectC Select Supplier C Standard ImpurityCheck->SelectC Yes ImpurityCheck->ReEvaluate No End End: Standard Qualified SelectC->End EndReject End: Standard Rejected for this application ReEvaluate->EndReject

Caption: Decision logic for qualifying a chemical standard.

Conclusion

This guide provides a comprehensive framework for the rigorous assessment of commercial this compound standards. By employing both HPLC for accurate quantification and GC-MS for impurity identification, researchers can objectively compare products from different suppliers. The hypothetical data illustrates that while most suppliers may meet their stated purity specifications, the nature and quantity of impurities can differ significantly. For sensitive applications, such as pharmaceutical synthesis, selecting a standard with the highest measured purity and the cleanest impurity profile, like that of "Supplier C" in this model, is crucial for ensuring the integrity and reproducibility of experimental outcomes. Independent verification of purity is a critical step in quality control for all research and development activities.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-5-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-chloro-5-methylphenol is critical for ensuring laboratory safety and environmental protection. As a chlorinated phenolic compound, it is classified as hazardous and requires specific handling procedures to mitigate risks to researchers and the environment. This guide provides essential, step-by-step instructions for its proper management and disposal.

Immediate Safety and Handling

Before disposal, adherence to strict safety protocols during handling is mandatory. Chlorophenols are toxic and corrosive, necessitating a comprehensive approach to personal and environmental protection.[1]

  • Personal Protective Equipment (PPE): A complete PPE ensemble is required when handling this compound. This includes chemical-resistant gloves, protective clothing, and eye/face protection.[2][3] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors or dust.[4]

  • Spill Management: In case of a spill, the immediate area should be evacuated. The spill should be contained using an inert absorbent material.[5] Do not allow the chemical to enter drains or surface water.[3][6] The collected waste must then be placed in a suitable, closed container for disposal.[4][7]

Waste Identification and Classification

Properly identifying and classifying chemical waste is the first step in the disposal process. This compound is a hazardous material with multiple risk factors.

  • Hazardous Characteristics: This compound is harmful if swallowed or in contact with skin, causes skin irritation, and can result in serious eye damage.[8] It is also recognized as being very toxic to aquatic life with long-lasting effects.[2][6]

  • Regulatory Classification: In the United States, chemical waste is regulated under the Resource Conservation and Recovery Act (RCRA). Wastes containing chlorinated phenols may be classified as hazardous. Specifically, wastes from the production of tri- and tetrachlorophenols are listed under EPA hazardous waste codes.[9] While this compound is not explicitly listed by name, its properties align with characteristic hazardous wastes (e.g., toxicity). It is crucial to consult your institution's Environmental Health and Safety (EHS) office for precise waste code determination.

The table below summarizes key data for this compound relevant to its hazard profile and disposal.

ParameterDescription
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[8]
Primary Hazards Acute Toxicity (Oral), Skin Irritation, Serious Eye Damage.[8]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[2][3]
Potential RCRA Codes May fall under codes for chlorinated phenols (e.g., F021) or characteristic toxicity.[9] Final determination requires consultation with EHS.

Step-by-Step Disposal Procedure

Disposal of this compound must be handled through a licensed professional waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain.[10][11]

  • Segregation: Keep this compound waste separate from other waste streams to prevent reactions. Store it away from incompatible materials such as bases, acid anhydrides, and acid chlorides.[2][6]

  • Containerization: Collect the waste in a designated, compatible, and properly sealed container.[10] The container must be clearly labeled as hazardous waste.

  • Labeling: Affix a hazardous waste tag to the container as soon as waste accumulation begins.[10] The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other required information by your institution.

  • Storage: Store the sealed waste container in a designated satellite accumulation area.[11] This area must have secondary containment to prevent spills from reaching drains.[10]

  • Arrange for Pickup: Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for collection.[4][10]

Workflow for this compound Disposal.

Experimental Protocols for Chlorophenol Degradation

For research purposes, various advanced oxidation and biological methods have been developed to degrade chlorophenols in waste streams. These are typically performed in specialized waste treatment settings rather than by individual laboratory users for disposal. One such method is photocatalytic degradation.[1]

Methodology: Photocatalytic Degradation using Titanium Dioxide (TiO₂)

This process uses UV light to activate a TiO₂ catalyst, which generates reactive oxygen species that break down the chlorophenol molecule.

  • Catalyst Suspension: A suspension of TiO₂ is prepared in the aqueous waste containing the chlorophenol.[1]

  • Irradiation: The mixture is irradiated with a UV light source while being continuously stirred. Stirring ensures the catalyst remains suspended and evenly exposed to the light.[1]

  • Monitoring: The degradation process is monitored over time by taking samples and analyzing the concentration of the chlorophenol.

  • Catalyst Removal: Once the reaction is complete, the TiO₂ catalyst is removed from the treated effluent by filtration. The catalyst can often be reused.[1]

  • Final Disposal: After successful degradation and confirmation of the absence of hazardous compounds, the treated effluent is disposed of according to institutional guidelines.[1]

References

Personal protective equipment for handling 3-Chloro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Chloro-5-methylphenol

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound (also known as Chlorocresol). Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and minimizing environmental impact. This chemical is a corrosive and hazardous substance that requires careful handling to prevent serious injury and contamination.

Hazard Summary

This compound poses several health risks. It is harmful if swallowed or if it comes into contact with the skin.[1][2] It is classified as a substance that causes severe skin burns, serious eye damage, and may lead to an allergic skin reaction.[2][3][4] Inhalation of its dust or vapors may cause respiratory irritation.[3][4] Furthermore, it is very toxic to aquatic life, necessitating stringent disposal measures to avoid environmental harm.[1][2]

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1][3]
Acute Toxicity (Dermal) Harmful in contact with skin.[1][5]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[3][4]
Serious Eye Damage/Irritation Causes serious, potentially irreversible eye damage.[1][2][3][4]
Respiratory/Skin Sensitization May cause an allergic skin reaction.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[3][4]
Aquatic Toxicity Very toxic to aquatic life.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes: inhalation, skin contact, and eye contact.

Eye and Face Protection
  • Primary Protection : Wear tightly fitting, chemical safety goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5]

  • Enhanced Protection : When there is a risk of splashing, a face shield should be worn in addition to safety goggles.[4]

Skin and Body Protection
  • Gloves : Chemical-resistant gloves are required.[1] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4]

  • Protective Clothing : Wear appropriate protective clothing to prevent skin exposure.[1][5] This may include a lab coat, apron, or coveralls. For tasks with a higher risk of exposure, a chemical-resistant suit may be necessary.

  • Footwear : Closed-toe shoes are mandatory. For significant spill risks, chemical-resistant boots should be worn.

Respiratory Protection
  • Engineering Controls : The primary method for controlling airborne exposure is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][6]

  • Respirators : If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter (such as A-P2) should be used.[1][5]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the workflow for safely using this compound from preparation to cleanup.

Step 1: Preparation and Area Setup
  • Designate Work Area : Cordon off a specific area for handling the chemical, ideally within a chemical fume hood.

  • Verify Safety Equipment : Ensure that an eyewash station and safety shower are unobstructed and in close proximity to the work area.[5][6][7]

  • Gather Materials : Assemble all necessary equipment, including the chemical container, weighing instruments, reaction vessels, and cleanup materials for potential spills.

  • Don PPE : Put on all required personal protective equipment as detailed above before entering the designated handling area.

Step 2: Chemical Handling
  • Container Handling : Keep the chemical container tightly closed when not in use.[1]

  • Dispensing : Avoid the formation of dust and aerosols during weighing and transfer.[4] Use techniques such as careful scooping and gentle pouring.

  • Work Practices : Do not eat, drink, or smoke in the work area.[1][5] Handle the substance with care to avoid direct contact with skin, eyes, and clothing.[6]

Step 3: Post-Handling and Cleanup
  • Decontamination : Thoroughly clean the work surface and any equipment used.

  • Personal Hygiene : After handling, wash hands and any exposed skin thoroughly.[1][5]

  • PPE Removal : Remove PPE carefully to avoid cross-contamination. Contaminated clothing should be removed and washed before reuse.[1][2]

  • Storage : Store this compound in its original, tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials and direct sunlight.[1][8]

G prep Step 1: Preparation - Designate Area - Verify Safety Equipment - Don Full PPE handling Step 2: Handling - Work in Fume Hood - Avoid Dust/Aerosol Generation - Keep Container Closed prep->handling Proceed to Handling cleanup Step 3: Cleanup & Hygiene - Decontaminate Surfaces - Wash Hands Thoroughly - Doff PPE Correctly handling->cleanup Complete Experiment spill Emergency: Spill Response - Evacuate & Ventilate - Use Spill Kit - Report Incident handling->spill If Spill Occurs storage Step 4: Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area cleanup->storage Store Unused Chemical disposal Step 5: Waste Disposal - Segregate Waste - Label Hazardous Waste Container - Arrange Professional Disposal cleanup->disposal Segregate Waste

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation and Collection
  • Container Selection : Use a dedicated, compatible, and clearly labeled hazardous waste container.[9] The container must be kept tightly closed except when adding waste.[9]

  • Waste Types :

    • Unused Chemical : Treat surplus and non-recyclable solutions as hazardous waste.[4]

    • Contaminated Materials : Any items that have come into direct contact with this compound (e.g., gloves, paper towels, disposable labware) must also be disposed of as hazardous waste.

    • Contaminated Packaging : Dispose of the original container as unused product if it cannot be safely decontaminated.[4]

Step 2: Storage of Waste
  • Location : Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Compatibility : Ensure waste containers are segregated from incompatible materials to prevent dangerous reactions.[9]

Step 3: Final Disposal
  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[4][5] Adhere to all local, regional, and national regulations.

  • Prohibition : Never dispose of this compound or its containers in the regular trash or down the drain, as it is very toxic to aquatic life.[2][4][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.